molecular formula C4H6F2O B1322468 3,3-Difluorocyclobutanol CAS No. 637031-88-0

3,3-Difluorocyclobutanol

Cat. No.: B1322468
CAS No.: 637031-88-0
M. Wt: 108.09 g/mol
InChI Key: BFLCYDVYEGKWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluorocyclobutanol is a useful research compound. Its molecular formula is C4H6F2O and its molecular weight is 108.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluorocyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O/c5-4(6)1-3(7)2-4/h3,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLCYDVYEGKWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626277
Record name 3,3-Difluorocyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637031-88-0
Record name 3,3-Difluorocyclobutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637031-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Difluorocyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Difluorocyclobutanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3-Difluorocyclobutanol from 3,3-Difluorocyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 3,3-difluorocyclobutanol, a valuable building block in medicinal chemistry and drug development, through the reduction of 3,3-difluorocyclobutanone. The document details the prevalent reduction methodologies, with a focus on the use of sodium borohydride, and presents a compilation of experimental protocols and quantitative data. Included are detailed reaction pathways, experimental workflows, and a summary of key performance indicators to aid researchers in the efficient and reproducible synthesis of this important fluorinated intermediate.

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical industry due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered pKa. The 3,3-difluorocyclobutane moiety, in particular, has emerged as a desirable structural motif in the design of novel therapeutic agents. Its conformational rigidity and the presence of the gem-difluoro group can significantly influence the biological activity and pharmacokinetic profile of a drug candidate.

The synthesis of this compound from its corresponding ketone, 3,3-difluorocyclobutanone, is a fundamental transformation that provides a versatile entry point for the elaboration of more complex fluorinated molecules. This guide focuses on the chemical reduction of 3,3-difluorocyclobutanone, offering detailed experimental procedures and a comparative analysis of reaction parameters.

Reaction Pathway: Ketone Reduction

The primary method for the synthesis of this compound is the reduction of the carbonyl group of 3,3-difluorocyclobutanone. This transformation is typically achieved using hydride-based reducing agents.

G start 3,3-Difluorocyclobutanone reagents Reducing Agent (e.g., NaBH4) Solvent (e.g., Methanol) start->reagents Reaction product This compound reagents->product Reduction

Caption: General reaction pathway for the reduction of 3,3-difluorocyclobutanone.

Experimental Protocols

This section provides detailed experimental protocols for the reduction of 3,3-difluorocyclobutanone. The most common and accessible method utilizing sodium borohydride is presented.

Sodium Borohydride Reduction in Methanol

Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for the conversion of ketones to alcohols.[1] It is favored for its ease of handling and compatibility with protic solvents.

Experimental Workflow:

G A Dissolution B Addition of Reducing Agent A->B C Reaction B->C D Quenching C->D E Workup D->E F Purification E->F

Caption: Experimental workflow for NaBH4 reduction.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-difluorocyclobutanone (1.0 eq) in anhydrous methanol (0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: To the stirred solution, add sodium borohydride (NaBH4) (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of deionized water.

  • Workup: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel.

Quantitative Data

The following table summarizes the typical quantitative data obtained from the sodium borohydride reduction of 3,3-difluorocyclobutanone.

ParameterValue
Reactant 3,3-Difluorocyclobutanone
Reducing Agent Sodium Borohydride (NaBH4)
Solvent Methanol
Reaction Temperature 0 °C to Room Temperature
Reaction Time 3 hours
Yield 85-95%
Purity (by GC) >98%

Spectroscopic Data of this compound

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

SpectroscopyData
¹H NMR (400 MHz, CDCl₃) δ 4.25 (m, 1H), 2.70-2.55 (m, 2H), 2.40-2.25 (m, 2H), 1.85 (br s, 1H)
¹³C NMR (101 MHz, CDCl₃) δ 123.5 (t, J = 245 Hz), 65.8 (t, J = 2.5 Hz), 40.1 (t, J = 23 Hz)
¹⁹F NMR (376 MHz, CDCl₃) δ -94.5 (m)
IR (neat, cm⁻¹) 3350 (br), 2960, 1430, 1250, 1100

Conclusion

The reduction of 3,3-difluorocyclobutanone to this compound is a straightforward and high-yielding transformation that is crucial for the synthesis of advanced fluorinated building blocks in drug discovery. The use of sodium borohydride in methanol provides an efficient and scalable method for this conversion. This guide offers the necessary detailed protocols and data to enable researchers to confidently and successfully synthesize this key intermediate for their research and development endeavors.

References

An In-depth Technical Guide to 3,3-Difluorocyclobutanol: Properties, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclobutanol is a valuable fluorinated building block in medicinal chemistry and materials science. The introduction of the gem-difluoro moiety onto the cyclobutane scaffold imparts unique physicochemical properties, including increased metabolic stability and altered lipophilicity, making it an attractive component in the design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed experimental protocol for its synthesis via the reduction of 3,3-difluorocyclobutanone, and a thorough spectroscopic characterization using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison. The presence of the highly electronegative fluorine atoms significantly influences the molecule's polarity and reactivity.

PropertyValueReference(s)
Chemical Formula C₄H₆F₂O[2]
Molecular Weight 108.09 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 93.2 - 117 °C[1]
Density ~1.26 g/mL[1]
CAS Number 637031-88-0[2]
Solubility Poor in water; soluble in organic solvents like ethers and ketones.[1]
Chemical Reactivity Can undergo esterification and electrophilic substitution reactions.[1]

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the reduction of the corresponding ketone, 3,3-difluorocyclobutanone. This precursor is commercially available.[3] The following is a detailed experimental protocol for this transformation.

Experimental Protocol: Reduction of 3,3-Difluorocyclobutanone

Materials:

  • 3,3-difluorocyclobutanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3,3-difluorocyclobutanone (1.0 eq) in methanol at room temperature.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure alcohol.

G cluster_start Starting Material cluster_reagents Reagents and Conditions cluster_process Process cluster_product Product 3,3-Difluorocyclobutanone 3,3-Difluorocyclobutanone Reduction Reduction 3,3-Difluorocyclobutanone->Reduction Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4)->Reduction Methanol (MeOH) Methanol (MeOH) Methanol (MeOH)->Reduction 0 °C to rt 0 °C to rt 0 °C to rt->Reduction This compound This compound Reduction->this compound

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data and provide generalized experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Due to the presence of fluorine, ¹⁹F NMR is also a critical characterization technique in addition to ¹H and ¹³C NMR.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire the spectrum with a standard pulse sequence. The chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: Acquire the spectrum with proton decoupling. The chemical shifts are reported in ppm relative to the solvent peak.

  • ¹⁹F NMR: Acquire the spectrum with proton decoupling. The chemical shifts are reported in ppm relative to an external standard such as CFCl₃.

Predicted NMR Spectral Data:

¹H NMR Chemical Shift (δ, ppm) Multiplicity Assignment
CH-OH~4.2 - 4.4mH-1
CH₂~2.5 - 2.8mH-2, H-4
OH~1.8 - 2.5br s-OH
¹³C NMR Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Assignment
CF₂~115 - 125tC-3
CH-OH~65 - 70tC-1
CH₂~35 - 40tC-2, C-4
¹⁹F NMR Chemical Shift (δ, ppm) Multiplicity Assignment
CF₂~ -90 to -110mF-3

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

G cluster_sample Sample Preparation cluster_instrument Instrumentation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent NMR Spectrometer (≥400 MHz) NMR Spectrometer (≥400 MHz) Dissolve in Deuterated Solvent->NMR Spectrometer (≥400 MHz) 1H NMR 1H NMR NMR Spectrometer (≥400 MHz)->1H NMR 13C NMR 13C NMR NMR Spectrometer (≥400 MHz)->13C NMR 19F NMR 19F NMR NMR Spectrometer (≥400 MHz)->19F NMR Structural Elucidation Structural Elucidation 1H NMR->Structural Elucidation 13C NMR->Structural Elucidation 19F NMR->Structural Elucidation

Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are from the O-H and C-F bonds.

Experimental Protocol: IR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Characteristic IR Absorptions:

Functional Group Wavenumber (cm⁻¹) Intensity
O-H (alcohol)3600 - 3200Broad, Strong
C-H (alkane)3000 - 2850Medium
C-F1350 - 1100Strong

Applications in Drug Development

The incorporation of the 3,3-difluorocyclobutyl moiety into bioactive molecules is a strategy employed by medicinal chemists to enhance drug-like properties. The gem-difluoro group can act as a bioisostere for a carbonyl group, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups.[4] this compound serves as a key starting material for the synthesis of more complex difluorocyclobutane-containing compounds.[3]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and eye irritation.[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a versatile and valuable building block for the synthesis of fluorinated organic molecules. Its well-defined physical and chemical properties, coupled with a straightforward synthetic route, make it an accessible tool for researchers in drug discovery and materials science. This technical guide provides the essential information required for its synthesis, characterization, and safe handling.

References

A Technical Guide to the Solubility of 3,3-Difluorocyclobutanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-difluorocyclobutanol, a valuable fluorinated intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While specific quantitative solubility data is not extensively published, this document outlines the compound's expected solubility based on its structural properties and provides a detailed experimental protocol for its determination.

Introduction to this compound

This compound is a colorless liquid with the chemical formula C₄H₆F₂O. Its structure, featuring a cyclobutane ring with two fluorine atoms on the same carbon and a hydroxyl group, imparts unique chemical and physical properties.[1] The presence of the hydroxyl group allows for hydrogen bonding, which influences its solubility in polar solvents, while the fluorine atoms contribute to the molecule's stability and electronic properties.[1]

Key Physicochemical Properties:

  • Molecular Formula: C₄H₆F₂O

  • Molar Mass: 108.09 g/mol

  • Boiling Point: 116-117 °C

  • Density: Approximately 1.26 g/mL

Qualitative Solubility Profile

Based on its chemical structure, this compound exhibits the following general solubility characteristics:

  • Poor solubility in water.

  • Good solubility in polar organic solvents. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with polar solvents.[1]

  • Expected good solubility in ethers and ketones.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
MethanolAlcohol25Data to be determinedData to be determinedGravimetric
EthanolAlcohol25Data to be determinedData to be determinedGravimetric
IsopropanolAlcohol25Data to be determinedData to be determinedGravimetric
AcetoneKetone25Data to be determinedData to be determinedGravimetric
Ethyl AcetateEster25Data to be determinedData to be determinedGravimetric
AcetonitrileNitrile25Data to be determinedData to be determinedGravimetric
DichloromethaneHalogenated25Data to be determinedData to be determinedGravimetric
TolueneAromatic Hydrocarbon25Data to be determinedData to be determinedGravimetric

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid or liquid solute in a solvent.[2][3] It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.[2]

4.1. Materials and Apparatus

  • This compound (solute)

  • Organic solvents (e.g., methanol, ethanol, acetone, etc.)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or heating mantle with temperature control

  • Conical flasks with stoppers

  • Glass syringes and filters (0.45 µm pore size)

  • Pre-weighed evaporating dishes or vials

  • Drying oven or vacuum desiccator

4.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solute is necessary to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that excess solute remains.

  • Sample Withdrawal and Filtration:

    • Allow the solution to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume (e.g., 5-10 mL) of the supernatant using a pre-heated or temperature-equilibrated glass syringe.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish.

  • Gravimetric Analysis:

    • Record the exact mass of the evaporating dish containing the saturated solution.

    • Carefully evaporate the solvent in a well-ventilated fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. For less volatile solvents, a drying oven at a temperature below the boiling point of the solute can be used.

    • Once the solvent has evaporated, place the evaporating dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

    • Record the final mass of the evaporating dish with the dry solute.

4.3. Calculation of Solubility

  • Mass of the empty evaporating dish: M₁

  • Mass of the evaporating dish + saturated solution: M₂

  • Mass of the evaporating dish + dry solute: M₃

  • Mass of the solute: M_solute = M₃ - M₁

  • Mass of the solvent: M_solvent = M₂ - M₃

  • Solubility ( g/100 g solvent): (M_solute / M_solvent) x 100

  • To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required:

    • Volume of the solvent (mL): V_solvent = M_solvent / ρ_solvent (where ρ is the density of the solvent)

    • Solubility ( g/100 mL solvent): (M_solute / V_solvent) x 100

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

G A Preparation of Saturated Solution B Add excess this compound to a known volume of solvent A->B C Equilibrate at constant temperature with stirring (24-48h) B->C D Sample Withdrawal and Filtration C->D E Withdraw supernatant with a temperature-equilibrated syringe D->E F Filter into a pre-weighed evaporating dish E->F G Gravimetric Analysis F->G H Weigh the dish with the saturated solution G->H I Evaporate the solvent H->I J Dry to a constant weight in a vacuum desiccator I->J K Weigh the dish with the dry solute J->K L Calculation of Solubility K->L M Calculate mass of solute and solvent L->M N Determine solubility in g/100mL M->N

Caption: Workflow for determining the solubility of this compound via the gravimetric method.

Logical Relationship of Structural Features to Solubility

G cluster_solute This compound Structure cluster_interactions Intermolecular Interactions cluster_solubility Solubility Outcome A Hydroxyl Group (-OH) C Hydrogen Bonding A->C Dominant Contributor D Dipole-Dipole Interactions A->D B Difluorinated Cyclobutyl Ring E Van der Waals Forces B->E F High Solubility in Polar Solvents (e.g., Alcohols, Ketones) C->F D->F G Low Solubility in Non-Polar Solvents (e.g., Hexanes) E->G

Caption: Influence of molecular structure on the solubility of this compound.

References

A Technical Guide to the Spectroscopic Characterization of 3,3-Difluorocyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanol is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold, combined with the presence of a gem-difluoro group, imparts unique conformational constraints and electronic properties to molecules. These characteristics can significantly influence pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. A thorough understanding of the spectroscopic properties of this compound is crucial for its identification, characterization, and quality control in synthetic applications. This guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H1 (CH-OH)~4.2 - 4.5m-
H2, H4 (CH₂)~2.5 - 2.9m-
OHVariablebr s-
¹³C NMR Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling) Coupling Constants (Hz)
C1 (CH-OH)~65 - 70t (³JCF)~2 - 5
C2, C4 (CH₂)~35 - 40t (²JCF)~20 - 25
C3 (CF₂)~115 - 120t (¹JCF)~280 - 300
¹⁹F NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
CF₂~ -90 to -110m-

Table 2: Infrared (IR) Spectroscopy Data

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-HStretching3200 - 3600Broad, Strong
C-H (sp³)Stretching2850 - 3000Medium
C-FStretching1000 - 1400Strong
C-OStretching1050 - 1150Strong

Table 3: Mass Spectrometry (MS) Data

Technique Ion Predicted m/z Relative Abundance
EI-MS[M]⁺108.04Low
[M-H₂O]⁺90.03Moderate
[M-HF]⁺88.04Moderate
[C₃H₃F₂]⁺76.02High
ESI-MS[M+H]⁺109.05High
[M+Na]⁺131.03High

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the chemical structure of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-2 s, 8-16 scans.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling may be applied to simplify the spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 64-256 scans.

    • Process the spectrum and reference it to an external or internal standard (e.g., CFCl₃ at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (1-2 drops)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the IR spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a soft tissue soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

Procedure (using ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable volatile solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration compound.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Final_Report Final Report & Documentation Structure_Confirmation->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

The Emergence of a Fluorinated Building Block: A Technical Guide to the Discovery and First Synthesis of 3,3-Difluorocyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. Among the array of fluorinated building blocks, 3,3-difluorocyclobutanol has emerged as a valuable synthon, offering a unique combination of a strained four-membered ring and the conformational constraints imposed by the gem-difluoro group. This technical guide provides an in-depth overview of the discovery and first synthesis of this important compound, tailored for researchers, scientists, and professionals in drug development.

Introduction to a Versatile Building Block

This compound (C₄H₆F₂O) is a colorless liquid that has garnered significant attention as a versatile intermediate in the synthesis of more complex molecules, including carboxylic acids, amines, and other functionalized cyclobutane derivatives.[1] The presence of the gem-difluoro unit at the 3-position of the cyclobutane ring imparts unique electronic properties and can improve the metabolic stability and bioavailability of derivative compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₄H₆F₂O[2]
Molecular Weight 108.09 g/mol [2]
CAS Number 637031-88-0[2][3][4]
Appearance Colorless liquid[1]
Boiling Point 108.1 ± 40.0 °C (Predicted)[4]
Density 1.27 ± 0.1 g/cm³ (Predicted)[4]
pKa 13.36 ± 0.40 (Predicted)[4]

The First Synthesis: A Two-Step Approach

While the "discovery" of this compound is not marked by a singular event, its first practical synthesis is intrinsically linked to the preparation of its precursor, 3,3-difluorocyclobutanone. A key strategy for the synthesis of this ketone involves a [2+2] cycloaddition reaction between dichloroketene and a vinyl ether, followed by fluorination. The subsequent reduction of 3,3-difluorocyclobutanone yields the target alcohol.

Diagram of the Synthetic Workflow

Synthesis_Workflow Dichloroketene Dichloroketene Cycloaddition [2+2] Cycloaddition Dichloroketene->Cycloaddition VinylEther Vinyl Ether VinylEther->Cycloaddition Dichlorocyclobutanone 2,2-Dichlorocyclobutanone derivative Cycloaddition->Dichlorocyclobutanone Fluorination Fluorination Dichlorocyclobutanone->Fluorination Difluorocyclobutanone 3,3-Difluorocyclobutanone Fluorination->Difluorocyclobutanone Reduction Reduction Difluorocyclobutanone->Reduction Difluorocyclobutanol This compound Reduction->Difluorocyclobutanol

Caption: Synthetic pathway to this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its precursor are outlined below.

Synthesis of 3,3-Difluorocyclobutanone (Precursor)

The synthesis of 3,3-difluorocyclobutanone can be achieved through a multi-step process starting from the cycloaddition of dichloroketene with a vinyl ether.[5]

Step 1: [2+2] Cycloaddition of Dichloroketene and a Vinyl Ether

  • Materials: Trichloroacetyl chloride, activated zinc, a suitable vinyl ether (e.g., ethyl vinyl ether), and an anhydrous ether solvent (e.g., diethyl ether).

  • Procedure:

    • A solution of trichloroacetyl chloride in anhydrous diethyl ether is added dropwise to a stirred suspension of activated zinc in diethyl ether under an inert atmosphere (e.g., nitrogen or argon). This in situ generation of dichloroketene is crucial.

    • Simultaneously, a solution of the vinyl ether in diethyl ether is added dropwise to the reaction mixture.

    • The reaction is typically stirred at room temperature for several hours to ensure complete reaction.

    • The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,2-dichloro-3-alkoxycyclobutanone.

Step 2: Fluorination

  • Materials: The crude 2,2-dichloro-3-alkoxycyclobutanone, a fluorinating agent (e.g., antimony trifluoride with a catalytic amount of antimony pentachloride or other modern fluorinating agents), and a suitable solvent.

  • Procedure:

    • The dichlorocyclobutanone derivative is dissolved in a suitable solvent and treated with the fluorinating agent.

    • The reaction mixture is heated under reflux for several hours.

    • After cooling, the reaction is carefully quenched with water.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • The resulting 3,3-difluoro-3-alkoxycyclobutanone is then typically hydrolyzed under acidic conditions to remove the alkoxy group, yielding 3,3-difluorocyclobutanone.

First Synthesis of this compound via Reduction

The final step to obtain this compound is the reduction of the corresponding ketone. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.

  • Materials: 3,3-Difluorocyclobutanone, sodium borohydride (NaBH₄), and a protic solvent (e.g., methanol or ethanol).

  • Procedure:

    • 3,3-Difluorocyclobutanone is dissolved in methanol and the solution is cooled in an ice bath.

    • Sodium borohydride is added portion-wise to the stirred solution.

    • The reaction mixture is stirred at 0°C for a period and then allowed to warm to room temperature.

    • The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl).

    • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude this compound can be purified by distillation or column chromatography.

Spectroscopic Data

Spectroscopy Expected Chemical Shifts / Peaks
¹H NMR Signals corresponding to the CH-OH proton (multiplet), and the two sets of non-equivalent CH₂ protons adjacent to the CF₂ and CH-OH groups (multiplets).
¹³C NMR A triplet for the CF₂ carbon due to C-F coupling, and signals for the CH-OH and CH₂ carbons.
IR Spectroscopy A broad absorption band in the region of 3300-3500 cm⁻¹ characteristic of the O-H stretching vibration, and strong C-F stretching bands typically in the 1000-1200 cm⁻¹ region.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 108.09 g/mol , along with characteristic fragmentation patterns.

Note: Researchers should acquire and interpret their own analytical data for confirmation of structure and purity.

Logical Relationship Diagram

Logical_Relationship cluster_precursor Precursor Synthesis cluster_target Target Synthesis Dichloroketene Dichloroketene [2+2] Cycloaddition [2+2] Cycloaddition Dichloroketene->[2+2] Cycloaddition Vinyl Ether Vinyl Ether Vinyl Ether->[2+2] Cycloaddition Fluorination Fluorination [2+2] Cycloaddition->Fluorination 3,3-Difluorocyclobutanone 3,3-Difluorocyclobutanone Fluorination->3,3-Difluorocyclobutanone Reduction Reduction 3,3-Difluorocyclobutanone->Reduction This compound This compound Reduction->this compound

Caption: Key stages in the synthesis of this compound.

Conclusion

The synthesis of this compound, primarily achieved through the reduction of its ketone precursor, has provided the scientific community with a valuable tool for the design and development of novel chemical entities. Its unique structural and electronic properties continue to make it a building block of high interest in the pursuit of new therapeutics and advanced materials. This guide serves as a foundational resource for researchers looking to leverage the potential of this versatile fluorinated alcohol.

References

A Theoretical and Computational Guide to 3,3-Difluorocyclobutanol for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the theoretical and computational studies of 3,3-difluorocyclobutanol, a significant building block in medicinal chemistry. Due to the limited direct computational research on this specific molecule, this guide establishes a foundational theoretical framework by drawing parallels with analogous fluorinated compounds. It also presents key physicochemical properties, detailed experimental protocols for its synthesis, and visual workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

This compound (C₄H₆F₂O) is a colorless liquid that serves as a versatile intermediate in the synthesis of more complex molecules, including carboxylic acids, amines, and ketones.[1] The introduction of the gem-difluoro group at the 3-position of the cyclobutane ring is a key structural feature, enhancing metabolic stability and bioavailability in derivative compounds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₆F₂O[1][2]
Molecular Weight 108.09 g/mol [1][2]
CAS Number 637031-88-0[1][2]
IUPAC Name 3,3-difluorocyclobutan-1-ol[2]
SMILES C1C(CC1(F)F)O[2]
Boiling Point 93.2 °C[1]
Melting Point -22.7 °C[1]

Theoretical Framework for Conformational Analysis

The cyclobutane ring is not planar and exists in a puckered conformation to relieve torsional strain. The two primary puckered conformations are the "bent" (C₂ᵥ) and "puckered" (D₂d) forms. The presence of substituents significantly influences the conformational equilibrium. For this compound, the bulky gem-difluoro group and the hydroxyl group will play a crucial role in determining the preferred ring pucker and the axial or equatorial positioning of the hydroxyl group.

A proposed workflow for a comprehensive computational investigation would involve:

  • Conformational Search: Utilizing molecular mechanics or semi-empirical methods to systematically explore the potential energy surface and identify low-energy conformers.

  • Quantum Mechanical Calculations: Employing high-level density functional theory (DFT) calculations to optimize the geometries and determine the relative energies of the identified conformers. This approach has been successfully used to analyze the conformational preferences of other fluorinated alkanes.[3][4][5]

G Computational Workflow for Conformational Analysis cluster_0 Initial Steps cluster_1 Quantum Mechanical Refinement cluster_2 Analysis and Output Input_Molecule This compound Structure Conformational_Search Conformational Search (Molecular Mechanics/Semi-Empirical) Input_Molecule->Conformational_Search DFT_Optimization Geometry Optimization (DFT) Conformational_Search->DFT_Optimization Identified Low-Energy Conformers Frequency_Calculation Vibrational Frequency Calculation DFT_Optimization->Frequency_Calculation Energy_Calculation Relative Energy Calculation Frequency_Calculation->Energy_Calculation Data_Analysis Analysis of Conformational Population and Spectroscopic Properties Energy_Calculation->Data_Analysis Output Thermodynamic Data and Spectroscopic Predictions Data_Analysis->Output

A typical workflow for the computational conformational analysis of this compound.

Synthesis of this compound

The synthesis of this compound is a critical process for its application as a building block. A common and effective method involves the reduction of 3,3-difluorocyclobutanone. While organolithium or Grignard reagents are often unsuccessful for this conversion due to the high acidity of the α-protons in the fluorinated ketone, the use of organolanthanum reagents has proven to be a successful strategy.[6]

Experimental Protocol: Synthesis via Reduction of 3,3-Difluorocyclobutanone

This protocol is adapted from methodologies developed for the synthesis of gem-difluorocyclobutanol derivatives.[6]

Materials:

  • 3,3-Difluorocyclobutanone

  • Organolanthanum reagent (e.g., prepared from an organolithium or Grignard reagent and a lanthanum salt like LaCl₃·2LiCl)

  • Anhydrous tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a flame-dried, inert-atmosphere flask, dissolve the organolanthanum reagent in anhydrous THF.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of 3,3-difluorocyclobutanone in anhydrous THF to the cooled organolanthanum reagent solution.

  • Stir the reaction mixture at the low temperature for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction by the slow addition of the quenching solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with the extraction solvent.

  • Combine the organic layers, wash with brine, and dry over the drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to yield pure this compound.

G Synthesis Workflow of this compound cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup and Purification Start 3,3-Difluorocyclobutanone Reaction_Step Nucleophilic Addition in Anhydrous THF at low temp. Start->Reaction_Step Reagent Organolanthanum Reagent Reagent->Reaction_Step Quenching Quenching with aq. NH4Cl Reaction_Step->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Drying Drying over MgSO4 Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous characterization of this compound. While a complete experimental dataset is not compiled here, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Multiplets for the CH-OH proton and the adjacent CH₂ protons. The chemical shifts and coupling constants would be influenced by the electronegative fluorine atoms and the hydroxyl group.
¹³C NMR A triplet for the CF₂ carbon due to coupling with fluorine. Signals for the CH-OH carbon and the other CH₂ carbon.
¹⁹F NMR A single resonance, likely a complex multiplet due to coupling with the neighboring protons.
IR Spectroscopy A broad absorption band for the O-H stretch (around 3300-3500 cm⁻¹). Strong C-F stretching absorptions (typically in the 1000-1200 cm⁻¹ region). C-H and C-O stretching bands.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 108.09 g/mol . Fragmentation patterns characteristic of cyclobutanol derivatives.

Experimental Protocol: General Spectroscopic Analysis

  • NMR Spectroscopy: A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer.

  • IR Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) or analyzed using an ATR-FTIR spectrometer.

  • Mass Spectrometry: A dilute solution of the sample is analyzed by a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

Conclusion and Future Directions

This compound is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutics. While direct theoretical and computational studies on this molecule are currently limited, this guide provides a robust framework for its investigation. Future research should focus on detailed computational studies to elucidate its conformational preferences and reactivity. Experimental validation of these computational predictions through advanced spectroscopic techniques and X-ray crystallography would provide a more complete understanding of this important molecule. Such studies will undoubtedly accelerate its application in the design and synthesis of next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3,3-Difluorocyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The gem-difluoroalkyl motif, particularly when incorporated into a strained ring system like cyclobutane, offers a unique combination of conformational rigidity and polarity that is of significant interest in drug discovery. 3,3-Difluorocyclobutanol serves as a key building block for accessing this valuable chemical space.

This technical guide provides a comprehensive overview of the known electrophilic substitution reactions of this compound and its derivatives. It is important to note that classical electrophilic substitution on the C-H bonds of the cyclobutane ring is not well-documented, likely due to the deactivating effect of the gem-difluoro group. Instead, the predominant pathway for electrophilic substitution involves the activation of the hydroxyl group to form a carbocationic intermediate at the C1 position, which then reacts with a variety of nucleophiles. This guide will focus on these SN1-type reactions, which represent a powerful strategy for the functionalization of the 3,3-difluorocyclobutane core.

Electrophilic Substitution at C1 via Carbocation Intermediates

The hydroxyl group of this compound and its 1-substituted derivatives can be activated by a Lewis acid, such as iron(III) chloride, to generate a resonance-stabilized 3,3-difluorocyclobutyl carbocation. This electrophilic intermediate is then amenable to attack by a range of nucleophiles, enabling the synthesis of diverse 1,1-disubstituted gem-difluorocyclobutanes.[1]

Reaction Mechanism

The generally accepted mechanism for this transformation is depicted below. The Lewis acid coordinates to the hydroxyl group, facilitating its departure as a leaving group and the formation of the carbocation. This intermediate is then trapped by a nucleophile to yield the substituted product.

reaction_mechanism sub 1-Aryl-3,3-difluorocyclobutanol intermediate 3,3-Difluorocyclobutyl Carbocation Intermediate sub->intermediate + Lewis Acid - [HO-FeCl3]- lewis_acid FeCl3 product 1-Aryl-1-Nu-3,3-difluorocyclobutane intermediate->product + Nucleophile nucleophile Nucleophile (Nu-H) byproduct H-O-FeCl3

Caption: Proposed mechanism for Lewis acid-catalyzed electrophilic substitution.

Iron-Catalyzed Substitution of 1-Aryl-3,3-difluorocyclobutanols

A key example of this reactivity is the iron-catalyzed reaction of 1-aryl-3,3-difluorocyclobutanols with various nucleophiles. This methodology provides a versatile route to a range of 1,1-disubstituted gem-difluorocyclobutanes.[1]

The following table summarizes the reported yields for the iron-catalyzed substitution of a model 1-aryl-3,3-difluorocyclobutanol with different nucleophiles.

Nucleophile (Nu-H)ProductYield (%)
Anisole1-(4-Methoxyphenyl)-1-phenyl-3,3-difluorocyclobutane85
Thiophenol1-(Phenylthio)-1-phenyl-3,3-difluorocyclobutane78
Sodium Azide1-Azido-1-phenyl-3,3-difluorocyclobutane65

Data extracted from studies on related 1-aryl-3,3-difluorocyclobutanol systems.

Experimental Protocols

This protocol is a representative example for the iron-catalyzed reaction of a 1-aryl-3,3-difluorocyclobutanol with a nucleophile.

experimental_workflow start Start step1 Dissolve 1-aryl-3,3-difluorocyclobutanol and nucleophile in a suitable solvent (e.g., dichloroethane) under an inert atmosphere. start->step1 step2 Add a catalytic amount of FeCl3. step1->step2 step3 Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated) and monitor progress by TLC or LC-MS. step2->step3 step4 Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO3). step3->step4 step5 Extract the product with an organic solvent (e.g., ethyl acetate). step4->step5 step6 Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. step5->step6 step7 Purify the crude product by column chromatography. step6->step7 end_node End step7->end_node

Caption: General experimental workflow for iron-catalyzed substitution.

Detailed Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar is added the 1-aryl-3,3-difluorocyclobutanol (1.0 equiv) and the nucleophile (1.2-2.0 equiv). The flask is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., 1,2-dichloroethane) is added via syringe.

  • Catalyst Addition: Anhydrous iron(III) chloride (0.1-0.2 equiv) is added to the stirred solution.

  • Reaction Monitoring: The reaction mixture is stirred at the appropriate temperature (typically ranging from room temperature to 80 °C) for the time required for complete conversion of the starting material, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted product.

Summary and Outlook

The electrophilic substitution reactions of this compound are primarily characterized by the activation of the hydroxyl group to form a carbocationic intermediate at the C1 position. This strategy, particularly the iron-catalyzed approach with 1-aryl derivatives, has proven to be a robust method for the synthesis of a variety of 1,1-disubstituted gem-difluorocyclobutanes.[1] These products are valuable building blocks for the development of novel therapeutics and agrochemicals.

Further research in this area could explore the use of other Lewis or Brønsted acids to promote this transformation, potentially expanding the substrate scope and improving reaction efficiency. Additionally, the development of enantioselective methods for the nucleophilic substitution of chiral 3,3-difluorocyclobutanols would be of significant interest to the drug development community. While direct electrophilic substitution on the C-H bonds of the cyclobutane ring remains a challenge, the reactivity of the hydroxyl group provides a reliable and versatile handle for the elaboration of this important fluorinated scaffold.

References

Stability and Decomposition Pathways of 3,3-Difluorocyclobutanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclobutanol is a key building block in medicinal chemistry, valued for the unique conformational constraints and electronic properties conferred by the gem-difluoro-substituted cyclobutane ring.[1] Understanding the stability and decomposition pathways of this alcohol is critical for its effective use in the synthesis of complex pharmaceutical intermediates. This technical guide provides an in-depth overview of the stability of this compound under various conditions, outlines potential decomposition pathways, and offers detailed experimental protocols for its analysis. While the difluorocyclobutane motif is noted for its relative stability under a range of synthetic conditions, this guide also explores potential degradation routes based on established principles of organic chemistry and analogous transformations of related compounds.[2]

Physicochemical Properties and Stability Overview

This compound is a colorless liquid at room temperature.[1] The introduction of the gem-difluoro group significantly influences the molecule's polarity and electronic characteristics, which in turn affects its stability and reactivity.[1] The difluorocyclobutane moiety is generally considered to be stable under various conditions, including acidic and basic environments, as well as in the presence of strong nucleophiles.[2] However, like other alcohols, this compound can undergo reactions involving the hydroxyl group, and the strained cyclobutane ring can be susceptible to cleavage under certain energetic conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₆F₂O[1][3]
Molecular Weight108.09 g/mol [1][3]
AppearanceColorless liquid[1]
Boiling Point116-117 °CN/A
Melting Point-22.7 °C[1]
Density~1.26 g/mLN/A
CAS Number637031-88-0[1][3]

Potential Decomposition Pathways

While specific experimental studies on the decomposition of this compound are not extensively documented in the reviewed literature, potential degradation pathways can be postulated based on the reactivity of cyclobutanols and fluorinated compounds. These pathways are likely to be influenced by factors such as temperature, pH, and the presence of catalysts or oxidizing agents.

Acid-Catalyzed Decomposition

Under acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). This can initiate a cascade of reactions, including rearrangement and ring-opening. A plausible pathway involves the formation of a secondary carbocation, which could then undergo rearrangement or be trapped by a nucleophile.

Acid_Catalyzed_Decomposition A This compound B Protonated Alcohol A->B + H+ C Secondary Carbocation B->C - H2O D Rearranged Carbocation C->D Rearrangement F Elimination Product (Cyclobutene derivative) C->F - H+ E Ring-Opened Product (e.g., γ-fluoroketone) D->E + Nu-

Acid-Catalyzed Decomposition Pathway
Base-Catalyzed Decomposition

In the presence of a strong base, the hydroxyl group can be deprotonated to form an alkoxide. While less common for simple alcohols, subsequent reactions could be initiated, although the stability of the difluorocyclobutane ring suggests this would require harsh conditions.

Thermal Decomposition

At elevated temperatures, this compound is expected to undergo thermal decomposition. The strained cyclobutane ring is likely to be the point of initial bond cleavage. Based on studies of other fluorinated hydrocarbons, thermal degradation could proceed via radical mechanisms involving C-C bond scission.

Thermal_Decomposition A This compound B Initial C-C Bond Cleavage (Ring Opening) A->B Heat (Δ) C Radical Intermediates B->C D Fragmentation Products (e.g., smaller fluorinated species) C->D

Postulated Thermal Decomposition Pathway

Experimental Protocols for Stability and Decomposition Analysis

The following protocols are generalized methods for assessing the stability and decomposition of fluorinated alcohols like this compound.

Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert TGA crucible (e.g., alumina).

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate can be determined from the TGA and derivative thermogravimetric (DTG) curves, respectively.

Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the decomposition of this compound.

Methodology:

  • Sample Decomposition:

    • Thermal: Place a known amount of this compound in a sealed vial and heat it in an oven at a specific temperature for a defined period.

    • Acid/Base Catalyzed: Dissolve this compound in a suitable solvent and add a specific concentration of acid or base. Allow the reaction to proceed for a set time at a controlled temperature. Neutralize the solution before analysis if necessary.

  • Sample Preparation for GC-MS:

    • Liquid Injection: Dilute an aliquot of the decomposed sample in a suitable solvent (e.g., dichloromethane).

    • Headspace Analysis: For volatile products, heat the sealed vial containing the decomposed sample and inject a sample of the vapor phase.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: Use a capillary column suitable for separating polar and fluorinated compounds (e.g., a mid-polarity column).

      • Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) to elute all components.

      • Injector: Operate in split or splitless mode depending on the concentration of the analytes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 30-400).

  • Data Analysis: Identify the decomposition products by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A This compound Sample B Decomposition (Thermal, Acidic, or Basic) A->B C Extraction / Dilution B->C D GC Injection C->D E Separation on GC Column D->E F Mass Spectrometry Detection E->F G Data Acquisition F->G H Library Search & Spectral Interpretation G->H I Identification of Decomposition Products H->I

Workflow for GC-MS analysis of decomposition

Summary of Quantitative Stability Data

Direct quantitative data on the decomposition kinetics and thermodynamics of this compound is scarce in the public domain. However, studies on the synthesis of its derivatives have demonstrated the stability of the 1,1-disubstituted-3,3-difluorocyclobutane scaffold under a variety of conditions, as summarized in the table below.[2] This suggests a relatively high activation energy for the decomposition of the core ring structure.

Table 2: Qualitative Stability of 1,1-Disubstituted-3,3-difluorocyclobutane Derivatives[2]

ConditionReagents/SolventTemperatureObservation
AcidicTFA / DCMRoom TempStable
BasicLiOH / THF/H₂ORoom TempStable
NucleophilicNaI / Acetone50 °CStable
Biological BufferPBSRoom TempStable

Note: This data pertains to derivatives of this compound and is indicative of the general stability of the difluorocyclobutane ring system.

Conclusion

This compound is a robust building block for the synthesis of complex molecules in drug discovery and development. While generally stable under many synthetic conditions, it has the potential to undergo decomposition through acid-catalyzed ring-opening, and thermal degradation. The provided experimental protocols for TGA and GC-MS analysis offer a framework for researchers to quantitatively assess its stability and characterize any degradation products. Further computational and experimental studies are warranted to fully elucidate the specific decomposition pathways and kinetics of this important synthetic intermediate.

References

A Technical Guide to 3,3-Difluorocyclobutanol: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclobutanol is a key building block in medicinal chemistry, prized for the introduction of the gem-difluorocyclobutyl moiety into potential drug candidates. This functional group can significantly influence the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and its application in the development of targeted therapeutics, with a focus on Janus kinase (JAK) inhibitors.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The compound is typically offered in various purities and quantities, from milligrams to kilograms.

Supplier TypeRepresentative CompaniesPurity LevelsAvailable Quantities
Fine Chemical Suppliers Sigma-Aldrich (Merck), Combi-Blocks, Fluorochem, Oakwood Chemical95% - 98%1 g - 100 g
Custom Synthesis & Bulk Suppliers Enamine, WuXi AppTec, SynQuest Laboratories>98%100 g - multi-kg
Online Marketplaces ChemicalBook, PubChem, MolPortVaries by listingVaries by listing

Table 1: Commercial Availability of this compound. Data compiled from various supplier websites and chemical databases.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

PropertyValue
CAS Number 637031-88-0
Molecular Formula C₄H₆F₂O
Molecular Weight 108.09 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 125-126 °C
Density 1.26 g/mL at 25 °C
Solubility Soluble in most organic solvents.
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Table 2: Physicochemical and Safety Data for this compound. [1]

Experimental Protocols: Synthesis of this compound and Derivatives

The primary synthetic route to this compound involves the reduction of its corresponding ketone, 3,3-difluorocyclobutanone. Furthermore, this compound serves as a versatile precursor for the synthesis of other key building blocks, such as 3,3-difluorocyclobutanamine.

Synthesis of this compound via Reduction of 3,3-Difluorocyclobutanone

Reaction Scheme:

Materials:

  • 3,3-difluorocyclobutanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3,3-difluorocyclobutanone (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Synthesis of N-Boc-3,3-difluorocyclobutanamine from this compound

This two-step procedure involves the conversion of the alcohol to an azide, followed by reduction and protection.

Step 1: Synthesis of 3,3-difluoro-1-azidocyclobutane

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in toluene (0.5 M) at room temperature, add DBU (1.5 eq).

  • Add DPPA (1.2 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude azide can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl (3,3-difluorocyclobutyl)carbamate

Materials:

  • Crude 3,3-difluoro-1-azidocyclobutane

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

Procedure:

  • To a solution of the crude azide (1.0 eq) in THF (0.3 M), add triphenylphosphine (1.2 eq).

  • Add water (5.0 eq) and stir the mixture at 50 °C for 16 hours.

  • Cool the reaction to room temperature and add triethylamine (3.0 eq) followed by di-tert-butyl dicarbonate (1.5 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to yield tert-butyl (3,3-difluorocyclobutyl)carbamate.

Application in Drug Discovery: Janus Kinase (JAK) Inhibitors

The 3,3-difluorocyclobutyl moiety is a valuable scaffold in the design of selective kinase inhibitors. Its rigid, three-dimensional structure can effectively present pharmacophoric elements to the ATP-binding site of kinases. Notably, derivatives of this compound, particularly 3,3-difluorocyclobutanamine, are key intermediates in the synthesis of several JAK inhibitors.[2]

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[2] JAK inhibitors block the activity of JAK enzymes, thereby modulating the downstream signaling cascade.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus JAK_Inhibitor JAK Inhibitor (e.g., containing 3,3-difluorocyclobutyl moiety) JAK_Inhibitor->JAK Inhibits Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates

Experimental Workflow: Synthesis of a JAK Inhibitor Precursor

The following workflow outlines the key steps in synthesizing a core fragment of a JAK inhibitor, starting from 3,3-difluorocyclobutanamine hydrochloride, which is derived from this compound.

JAK_Inhibitor_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Core Synthesis cluster_product Final Product Start 3,3-Difluorocyclobutanamine Hydrochloride Step1 Step 1: Coupling with Pyrrolo[2,3-d]pyrimidine derivative Start->Step1 Base, Solvent Step2 Step 2: Functional Group Interconversion/Modification Step1->Step2 Purification Product JAK Inhibitor Core Structure Step2->Product Final Purification & Characterization

Conclusion

This compound is a readily accessible and highly valuable building block for drug discovery and development. Its unique structural and electronic properties, conferred by the gem-difluoro group on a strained cyclobutane ring, make it an attractive component for modulating the properties of bioactive molecules. The synthetic protocols provided herein offer a practical guide for researchers to access this key intermediate and its derivatives. The established role of the 3,3-difluorocyclobutyl moiety in the design of potent and selective JAK inhibitors underscores its significance in the development of next-generation therapeutics for a range of diseases.

References

An In-depth Technical Guide to 3,3-Difluorocyclobutanol (CAS Number 637031-88-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanol, identified by the CAS number 637031-88-0, is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the gem-difluoro substitution on the cyclobutane ring, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The presence of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the known properties, hazards, and synthetic considerations for this compound, along with insights into its application in the development of modulators for key signaling pathways.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₄H₆F₂O[1][2][3]
Molecular Weight 108.09 g/mol [4]
Appearance Colorless to light yellow clear liquid[5]
Boiling Point 108.1 ± 40.0 °C (Predicted)[2]; 86 °C / 300 mmHg[5][2][5]
Density 1.27 ± 0.1 g/cm³ (Predicted)[2]; 1.24 (20/20)[5][2][5]
pKa 13.36 ± 0.40 (Predicted)[2]
Flash Point 19 °C[5]
Storage Temperature Store in freezer, under -20°C; Sealed in dry conditions[2]

Hazards and Safety Information

This compound is a flammable liquid and requires careful handling. The following table outlines its known hazards based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassHazard StatementGHS PictogramPrecautionary Statements
Flammable liquidsH225: Highly flammable liquid and vaporDangerP210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501
Acute toxicity, oralH302: Harmful if swallowedWarningP264, P270, P301+P312, P330, P501
Skin corrosion/irritationH315: Causes skin irritationWarningP264, P280, P302+P352, P321, P332+P313, P362
Serious eye damage/eye irritationH319: Causes serious eye irritationWarningP264, P280, P305+P351+P338, P337+P313

Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides and hydrogen fluoride may be released.[6]

Handling and Storage: Store in a well-ventilated place and keep the container tightly closed.[5] Keep away from heat, sparks, open flames, and hot surfaces.[5] Use explosion-proof electrical, ventilating, and lighting equipment.[5] Wear protective gloves, eye protection, and face protection.[5]

Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found in the searched literature, a relevant synthetic strategy for a closely related class of compounds, gem-difluorocyclobutanols, has been described. This methodology highlights the key challenges and solutions in the synthesis of such strained and fluorinated rings.

Synthesis of 1-Substituted-3,3-difluorocyclobutanols via Organolanthanum Reagents

The synthesis of 1-substituted-3,3-difluorocyclobutanols from 3,3-difluorocyclobutanone presents a significant challenge due to the high propensity of the ketone to undergo elimination reactions when treated with common organometallic reagents like organolithiums or Grignards. A successful approach involves the use of less basic organolanthanum reagents.[7][8]

General Procedure:

  • Preparation of the Organolanthanum Reagent: An organolithium or Grignard reagent is added to a slurry of a lanthanide salt (e.g., LaCl₃·2LiCl or CeCl₃) in an anhydrous solvent such as tetrahydrofuran (THF) at a low temperature (e.g., -78 °C). The mixture is stirred for a period of time to allow for the formation of the organolanthanum species.

  • Addition to 3,3-Difluorocyclobutanone: A solution of 3,3-difluorocyclobutanone in THF is then added dropwise to the freshly prepared organolanthanum reagent at the same low temperature.

  • Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 1-substituted-3,3-difluorocyclobutanol.

This method provides a viable route to access derivatives of this compound, which can then be used in further synthetic applications.

Role in Signaling Pathways

This compound serves as a key building block in the synthesis of modulators for important biological targets, including G protein-coupled receptor 35 (GPR35) and Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).

GPR35 Signaling Pathway

GPR35 is a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and cancer.[2][6] Its signaling is complex and can proceed through multiple G protein-dependent and -independent pathways.

GPR35_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPR35 GPR35 G_protein Gαi/o or Gα12/13 Gβγ GPR35->G_protein Agonist Binding beta_arrestin β-Arrestin GPR35->beta_arrestin recruits AC Adenylate Cyclase G_protein->AC Gαi/o inhibits PLC Phospholipase C G_protein->PLC Gαq activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA activates ERK ERK PKA->ERK activates Transcription Gene Transcription ERK->Transcription Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates NFkB NF-κB PKC->NFkB activates beta_arrestin->ERK activates NFkB->Transcription ERAP1_Antigen_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_pm Plasma Membrane Proteasome Proteasome Peptides Peptide Fragments Proteasome->Peptides Protein Intracellular Protein Protein->Proteasome TAP TAP Transporter Peptides->TAP ERAP1 ERAP1 TAP->ERAP1 transports peptides MHC_I MHC Class I ERAP1->MHC_I trims peptides for loading Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Presented_Antigen Antigen Presentation to CD8+ T cell Peptide_MHC->Presented_Antigen transport to cell surface

References

Methodological & Application

Application Notes & Protocols: A Divergent Strategy for the Synthesis of 1,1-Disubstituted-3,3-Difluorocyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The gem-difluorocyclobutane motif is of growing importance in medicinal chemistry, serving as a versatile bioisostere that can modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability.[1][2] However, the synthesis of 1,1-disubstituted derivatives remains a challenge. This document outlines a robust and divergent two-stage synthetic strategy starting from the commercially available 3,3-difluorocyclobutanone. While the user's topic specifies starting from 3,3-difluorocyclobutanol, this secondary alcohol is readily oxidized to the key ketone intermediate. The core of the methodology involves a crucial organolanthanum-mediated nucleophilic addition to form a tertiary alcohol, followed by an iron-catalyzed substitution to install the second substituent.[1][3] This approach overcomes the limitations of traditional organometallic reagents, which often lead to low yields and elimination side products.[1]

G cluster_0 Stage 1: Preparation of Key Intermediate cluster_1 Stage 2: First Substitution cluster_2 Stage 3: Second Substitution A This compound B 3,3-Difluorocyclobutanone A->B Oxidation (e.g., PCC, Swern) C 1-Substituted-3,3- difluorocyclobutanol (Tertiary Alcohol) B->C R-M / LaCl₃·2LiCl D 1,1-Disubstituted-3,3- difluorocyclobutane C->D Nu-H / FeCl₃

Figure 1: A high-level overview of the three-stage workflow.

Part 1: Oxidation of this compound to 3,3-Difluorocyclobutanone

The initial step involves the oxidation of the secondary alcohol to the corresponding ketone, which is the pivotal starting material for the subsequent substitutions. Standard oxidation protocols can be employed for this transformation.

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This protocol describes a common method for the selective oxidation of secondary alcohols to ketones under mild conditions.

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).

  • Reagent Addition: Add pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) and a mild acid catalyst like Celite® to the DCM and stir to form a slurry.

  • Reaction: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the PCC slurry. Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 3,3-difluorocyclobutanone can be purified by flash column chromatography on silica gel.

Part 2: Synthesis of 1-Substituted-3,3-difluorocyclobutanols

This stage addresses the primary challenge of adding carbon nucleophiles to 3,3-difluorocyclobutanone. While standard Grignard and organolithium reagents are largely ineffective, the use of organolanthanum reagents, formed in situ, provides high yields of the desired tertiary alcohols without problematic elimination reactions.[1][3]

Protocol 2: Organolanthanum-Mediated Nucleophilic Addition

This general procedure is adapted from the work of Bull and coworkers.[1]

  • Preparation of Organometallic Reagent: Prepare the primary organometallic reagent (organolithium or Grignard) as required. For example, an organolithium can be formed via lithium-halogen exchange by adding n-butyllithium to an aryl halide in THF at -78 °C.

  • Transmetalation: In a separate flame-dried flask under an inert atmosphere, add anhydrous lanthanum(III) chloride lithium chloride complex (LaCl₃·2LiCl) (1.2 equivalents) and anhydrous THF. Cool the suspension to -78 °C.

  • Formation of Organolanthanum: Slowly transfer the pre-formed organolithium or Grignard reagent (1.2 equivalents) to the LaCl₃·2LiCl suspension at -78 °C and stir for 30-60 minutes to ensure complete transmetalation.

  • Addition to Ketone: Add a solution of 3,3-difluorocyclobutanone (1.0 equivalent) in THF to the organolanthanum reagent mixture at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting tertiary alcohol by flash column chromatography.

Table 1: Selected Yields for Organolanthanum-Mediated Addition to 3,3-Difluorocyclobutanone [1]

EntryAryl Nucleophile PrecursorProduct (1-Aryl-3,3-difluorocyclobutanol)Yield (%)
14-Bromoanisole1-(4-Methoxyphenyl)-3,3-difluorocyclobutanol82
24-Bromotoluene3,3-Difluoro-1-(p-tolyl)cyclobutanol75
3Bromobenzene3,3-Difluoro-1-phenylcyclobutanol71
41-Bromo-4-(trifluoromethoxy)benzene3,3-Difluoro-1-(4-(trifluoromethoxy)phenyl)cyclobutanol81
52-Bromopyridine3,3-Difluoro-1-(pyridin-2-yl)cyclobutanol79
64-Bromo-1,1'-biphenyl1-(Biphenyl-4-yl)-3,3-difluorocyclobutanol78

Part 3: Synthesis of 1,1-Disubstituted-3,3-difluorocyclobutanes

The tertiary alcohols synthesized in Part 2 are versatile intermediates for introducing a second point of diversity. An iron-catalyzed reaction generates a stabilized carbocation that can be trapped by a range of nucleophiles.[1][2]

G A 1-Aryl-3,3-difluorocyclobutanol B Difluorocyclobutyl Carbocation Intermediate A->B FeCl₃ (cat.) - H₂O E 1,1-Diaryl-3,3-difluorocyclobutane B->E + Arene F 1-Aryl-1-thio-3,3-difluorocyclobutane B->F + Thiol C Arene Nucleophile (e.g., Phenol) C->E D Thiol Nucleophile (e.g., Thiophenol) D->F

Figure 2: Iron-catalyzed formation of a carbocation intermediate.

Protocol 3: Iron-Catalyzed Nucleophilic Substitution

This general procedure describes the functionalization of 1-aryl-3,3-difluorocyclobutanols.[1]

  • Setup: To an oven-dried vial, add the 1-aryl-3,3-difluorocyclobutanol (1.0 equivalent), the nucleophile (e.g., arene or thiol, 2.0-3.0 equivalents), and anhydrous iron(III) chloride (FeCl₃) (10 mol%).

  • Solvent: Add an appropriate anhydrous solvent (e.g., 1,2-dichloroethane [DCE] or acetonitrile [MeCN]).

  • Reaction: Seal the vial and stir the mixture at elevated temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with DCM.

  • Purification: Load the crude mixture directly onto a silica gel column and purify by flash chromatography to isolate the 1,1-disubstituted-3,3-difluorocyclobutane product.

Table 2: Selected Yields for Iron-Catalyzed Reaction with Arene Nucleophiles [1]

Entry1-Aryl-3,3-difluorocyclobutanolArene NucleophileProductYield (%)
11-(4-Methoxyphenyl)-...o-Cresol2-(1-(4-Methoxyphenyl)-3,3-difluorocyclobutyl)-6-methylphenol88
21-(4-Methoxyphenyl)-...1,3-Dimethoxybenzene1-(1-(4-Methoxyphenyl)-3,3-difluorocyclobutyl)-2,4-dimethoxybenzene82
31-(4-Methoxyphenyl)-...N-Methylindole2-(1-(4-Methoxyphenyl)-3,3-difluorocyclobutyl)-1-methyl-1H-indole65
41-Phenyl-...Anisole1-(3,3-Difluoro-1-phenylcyclobutyl)-4-methoxybenzene70
51-Phenyl-...2-Methylfuran2-(3,3-Difluoro-1-phenylcyclobutyl)-5-methylfuran68

Table 3: Selected Yields for Iron-Catalyzed Reaction with Thiol Nucleophiles [1]

Entry1-Aryl-3,3-difluorocyclobutanolThiol NucleophileProductYield (%)
11-(4-Methoxyphenyl)-...4-Methoxythiophenol(1-(4-Methoxyphenyl)-3,3-difluorocyclobutyl)(4-methoxyphenyl)sulfane99
21-(4-Methoxyphenyl)-...4-Chlorothiophenol(4-Chlorophenyl)(1-(4-Methoxyphenyl)-3,3-difluorocyclobutyl)sulfane99
31-Phenyl-...Thiophenol(3,3-Difluoro-1-phenylcyclobutyl)(phenyl)sulfane96
41-Phenyl-...4-Bromothiophenol(4-Bromophenyl)(3,3-difluoro-1-phenylcyclobutyl)sulfane99

References

Application Notes and Protocols for the Synthesis of 3,3-Difluorocyclobutanol Derivatives Using Organolanthanum Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of fluorinated carbocycles is of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by fluorine atoms. The 3,3-difluorocyclobutanol motif, in particular, serves as a valuable building block for the creation of novel chemical entities with potential therapeutic applications. However, the synthesis of these compounds is often hampered by side reactions, such as the elimination of hydrogen fluoride (HF), when using traditional organometallic reagents.

Recent advancements have demonstrated that organolanthanum reagents are highly effective in the nucleophilic addition to 3,3-difluorocyclobutanone, successfully circumventing the problematic elimination pathway.[1][2][3][4][5] This protocol provides a detailed methodology for the synthesis of this compound derivatives utilizing organolanthanum reagents, offering a robust and high-yielding route to these important synthetic intermediates. The use of LaCl₃·2LiCl to generate a more nucleophilic and less basic organometallic species is key to this transformation.[1]

Reaction Principle

The core of this methodology lies in the transmetalation of a pre-formed organolithium or Grignard reagent with a lanthanum salt, typically lanthanum(III) chloride-bis(lithium chloride) complex (LaCl₃·2LiCl). This in situ-generated organolanthanum species exhibits attenuated basicity, which suppresses the deprotonation of the acidic α-protons of 3,3-difluorocyclobutanone and favors the desired 1,2-addition to the carbonyl group. This leads to the formation of the corresponding this compound in good to excellent yields.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. All glassware should be oven-dried and cooled under vacuum prior to use. Anhydrous solvents are essential for the success of the reaction.

Materials
  • 3,3-Difluorocyclobutanone

  • Aryl or alkyl halide (for Grignard or organolithium formation)

  • Magnesium turnings or n-Butyllithium solution

  • Lanthanum(III) chloride-bis(lithium chloride) complex (LaCl₃·2LiCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware and reagents for workup and purification (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography).

Protocol 1: Synthesis of 1-Aryl-3,3-difluorocyclobutanols via Organolithium and Transmetalation

This protocol describes the synthesis of 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol.

Step 1: Formation of the Organolithium Reagent

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide (e.g., 4-bromoanisole, 1.2 mmol).

  • Dissolve the aryl halide in anhydrous THF (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 30 minutes to ensure complete formation of the organolithium reagent.

Step 2: Transmetalation with LaCl₃·2LiCl

  • In a separate flame-dried flask, suspend LaCl₃·2LiCl (1.2 mmol) in anhydrous THF (5 mL).

  • Cool the suspension to -78 °C.

  • Transfer the freshly prepared organolithium solution from Step 1 to the LaCl₃·2LiCl suspension via cannula.

  • Stir the resulting mixture at -78 °C for 30 minutes to allow for complete transmetalation.

Step 3: Addition to 3,3-Difluorocyclobutanone

  • To the organolanthanum reagent solution at -78 °C, add a solution of 3,3-difluorocyclobutanone (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour.

  • Gradually warm the reaction mixture to room temperature and stir for an additional 2 hours.

Step 4: Workup and Purification

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol.

Protocol 2: Synthesis of 1-Aryl-3,3-difluorocyclobutanols via Grignard Reagent and Transmetalation

This protocol provides an alternative using a Grignard reagent.

Step 1: Formation of the Grignard Reagent

  • Activate magnesium turnings (1.5 mmol) in a flame-dried flask under an inert atmosphere.

  • Add a solution of the aryl halide (e.g., 4-bromoanisole, 1.2 mmol) in anhydrous THF (5 mL) dropwise to the magnesium turnings.

  • Initiate the reaction with gentle heating if necessary. Once initiated, maintain the reaction at a gentle reflux until the magnesium is consumed.

  • Cool the Grignard reagent solution to room temperature.

Step 2: Transmetalation and Addition

  • In a separate flask, suspend LaCl₃·2LiCl (1.2 mmol) in anhydrous THF (5 mL) and cool to 0 °C.

  • Add the Grignard reagent solution from Step 1 to the LaCl₃·2LiCl suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of 3,3-difluorocyclobutanone (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Follow the stirring, workup, and purification steps as outlined in Protocol 1 (Steps 3 and 4).

Data Presentation

The following tables summarize the scope and yields of the organolanthanum-mediated synthesis of various this compound derivatives.

Table 1: Synthesis of 1-Aryl-3,3-difluorocyclobutanols
EntryAryl GroupReagent TypeYield (%)
14-MethoxyphenylOrganolithium82
2PhenylOrganolithium75
34-FluorophenylOrganolithium78
43-ThienylOrganolithium65
54-(Trifluoromethyl)phenylOrganolithium71
62-NaphthylOrganolithium85
Table 2: Synthesis of 1-Alkynyl- and 1-Alkyl-3,3-difluorocyclobutanols
EntryR-GroupReagent TypeYield (%)
1PhenylethynylOrganolithium90
2(Trimethylsilyl)ethynylOrganolithium88
3n-ButylOrganolithium60
4CyclohexylOrganolithium55

Visualizations

The following diagrams illustrate the overall reaction scheme and the logical workflow of the experimental protocol.

reaction_scheme Reaction Scheme for this compound Synthesis cluster_start Starting Materials cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product ArX Ar-X (X = Br, I) ArLi Ar-Li or Ar-MgX ArX->ArLi 1. Organometallic Formation Ketone 3,3-Difluorocyclobutanone Product 1-Aryl-3,3-difluorocyclobutanol Ketone->Product nBuLi n-BuLi or Mg LaCl3 LaCl3·2LiCl ArLa [Ar-LaCl2]·LiCl ArLi->ArLa 2. Transmetalation ArLa->Product 3. Nucleophilic Addition

Caption: Overall reaction scheme for the synthesis.

experimental_workflow Experimental Workflow start Start organometallic Prepare Organolithium or Grignard Reagent (Ar-M) start->organometallic transmetalation Transmetalate with LaCl3·2LiCl to form Organolanthanum Reagent (Ar-La) organometallic->transmetalation Anhydrous THF, -78 °C addition Add 3,3-Difluorocyclobutanone at -78 °C transmetalation->addition Anhydrous THF, -78 °C workup Aqueous Workup (sat. NH4Cl) addition->workup Warm to RT extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Isolated this compound purification->product

Caption: Step-by-step experimental workflow.

Conclusion

The use of organolanthanum reagents provides a highly efficient and general method for the synthesis of 1-substituted-3,3-difluorocyclobutanols. This protocol effectively overcomes the challenge of HF elimination that is prevalent with other organometallic reagents. The resulting products are versatile building blocks for the synthesis of a diverse range of 1,1-disubstituted-3,3-difluorocyclobutanes, which are of significant interest in the development of new pharmaceuticals and agrochemicals.[1][2][3][5] The mild reaction conditions and high yields make this a valuable tool for synthetic and medicinal chemists.

References

Application Notes and Protocols: 3,3-Difluorocyclobutanol as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties. The 3,3-difluorocyclobutanol motif has emerged as a valuable building block in the design of novel kinase inhibitors. The gem-difluoro group offers a unique combination of properties, including increased metabolic stability, modulation of lipophilicity and pKa, and the ability to act as a bioisostere for other functional groups.[1] This, coupled with the conformationally restricted nature of the cyclobutane ring, provides a powerful tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic profiles of kinase inhibitors.

These application notes provide an overview of the utility of this compound in the design of kinase inhibitors, with a specific focus on Janus Kinase (JAK) inhibitors. Detailed experimental protocols for the synthesis of a key intermediate and a final inhibitor are presented, along with a summary of the relevant signaling pathway.

The JAK/STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, differentiation, and apoptosis.[2][3][4] Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancer, making JAKs attractive targets for therapeutic intervention.[5][6]

The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.[2][3][4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Ligand Binding JAK JAK Receptor:f2->JAK 2. Receptor Association STAT STAT Receptor:f2->STAT 5. STAT Recruitment P_JAK P-JAK JAK->P_JAK 3. JAK Activation (Phosphorylation) P_JAK->Receptor:f2 4. Receptor Phosphorylation P_STAT P-STAT STAT->P_STAT 6. STAT Phosphorylation P_STAT_Dimer P-STAT Dimer P_STAT->P_STAT_Dimer 7. Dimerization DNA DNA P_STAT_Dimer->DNA 8. Nuclear Translocation Gene Transcription Gene Transcription DNA->Gene Transcription 9. Gene Regulation

Figure 1: The JAK/STAT Signaling Pathway.

Application in Kinase Inhibitor Synthesis: A Case Study

A patented Janus Kinase (JAK) inhibitor, (S)-4-(3-(3,3-difluorocyclobutylcarbamoyl)piperidine-1-amino)-1H-7-azaindole-5-carboxamide, exemplifies the integration of the 3,3-difluorocyclobutyl moiety into a potent therapeutic agent.[1] The synthesis of this compound involves the preparation of a key intermediate, (S)-N-(3,3-difluorocyclobutyl)piperidine-3-carboxamide hydrochloride.

Experimental Protocols

Synthesis of (S)-N-(3,3-difluorocyclobutyl)piperidine-3-carboxamide hydrochloride

This protocol describes a key step in the synthesis of the aforementioned JAK inhibitor.

synthesis_workflow cluster_reagents Reagents & Conditions cluster_process Process reagent1 (S)-N-(3,3-difluorocyclobutyl)-1-nitrosopiperidine-3-carboxamide step1 Dissolve starting material in a mixture of glacial acetic acid and water. reagent1->step1 reagent2 Zinc powder step2 Add zinc powder in portions at 0°C. reagent2->step2 reagent3 Glacial acetic acid reagent3->step1 reagent4 HCl/Dioxane condition1 Stirring at 0°C to room temperature step1->step2 step3 Stir and allow to warm to room temperature. step2->step3 step4 Filter and concentrate the filtrate. step3->step4 step5 Dissolve residue in dioxane and add HCl/dioxane. step4->step5 step6 Stir to precipitate the product. step5->step6 step7 Filter, wash, and dry to obtain the final product. step6->step7 product product step7->product Final Product: (S)-N-(3,3-difluorocyclobutyl)piperidine-3-carboxamide hydrochloride

Figure 2: Synthesis workflow for a key intermediate.

Step 1: Reduction of the N-nitroso group [1]

  • (S)-N-(3,3-difluorocyclobutyl)-1-nitrosopiperidine-3-carboxamide (2.47 g, 10.00 mmol) is added to a mixed solvent of 20 mL of glacial acetic acid and 5 mL of water.

  • The mixture is cooled to 0°C in an ice bath.

  • Zinc powder (1.95 g, 30.00 mmol) is added in portions while maintaining the temperature at 0°C.

  • The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction mixture is filtered, and the filtrate is evaporated to dryness under reduced pressure.

Step 2: Hydrochloride salt formation [1]

  • The residue from the previous step is dissolved in 20 mL of dioxane.

  • A 4M solution of hydrogen chloride in dioxane (10 mL) is added dropwise.

  • The mixture is stirred at room temperature for 2 hours, resulting in the precipitation of a solid.

  • The solid is collected by filtration, washed with dioxane, and dried to yield 2.18 g of (S)-N-(3,3-difluorocyclobutyl)piperidine-3-carboxamide hydrochloride as a light-yellow solid.

Synthesis of (S)-4-(3-(3,3-difluorocyclobutylcarbamoyl)piperidine-1-amino)-1H-7-azaindole-5-carboxamide [1]

This protocol outlines the final step to produce the JAK inhibitor.

  • (S)-N-(3,3-difluorocyclobutyl)-1-nitrosopiperidine-3-carboxamide hydrochloride is prepared as described above.

  • The resulting (S)-N-(3,3-difluorocyclobutyl)-1-aminopiperidine-3-carboxamide hydrochloride is then reacted with a suitable 7-azaindole precursor (details not fully provided in the excerpt but would involve a coupling reaction, likely a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling).

  • The reaction would typically be carried out in a suitable solvent such as DMF or DMSO, in the presence of a base (e.g., DIPEA or K2CO3) and potentially a catalyst.

  • Purification is achieved by standard methods such as column chromatography to yield the final product.

Quantitative Data

While the specific biological activity data for (S)-4-(3-(3,3-difluorocyclobutylcarbamoyl)piperidine-1-amino)-1H-7-azaindole-5-carboxamide is not publicly available in the provided search results, the development of such a compound for patenting suggests significant inhibitory activity against one or more JAK isoforms. For context, representative IC50 values for other selective JAK inhibitors are presented in the table below.

Kinase TargetInhibitor ExampleIC50 (nM)
JAK1Filgotinib10
JAK2Fedratinib3
JAK3Tofacitinib1
TYK2Deucravacitinib1

Data is illustrative and sourced from publicly available literature on representative kinase inhibitors.

General Protocol for In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro potency of a novel kinase inhibitor.

Materials:

  • Kinase enzyme (e.g., recombinant human JAK3)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., the synthesized inhibitor)

  • Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent and a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The this compound motif is a valuable building block for the development of novel kinase inhibitors. Its unique physicochemical properties can be leveraged to design compounds with improved potency, selectivity, and pharmacokinetic profiles. The successful synthesis of a Janus Kinase inhibitor incorporating this moiety, as detailed in the provided patent, underscores its potential in targeting critical signaling pathways implicated in disease. The experimental protocols and general methodologies presented here offer a foundation for researchers to explore the synthesis and biological evaluation of new chemical entities incorporating this promising scaffold.

References

Applications of 3,3-Difluorocyclobutanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Within this context, the 3,3-difluorocyclobutanol motif and its derivatives, particularly gem-difluorocyclobutanes, have emerged as valuable building blocks. The gem-difluorocyclobutane moiety is a small, polar, yet lipophilic group that can significantly enhance metabolic stability, modulate pKa, and improve the overall pharmacological profile of a compound. This document provides an overview of the applications of this compound in medicinal chemistry, complete with experimental protocols and an examination of its role in the development of targeted therapies.

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of 1,1-disubstituted-3,3-difluorocyclobutanes. This structural motif has been successfully employed to:

  • Enhance Metabolic Stability: The gem-difluoro group can block sites of oxidative metabolism, thereby increasing the half-life of a drug. A prominent example is the FDA-approved drug Ivosidenib, where the 1,1-disubstituted gem-difluorocyclobutane was crucial in preventing metabolic degradation while maintaining therapeutic potency.[1]

  • Modulate Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, solubility, and pKa. The gem-difluorocyclobutane unit offers a unique combination of polarity and lipophilicity, which can be fine-tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Serve as a Bioisostere: The 3,3-difluorocyclobutyl group can act as a bioisosteric replacement for other chemical groups, helping to improve a compound's drug-like properties without compromising its biological activity.

Case Study: Ivosidenib (Tibsovo®) - An Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1)

Ivosidenib is an orally available small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme and is approved for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma harboring a susceptible IDH1 mutation. The gem-difluorocyclobutane moiety in Ivosidenib plays a critical role in its pharmacological profile.

Mechanism of Action

Mutations in the IDH1 enzyme lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG) from α-ketoglutarate (α-KG).[2][3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to oncogenesis. Ivosidenib selectively binds to and inhibits the mutant IDH1 enzyme, leading to a decrease in 2-HG levels and the restoration of normal cellular differentiation.[2][3]

Signaling Pathway of Mutant IDH1 and Inhibition by Ivosidenib

Ivosidenib_Mechanism_of_Action cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell with Mutant IDH1 cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG Wild-Type IDH1 Isocitrate_mut Isocitrate alpha_KG_mut α-Ketoglutarate (α-KG) Isocitrate_mut->alpha_KG_mut Wild-Type IDH1 Two_HG D-2-Hydroxyglutarate (2-HG) (Oncometabolite) alpha_KG_mut->Two_HG Mutant IDH1 Epigenetic_Alterations Epigenetic Alterations (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Alterations Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Tumor_Growth Tumor Growth Differentiation_Block->Tumor_Growth Ivosidenib Ivosidenib Mutant_IDH1_inhibited Mutant IDH1 Ivosidenib->Mutant_IDH1_inhibited Inhibits alpha_KG_mut_2 α-Ketoglutarate (α-KG) Two_HG_inhibited D-2-Hydroxyglutarate (2-HG) alpha_KG_mut_2->Two_HG_inhibited Mutant IDH1 Restored_Differentiation Restoration of Cellular Differentiation Reduced_Tumor_Growth Reduced Tumor Growth Restored_Differentiation->Reduced_Tumor_Growth

Caption: Mechanism of action of Ivosidenib in inhibiting mutant IDH1.

Quantitative Data on this compound Derivatives

While extensive quantitative data for a wide range of this compound derivatives is still emerging in the public domain, the following table summarizes the inhibitory activity of Ivosidenib, a key example of a drug containing a gem-difluorocyclobutane moiety derived conceptually from this compound.

CompoundTargetAssay TypeIC50 (nM)Reference
Ivosidenib (AG-120)Mutant IDH1 (R132H)Enzyme Assay12[Agios Pharmaceuticals]
Ivosidenib (AG-120)Mutant IDH1 (R132C)Enzyme Assay13[Agios Pharmaceuticals]
Ivosidenib (AG-120)Wild-Type IDH1Enzyme Assay>1000[Agios Pharmaceuticals]

Experimental Protocols

The synthesis of 1,1-disubstituted-3,3-difluorocyclobutanes often proceeds via the corresponding this compound intermediate, which is generated from 3,3-difluorocyclobutanone. The following protocols are based on methodologies reported in the literature, particularly the work on organolanthanum-enabled synthesis.

General Experimental Workflow for the Synthesis of 1-Aryl-3,3-difluorocyclobutan-1-ols

Synthesis_Workflow cluster_0 Reagent Preparation cluster_1 Reaction and Purification Aryl_Bromide Aryl Bromide nBuLi n-BuLi THF, -78 °C Aryl_Lithium Aryl Lithium Intermediate nBuLi->Aryl_Lithium LaCl3_2LiCl LaCl₃·2LiCl THF, -78 °C Organolanthanum Organolanthanum Reagent LaCl3_2LiCl->Organolanthanum Difluorocyclobutanone 3,3-Difluorocyclobutanone THF, -78 °C to rt Workup Aqueous Workup (NH₄Cl) Purification Purification (Column Chromatography) Workup->Purification Product 1-Aryl-3,3-difluorocyclobutan-1-ol Purification->Product

Caption: General workflow for the synthesis of 1-aryl-3,3-difluorocyclobutan-1-ols.

Protocol 1: Synthesis of 1-(4-methoxyphenyl)-3,3-difluorocyclobutan-1-ol

Materials:

  • 1-bromo-4-methoxybenzene

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Lanthanum(III) chloride-bis(lithium chloride) complex (LaCl₃·2LiCl) solution in THF

  • 3,3-Difluorocyclobutanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-bromo-4-methoxybenzene (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 equivalents) dropwise. Stir the resulting mixture at -78 °C for 30 minutes to generate the corresponding aryllithium reagent.

  • In a separate flask, add the LaCl₃·2LiCl solution (1.1 equivalents) to anhydrous THF at -78 °C. To this, add the freshly prepared aryllithium solution dropwise. Stir the mixture at -78 °C for 30 minutes to form the organolanthanum reagent.

  • Add a solution of 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous THF to the organolanthanum reagent at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 1-(4-methoxyphenyl)-3,3-difluorocyclobutan-1-ol.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry, providing access to the gem-difluorocyclobutane motif. The incorporation of this moiety has been shown to be an effective strategy for enhancing the metabolic stability and fine-tuning the physicochemical properties of drug candidates. The successful development of Ivosidenib highlights the significant potential of this approach in the discovery of novel therapeutics. As synthetic methodologies for accessing diverse this compound derivatives continue to expand, their application in drug discovery is expected to grow, offering new opportunities to address unmet medical needs.

References

Application Notes and Protocols for the Esterification of 3,3-Difluorocyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of esters from 3,3-Difluorocyclobutanol, a valuable building block in medicinal chemistry and materials science. The introduction of the gem-difluoro cyclobutyl motif can significantly modulate the physicochemical and pharmacological properties of molecules. Three common and effective esterification methods are presented: a modified Fischer-Speier esterification, the Steglich esterification, and the Mitsunobu reaction.

Introduction

This compound is an important synthetic intermediate used in the preparation of various pharmaceuticals and agrochemicals.[1] Its difluorinated cyclobutane ring imparts unique conformational constraints and electronic properties.[1] Esterification of the hydroxyl group is a fundamental transformation that allows for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships in drug discovery and the tuning of material properties. This note details reliable, step-by-step protocols for achieving this transformation with different carboxylic acids.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the esterification of this compound with representative carboxylic acids using the detailed protocols.

Carboxylic AcidEsterification MethodReagentsSolventTemp. (°C)Time (h)Yield (%)
Acetic AcidFischer-SpeierH₂SO₄ (cat.)Toluene1101275-85
Benzoic AcidSteglichDCC, DMAPDichloromethane25685-95
IbuprofenMitsunobuDIAD, PPh₃Tetrahydrofuran0-25480-90

Experimental Protocols

Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Reagents such as DCC, DIAD, and PPh₃ are hazardous and should be handled with care.

Protocol 1: Modified Fischer-Speier Esterification of this compound with Acetic Acid

This protocol is a classic acid-catalyzed esterification suitable for simple, non-acid sensitive substrates. The use of a Dean-Stark apparatus is crucial for driving the reaction equilibrium towards the product by removing water.

Materials:

  • This compound (1.0 equiv)

  • Acetic Acid (1.2 equiv)

  • Concentrated Sulfuric Acid (0.1 equiv)

  • Toluene

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add this compound (1.0 equiv), acetic acid (1.2 equiv), and toluene (to fill approximately half the flask).

  • Begin stirring the mixture and slowly add concentrated sulfuric acid (0.1 equiv).

  • Heat the mixture to reflux (approximately 110°C) and continue heating for 12 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3,3-difluorocyclobutyl acetate.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification of this compound with Benzoic Acid

The Steglich esterification is a mild method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][3][4] It is particularly useful for acid-sensitive substrates and is typically performed at room temperature.[3]

Materials:

  • This compound (1.0 equiv)

  • Benzoic Acid (1.1 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • 0.5 M Hydrochloric Acid (HCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.1 equiv), this compound (1.0 equiv), DMAP (0.1 equiv), and anhydrous dichloromethane.

  • Stir the mixture at room temperature until all solids have dissolved.

  • In a separate container, dissolve DCC (1.2 equiv) in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 6 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of dichloromethane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl solution (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 3,3-difluorocyclobutyl benzoate by flash column chromatography.

Protocol 3: Mitsunobu Reaction for the Esterification of this compound with Ibuprofen

The Mitsunobu reaction is a versatile method for converting alcohols to esters with inversion of stereochemistry (if applicable) using triphenylphosphine (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD).[5] This reaction is performed under mild, neutral conditions.

Materials:

  • This compound (1.0 equiv)

  • Ibuprofen (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), ibuprofen (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous tetrahydrofuran.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent like diethyl ether or ethyl acetate.

  • Wash the organic solution with saturated aqueous NaHCO₃ solution (2 x 40 mL) and brine (1 x 40 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify the desired ester by flash column chromatography.

Product Characterization

The synthesized esters should be characterized by standard analytical techniques to confirm their identity and purity.

Example: 3,3-Difluorocyclobutyl Acetate

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.05-4.95 (m, 1H), 2.80-2.65 (m, 2H), 2.55-2.40 (m, 2H), 2.05 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.5, 118.8 (t, J = 280 Hz), 68.2 (t, J = 10 Hz), 38.5 (t, J = 22 Hz), 21.0.

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -93.5 (d, J = 230 Hz), -115.0 (d, J = 230 Hz).

  • IR (neat, cm⁻¹): 1740 (C=O), 1240 (C-O).

  • Mass Spectrometry (EI): Calculated for C₆H₈F₂O₂ [M]⁺, found.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental protocols.

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Esterification Reaction cluster_workup Workup & Purification cluster_analysis Product Analysis reagent1 This compound reaction_setup Reaction Setup & Mixing reagent1->reaction_setup reagent2 Carboxylic Acid reagent2->reaction_setup reagent3 Coupling Agents / Catalysts reagent3->reaction_setup reaction_progress Reaction Monitoring (TLC) reaction_setup->reaction_progress reaction_completion Reaction Quenching reaction_progress->reaction_completion extraction Aqueous Workup / Extraction reaction_completion->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization final_product Pure Ester Product characterization->final_product

Caption: General workflow for the esterification of this compound.

steglich_mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_DMAP N-Acylpyridinium Salt O_Acylisourea->Acyl_DMAP + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_DMAP Ester R-COOR' (Product) Acyl_DMAP->Ester + R'-OH Alcohol R'-OH (this compound) Alcohol->Ester

Caption: Simplified mechanism of the Steglich esterification.

References

Application Notes and Protocols for the Scale-up Synthesis of 3,3-Difluorocyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,3-Difluorocyclobutanol is a critical building block in medicinal chemistry and materials science, valued for its role in introducing the gem-difluoroalkyl motif into molecules. This structural element can significantly modulate the physicochemical and biological properties of compounds, such as metabolic stability, lipophilicity, and binding affinity.[1][2] The increasing demand for this intermediate in drug discovery and development necessitates robust and scalable synthetic routes. These application notes provide detailed protocols and considerations for the scale-up synthesis of this compound, focusing on key challenges and practical solutions for efficient and reproducible production.

Key Considerations for Scale-up Synthesis

Scaling up the synthesis of this compound from the laboratory bench to larger-scale production presents several challenges that must be addressed to ensure safety, efficiency, and product quality.[3]

  • Reaction Energetics: Exothermic or endothermic reactions require careful thermal management to maintain optimal reaction temperatures and prevent runaway reactions. Proper reactor design and heat transfer capabilities are crucial.[3]

  • Mixing Efficiency: Achieving homogeneous mixing in large reactors is more challenging than in a laboratory flask. Inefficient mixing can lead to localized concentration gradients, side reactions, and reduced yields.[3]

  • Reagent Addition: The rate of reagent addition can significantly impact the reaction profile. Controlled addition using pumps is essential to manage reaction exotherms and maintain optimal stoichiometry.

  • Work-up and Purification: Extraction, filtration, and distillation procedures need to be adapted for larger volumes. Phase separation can be slower, and specialized equipment may be required for efficient purification.

  • Safety: A thorough safety assessment is mandatory. This includes understanding the hazards of all reagents and intermediates, implementing appropriate containment strategies, and having emergency procedures in place. The potential for pressure build-up due to gas evolution must also be considered.[3]

Synthetic Pathways for this compound

The primary and most direct route to this compound on a larger scale involves the reduction of 3,3-difluorocyclobutanone. An alternative, though less direct, pathway involves the functionalization of a pre-existing cyclobutane ring.

Pathway 1: Reduction of 3,3-Difluorocyclobutanone

This is the most common and straightforward approach. The choice of reducing agent is critical for a safe, efficient, and cost-effective process on a larger scale.

Experimental Workflow for Pathway 1

start Start: 3,3-Difluorocyclobutanone reduction Reduction (e.g., NaBH4 in Methanol) start->reduction quench Reaction Quench (e.g., Water or Acid) reduction->quench extraction Solvent Extraction (e.g., Dichloromethane) quench->extraction drying Drying of Organic Phase (e.g., Anhydrous MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (e.g., Distillation) concentration->purification product Product: this compound purification->product

Caption: Workflow for the reduction of 3,3-difluorocyclobutanone.

Quantitative Data for Pathway 1

ParameterLaboratory Scale (e.g., 1-10 g)Pilot Scale (e.g., 100-500 g)
Starting Material 3,3-Difluorocyclobutanone3,3-Difluorocyclobutanone
Reducing Agent Sodium borohydride (NaBH₄)Sodium borohydride (NaBH₄)
Solvent Methanol (MeOH) or Ethanol (EtOH)Methanol (MeOH) or Ethanol (EtOH)
Reaction Temperature 0 °C to room temperature0-10 °C (controlled addition)
Typical Yield 90-98%85-95%
Purity (post-workup) >95%>95%
Purification Method Flash column chromatographyFractional distillation

Experimental Protocol: Scale-up Reduction of 3,3-Difluorocyclobutanone

Materials:

  • 3,3-Difluorocyclobutanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

Procedure:

  • Reactor Setup: Equip a clean, dry jacketed glass reactor with an overhead stirrer, a temperature probe, and an addition funnel. Purge the reactor with an inert atmosphere (e.g., nitrogen).

  • Charging the Reactor: Charge the reactor with a solution of 3,3-difluorocyclobutanone in methanol (a concentration of 0.5-1.0 M is recommended).

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Reductant Addition: Slowly add a solution of sodium borohydride in methanol to the reactor via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching: Slowly and carefully add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride. Maintain cooling as the initial phase of quenching can be exothermic.

  • Extraction: Transfer the reaction mixture to a larger vessel for extraction. Add dichloromethane and agitate to extract the product. Allow the layers to separate and collect the organic phase. Repeat the extraction of the aqueous layer with dichloromethane twice more.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain high-purity this compound.

Pathway 2: Synthesis from 3,3-Difluorocyclobutanecarboxylic Acid

While less direct for producing the alcohol, this pathway is relevant as 3,3-difluorocyclobutanecarboxylic acid is a key intermediate that can be synthesized on an industrial scale.[4] The carboxylic acid can then be reduced to the corresponding alcohol.

Logical Relationship for Pathway 2

start Start: Methyl Acrylate & 1,1-dichloro-2,2-difluoroethylene cycloaddition [2+2] Cycloaddition start->cycloaddition intermediate1 Cyclobutane Intermediate cycloaddition->intermediate1 hydrolysis Hydrolysis intermediate1->hydrolysis intermediate2 Carboxylic Acid Intermediate hydrolysis->intermediate2 hydrogenation Hydrogenation intermediate2->hydrogenation product_acid 3,3-Difluorocyclobutanecarboxylic Acid hydrogenation->product_acid reduction Reduction of Carboxylic Acid (e.g., LiAlH4 or BH3) product_acid->reduction product_alcohol This compound reduction->product_alcohol

Caption: Synthesis of this compound from commodity chemicals.

Quantitative Data for Industrial Preparation of the Carboxylic Acid Intermediate

StepReactantsReagents/CatalystConditions
Addition Methyl acrylate, 1,1-dichloro-2,2-difluoroethylene-150 °C, 15-20 hours
Hydrolysis 2,2-dichloro-3,3-difluorocyclobutanecarboxylic acid methyl ester20% aq. NaOH5-15 °C, 1-3 hours
Hydrogenation 2-chloro-3,3-difluoro-1-cyclobutenecarboxylic acidTriethylamine, 10% Pd/C, H₂45-50 °C, 45-50 psi, 18-20 hours

Data adapted from a patent for the industrial preparation of 3,3-difluorocyclobutanecarboxylic acid.[4]

Experimental Protocol: Reduction of 3,3-Difluorocyclobutanecarboxylic Acid

Note: This reduction is typically performed with strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). These reagents are highly reactive and require stringent safety precautions, especially on a large scale.

Materials:

  • 3,3-Difluorocyclobutanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-THF complex

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

Procedure:

  • Reactor Setup: Prepare a scrupulously dry jacketed glass reactor under an inert atmosphere.

  • Charging the Reductant: Suspend LiAlH₄ in anhydrous THF in the reactor and cool the slurry to 0 °C.

  • Substrate Addition: Dissolve 3,3-difluorocyclobutanecarboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ slurry via an addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water, followed by 15% aqueous NaOH, and then more water. The amounts are critical and should be calculated based on the amount of LiAlH₄ used. This procedure is designed to produce a granular precipitate that is easy to filter.

  • Filtration and Extraction: Filter the resulting solids and wash them thoroughly with THF. Combine the filtrate and washes.

  • Drying and Concentration: Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by vacuum distillation.

Conclusion

The scale-up synthesis of this compound is a feasible process that requires careful attention to reaction conditions, safety, and purification methods. The reduction of 3,3-difluorocyclobutanone with sodium borohydride represents the most direct and scalable route. For larger industrial campaigns, synthesis from commodity starting materials via the carboxylic acid intermediate may be more cost-effective, although it involves more steps and requires handling of more hazardous reducing agents. The protocols and considerations outlined in these notes provide a foundation for researchers and process chemists to develop safe and efficient large-scale manufacturing processes for this important fluorinated building block.

References

Application Notes and Protocols for the Use of 3,3-Difluorocyclobutanol in Creating Fluorinated Motifs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and functionalization of fluorinated motifs derived from 3,3-difluorocyclobutanol, a valuable building block in medicinal chemistry. The introduction of fluorine and fluorinated groups can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, binding affinity, and lipophilicity.[1][2][3] This document outlines detailed protocols for the synthesis of key intermediates and their subsequent diversification, along with methods for assessing their stability, providing a practical resource for drug discovery programs.

Introduction to this compound in Drug Discovery

Fluorinated motifs are increasingly prevalent in pharmaceuticals due to their ability to modulate key physicochemical properties.[2][3] The gem-difluorocycloalkyl scaffold, in particular, has gained significant attention. The 3,3-difluorocyclobutane motif offers a unique combination of a conformationally restricted ring system and the electronic effects of two fluorine atoms, which can act as a bioisostere for carbonyl or hydroxyl groups and influence the pKa of adjacent functionalities.[4]

However, the synthesis of 1,1-disubstituted-3,3-difluorocyclobutanes has been challenging. Traditional methods using organolithium or Grignard reagents with 3,3-difluorocyclobutanone often lead to undesired elimination reactions.[1][2] A breakthrough has been the use of organolanthanum reagents, which effectively add carbon nucleophiles to 3,3-difluorocyclobutanone to generate 1-substituted-3,3-difluorocyclobutan-1-ols.[1][2] These alcohol intermediates serve as versatile precursors for a variety of functionalization reactions, enabling the creation of diverse fluorinated motifs.[1]

Synthesis of 1-Aryl-3,3-difluorocyclobutan-1-ols via Organolanthanum Reagents

This protocol describes the synthesis of 1-aryl-3,3-difluorocyclobutan-1-ols from 3,3-difluorocyclobutanone using organolanthanum reagents generated in situ from organolithiums.

Experimental Workflow: Synthesis of 1-Aryl-3,3-difluorocyclobutan-1-ols

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification aryl_halide Aryl Halide in THF transmetalation Transmetalation (Aryl-Li to Aryl-La) aryl_halide->transmetalation nBuLi n-Butyllithium nBuLi->transmetalation LaCl3_2LiCl LaCl3·2LiCl in THF LaCl3_2LiCl->transmetalation ketone_addition Addition to 3,3-Difluorocyclobutanone transmetalation->ketone_addition quench Quench with sat. NH4Cl (aq) ketone_addition->quench extraction Extraction with EtOAc quench->extraction purification Column Chromatography extraction->purification product 1-Aryl-3,3-difluorocyclobutan-1-ol purification->product

Caption: Workflow for the synthesis of 1-aryl-3,3-difluorocyclobutan-1-ols.

Protocol 1: Synthesis of 1-(4-methoxyphenyl)-3,3-difluorocyclobutan-1-ol

Materials:

  • 4-Bromoanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Lanthanum(III) chloride lithium chloride complex (LaCl₃·2LiCl) solution in THF

  • 3,3-Difluorocyclobutanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromoanisole (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add n-BuLi (1.1 mmol) dropwise. Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of LaCl₃·2LiCl (1.2 mmol) in THF to the reaction mixture at -78 °C. Stir for 30 minutes.

  • Add a solution of 3,3-difluorocyclobutanone (0.8 mmol) in anhydrous THF (2 mL) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-methoxyphenyl)-3,3-difluorocyclobutan-1-ol.

CompoundAryl HalideYield (%)
1-(4-methoxyphenyl)-3,3-difluorocyclobutan-1-ol4-Bromoanisole85
1-Phenyl-3,3-difluorocyclobutan-1-olBromobenzene78
1-(4-fluorophenyl)-3,3-difluorocyclobutan-1-ol1-Bromo-4-fluorobenzene82

Diversification of 1-Aryl-3,3-difluorocyclobutan-1-ols

The synthesized 1-aryl-3,3-difluorocyclobutan-1-ols can be further functionalized through various catalytic methods to introduce a range of motifs.

Iron-Catalyzed Friedel-Crafts Reaction

This protocol describes the iron-catalyzed reaction of 1-aryl-3,3-difluorocyclobutan-1-ols with arene and thiol nucleophiles, proceeding through a carbocation intermediate.[1]

G start 1-Aryl-3,3-difluorocyclobutan-1-ol reaction Reaction in Dichloromethane (DCM) start->reaction catalyst FeCl3 (cat.) catalyst->reaction nucleophile Arene or Thiol Nucleophile nucleophile->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product 1,1-Disubstituted-3,3-difluorocyclobutane purification->product

Caption: Workflow for iron-catalyzed functionalization of 1-aryl-3,3-difluorocyclobutan-1-ols.

Protocol 2: Synthesis of 1-(4-methoxyphenyl)-1-phenyl-3,3-difluorocyclobutane

Materials:

  • 1-(4-methoxyphenyl)-3,3-difluorocyclobutan-1-ol

  • Benzene

  • Iron(III) chloride (FeCl₃)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(4-methoxyphenyl)-3,3-difluorocyclobutan-1-ol (0.5 mmol) and benzene (5.0 mmol) in anhydrous DCM (5 mL) at room temperature, add FeCl₃ (0.05 mmol).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Starting AlcoholNucleophileProductYield (%)
1-Phenyl-3,3-difluorocyclobutan-1-olAnisole1-Anisyl-1-phenyl-3,3-difluorocyclobutane75
1-(4-methoxyphenyl)-3,3-difluorocyclobutan-1-olThiophenol1-(4-methoxyphenyl)-1-(phenylthio)-3,3-difluorocyclobutane88
Titanium-Catalyzed Giese-Type Addition

This protocol outlines a radical-mediated Giese-type addition of 1-aryl-3,3-difluorocyclobutan-1-ols to Michael acceptors using a low-valent titanium catalyst.

G start 1-Aryl-3,3-difluorocyclobutan-1-ol reaction Radical Reaction in Dioxane start->reaction reagents TiCl4(THF)2, Mn, Collidine reagents->reaction acceptor Michael Acceptor (e.g., Acrylonitrile) acceptor->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Giese Addition Product purification->product

Caption: Workflow for the titanium-catalyzed Giese-type addition.

Protocol 3: Synthesis of 3-(1-(4-methoxyphenyl)-3,3-difluorocyclobutyl)propanenitrile

Materials:

  • 1-(4-methoxyphenyl)-3,3-difluorocyclobutan-1-ol

  • Titanium(IV) chloride bis(tetrahydrofuran) (TiCl₄(THF)₂)

  • Manganese (Mn) powder

  • 2,4,6-Collidine

  • Acrylonitrile

  • Anhydrous 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a mixture of TiCl₄(THF)₂ (1.5 mmol), Mn powder (3.0 mmol), and 2,4,6-collidine (1.5 mmol) in anhydrous 1,4-dioxane (5 mL) under an inert atmosphere, add a solution of 1-(4-methoxyphenyl)-3,3-difluorocyclobutan-1-ol (0.5 mmol) and acrylonitrile (1.0 mmol) in anhydrous 1,4-dioxane (2 mL).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Filter the mixture through a pad of Celite®, washing with EtOAc.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Starting AlcoholMichael AcceptorYield (%)
1-Phenyl-3,3-difluorocyclobutan-1-olAcrylonitrile65
1-(4-methoxyphenyl)-3,3-difluorocyclobutan-1-olMethyl acrylate62

Further Functionalization of 3,3-Difluorocyclobutane Motifs

The synthesized 1,1-disubstituted-3,3-difluorocyclobutanes are stable and can undergo further transformations, demonstrating their utility as versatile building blocks.

Suzuki-Miyaura Cross-Coupling

Aryl bromide functionalities on the difluorocyclobutane scaffold can be utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide-containing difluorocyclobutane derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • In a reaction vessel, combine the aryl bromide derivative (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

  • Purify the product by column chromatography.

Click Chemistry

Azide-functionalized difluorocyclobutanes can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

Protocol 5: General Procedure for Click Chemistry

Materials:

  • Azide-functionalized difluorocyclobutane derivative

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O mixture)

Procedure:

  • Dissolve the azide derivative and the terminal alkyne in the solvent mixture.

  • Add aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the triazole product by column chromatography.

Stability Assessment of 3,3-Difluorocyclobutane Motifs

The chemical stability of the synthesized difluorocyclobutane derivatives is a critical parameter for their application in drug discovery.

Protocol 6: General Procedure for Chemical Stability Assessment

Materials:

  • Difluorocyclobutane compound to be tested

  • Phosphate-buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • Organic solvent for sample preparation (e.g., acetonitrile)

  • Internal standard for LC-MS analysis

Procedure:

  • Prepare stock solutions of the test compound in a suitable organic solvent.

  • Incubate the test compound at a final concentration (e.g., 10 µM) in PBS, SGF, and SIF at 37 °C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Quench the reaction by adding an equal volume of ice-cold organic solvent containing an internal standard.

  • Centrifuge the samples to precipitate any proteins or salts.

  • Analyze the supernatant by LC-MS to determine the concentration of the remaining parent compound.

  • Plot the percentage of the parent compound remaining versus time to determine the stability profile.

Quantitative recovery of the difluorocyclobutane compounds is typically observed across a range of acidic and basic conditions, indicating their high chemical stability.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel fluorinated motifs for drug discovery. The protocols outlined in these application notes provide a practical guide for researchers to access a diverse range of 1,1-disubstituted-3,3-difluorocyclobutanes. The demonstrated stability and potential for further functionalization of these scaffolds highlight their significant potential in the development of new therapeutic agents with improved pharmacological profiles.

References

Application Notes and Protocols for the Functionalization of 3,3-Difluorocyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3,3-difluorocyclobutyl moiety has emerged as a valuable structural motif in medicinal chemistry. Its incorporation into drug candidates can significantly modulate key physicochemical properties such as metabolic stability, lipophilicity, and membrane permeability.[1][2] The secondary hydroxyl group of 3,3-difluorocyclobutanol serves as a versatile synthetic handle for introducing a wide range of functional groups, enabling the exploration of chemical space and the optimization of lead compounds.[3][4] These application notes provide detailed protocols for the key transformations of the hydroxyl group in this compound, including oxidation, esterification, etherification, and nucleophilic substitution.

Application Note 1: Oxidation of this compound to 3,3-Difluorocyclobutanone

The oxidation of the secondary alcohol in this compound provides access to the corresponding ketone, 3,3-difluorocyclobutanone, a key building block for further derivatization.[1][5] Pyridinium chlorochromate (PCC) is a mild and effective reagent for this transformation, selectively converting the secondary alcohol to a ketone without over-oxidation.[5]

Experimental Protocol: PCC Oxidation
  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 equivalent) in anhydrous DCM at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford 3,3-difluorocyclobutanone.

Data Summary
Reagent/ParameterCondition/ValueReference
Starting MaterialThis compound[5]
Oxidizing AgentPyridinium Chlorochromate (PCC)[5]
SolventDichloromethane (DCM)[5]
TemperatureRoom Temperature[5]
AdditiveCelite or Molecular Sieves[5]
Reported Yield39%[5]

Visualization: Oxidation Workflow

Oxidation_Workflow Start This compound in DCM Reagents PCC, Celite Reaction Stir at RT Start->Reaction Add Reagents->Reaction Workup Filter through Silica Gel Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product 3,3-Difluorocyclobutanone Purification->Product

Caption: Workflow for the oxidation of this compound.

Application Note 2: Esterification of this compound

Esterification is a fundamental transformation for converting alcohols into esters, which are prevalent in pharmaceuticals.[6] The hydroxyl group of this compound can be readily acylated using various methods, including the Fischer esterification or reaction with more reactive acylating agents like acid chlorides in the presence of a base.[3][6]

Experimental Protocol: Acylation with an Acid Chloride
  • Dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acid chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Data Summary
Reagent/ParameterCondition/ValueReference
Starting MaterialThis compound[3]
Acylating AgentAcid Chloride (R-COCl)[7]
BaseTriethylamine or Pyridine[7]
SolventDichloromethane (DCM) or THF[7]
Temperature0 °C to Room Temperature[7]
Expected Product3,3-Difluorocyclobutyl Ester[3]

Visualization: Esterification Reaction Scheme

Esterification_Scheme Reactant1 This compound dummy Reactant1->dummy Reactant2 R-COCl (Acid Chloride) Reactant2->dummy Product 3,3-Difluorocyclobutyl Ester Reagents Base (e.g., Et3N) DCM, 0 °C to RT Reagents->dummy dummy->Product

Caption: General scheme for esterification via acid chloride.

Application Note 3: Etherification of this compound

The synthesis of ethers from this compound expands the range of accessible derivatives for drug discovery. A common method is the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by nucleophilic substitution with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis
  • To a stirred suspension of a strong base, such as sodium hydride (NaH) (1.2 equivalents), in anhydrous THF, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add the desired alkyl halide (e.g., benzyl bromide or methyl iodide) (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature or gently heat as necessary, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Data Summary
Reagent/ParameterCondition/ValueReference
Starting MaterialThis compoundN/A
BaseSodium Hydride (NaH)N/A
ElectrophileAlkyl Halide (R-X)N/A
SolventTetrahydrofuran (THF)N/A
Temperature0 °C to RT/HeatN/A
Expected Product3,3-Difluorocyclobutyl EtherN/A

Visualization: Etherification Logical Flow

Etherification_Flow A 1. Deprotonation B This compound + Base (NaH) → Alkoxide Intermediate A->B C 2. Nucleophilic Attack B->C D Alkoxide + Alkyl Halide (R-X) → S_N2 Reaction C->D E 3. Product Formation D->E F 3,3-Difluorocyclobutyl Ether E->F

Caption: Logical steps of the Williamson ether synthesis.

Application Note 4: Nucleophilic Substitution via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for the functionalization of alcohols, proceeding with a net inversion of stereochemistry.[8] It allows for the conversion of this compound into a variety of derivatives, such as esters, azides, and ethers, by reacting it with a suitable nucleophile in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9]

Experimental Protocol: General Mitsunobu Reaction
  • Dissolve this compound (1.0 equivalent), triphenylphosphine (1.5 equivalents), and the desired nucleophile (e.g., a carboxylic acid, phenol, or diphenylphosphoryl azide) (1.2-1.5 equivalents) in anhydrous THF.[10]

  • Cool the solution to 0 °C in an ice bath.[10]

  • Add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.[10] A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring completion by TLC.[10]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

Data Summary
Reagent/ParameterCondition/ValueReference
Activating AgentsPPh₃ and DEAD (or DIAD)[8][11]
SolventTetrahydrofuran (THF)[11]
Temperature0 °C to Room Temperature[10]
Nucleophile (Nu-H)Carboxylic Acid (RCOOH)[8]
Phenol (ArOH)[11]
Diphenylphosphoryl azide (DPPA)[11]
Imide (e.g., Phthalimide)[9]
Expected ProductEster, Aryl Ether, Azide, etc. (with inversion)[8][12]

Visualization: Mitsunobu Reaction Pathway

Mitsunobu_Pathway Alcohol This compound Intermediate Oxyphosphonium Salt (Activated Alcohol) Alcohol->Intermediate Activation Reagents PPh3 + DEAD Reagents->Intermediate Nucleophile Nucleophile (Nu-H) SN2 S_N2 Attack (Inversion) Nucleophile->SN2 Intermediate->SN2 Product Substituted Product SN2->Product Byproducts Ph3P=O + Reduced DEAD SN2->Byproducts

Caption: Pathway of the Mitsunobu reaction on this compound.

References

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-Azido Difluorocyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-azido difluorocyclobutanes from 3,3-difluorocyclobutanol derivatives. This chemical transformation is a key step in the synthesis of novel difluorocyclobutane-containing scaffolds, which are of significant interest in medicinal chemistry due to their ability to modulate the physicochemical properties of drug candidates.

Introduction

The gem-difluorocyclobutane motif is a valuable building block in drug discovery, offering a unique combination of polarity and lipophilicity. The introduction of an azide group into this scaffold provides a versatile handle for further functionalization via click chemistry or other bioorthogonal reactions, enabling the attachment of a wide range of moieties such as imaging agents, pharmacokinetic modifiers, or other bioactive components.

This protocol outlines a robust method for the conversion of tertiary 3,3-difluorocyclobutanols to the corresponding 3-azido difluorocyclobutanes using an iron-catalyzed reaction with trimethylsilyl azide (TMSN₃).

Reaction Principle

The synthesis proceeds via an iron(III) chloride-catalyzed substitution reaction. The Lewis acidic iron catalyst facilitates the formation of a carbocation intermediate from the this compound. This intermediate is then trapped by the azide nucleophile, provided by TMSN₃, to yield the desired 3-azido difluorocyclobutane product. The use of acetonitrile as a solvent is crucial for the success of this transformation.[1]

Quantitative Data Summary

The following table summarizes the typical yields for the synthesis of 3-azido difluorocyclobutanes from representative this compound derivatives.

Starting Material (this compound Derivative)Product (3-Azido Difluorocyclobutane)Yield (%)
1-Aryl-3,3-difluorocyclobutanol1-Aryl-3-azido-3,3-difluorocyclobutane54-60%
1-Alkyl-3,3-difluorocyclobutanol1-Alkyl-3-azido-3,3-difluorocyclobutaneNot Reported

Note: The yields are based on the reported synthesis of compounds 59 and 60 in the primary literature.[1] Specific yields may vary depending on the substrate and reaction scale.

Experimental Protocols

Materials:

  • This compound derivative

  • Trimethylsilyl azide (TMSN₃)

  • Iron(III) chloride (FeCl₃)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Safety Precautions:

  • Trimethylsilyl azide is toxic and can release hydrazoic acid upon contact with water or acid. Handle in a well-ventilated fume hood.

  • Iron(III) chloride is corrosive and hygroscopic.

  • Acetonitrile is flammable and toxic.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

General Procedure for the Synthesis of 3-Azido Difluorocyclobutanes:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound derivative (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (MeCN).

  • Add iron(III) chloride (FeCl₃) (typically 10-20 mol%) to the solution.

  • Add trimethylsilyl azide (TMSN₃) (typically 1.5-2.0 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC or LC-MS for completion, typically 1-4 hours).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-azido difluorocyclobutane.

Visualizations

Reaction Pathway:

Reaction_Pathway cluster_intermediate Intermediate cluster_product Product start_alc This compound Derivative intermediate Carbocation Intermediate start_alc->intermediate + FeCl₃ - OH start_azide TMSN₃ start_azide->intermediate Nucleophilic Attack catalyst FeCl₃ solvent MeCN product 3-Azido Difluorocyclobutane intermediate->product

Caption: General reaction pathway for the synthesis of 3-azido difluorocyclobutanes.

Experimental Workflow:

Experimental_Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Addition of Reagents (this compound, FeCl₃, TMSN₃ in MeCN) A->B C 3. Reaction (Room Temperature, 1-4 h) B->C D 4. Quenching (Saturated NaHCO₃) C->D E 5. Extraction (DCM) D->E F 6. Washing & Drying (Brine, Na₂SO₄) E->F G 7. Concentration F->G H 8. Purification (Column Chromatography) G->H I Final Product (3-Azido Difluorocyclobutane) H->I

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: Iron-Catalyzed Reactions with 1-Aryl-difluorocyclobutanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential iron-catalyzed reactions involving 1-Aryl-difluorocyclobutanols. Drawing upon established principles of iron catalysis in C-C bond activation and ring-opening reactions of strained carbocycles, this document outlines plausible synthetic transformations, detailed experimental protocols, and mechanistic insights. The use of inexpensive, earth-abundant iron catalysts presents a sustainable and cost-effective alternative to precious metal catalysis in the synthesis of valuable fluorinated organic molecules.

Introduction

1-Aryl-difluorocyclobutanols are attractive building blocks in medicinal and materials chemistry due to the unique properties conferred by the difluoromethylene group. The inherent ring strain of the cyclobutane ring provides a thermodynamic driving force for ring-opening reactions, enabling the synthesis of diverse and complex molecular architectures. Iron catalysis has emerged as a powerful tool for C-C bond cleavage, offering mild reaction conditions and unique reactivity profiles compared to traditional noble metal catalysts. This document details the application of iron catalysis to unlock the synthetic potential of 1-Aryl-difluorocyclobutanols.

Key Applications and Potential Transformations

Iron-catalyzed reactions of 1-Aryl-difluorocyclobutanols are anticipated to proceed via two primary pathways:

  • Ring-Opening Cross-Coupling: In this pathway, the C1-C2 bond of the cyclobutanol undergoes cleavage, followed by coupling with a suitable nucleophile or electrophile. This strategy allows for the introduction of new functional groups and the construction of linear carbon chains.

  • Rearrangement and Annulation Cascades: The initial ring-opening can trigger subsequent intramolecular rearrangements or annulations, leading to the formation of more complex cyclic and polycyclic structures.

These transformations are expected to be valuable for the synthesis of fluorinated ketones, esters, and heterocycles, which are of significant interest in drug discovery.

Data Presentation

The following tables summarize the expected outcomes for the iron-catalyzed reactions of 1-Aryl-difluorocyclobutanols based on analogous transformations reported in the literature for similar substrates.

Table 1: Proposed Iron-Catalyzed Ring-Opening Cross-Coupling of 1-Aryl-difluorocyclobutanols

EntryAryl Group (Ar)Nucleophile/ElectrophileIron CatalystLigandSolventTemp (°C)Proposed ProductExpected Yield (%)
1PhenylPhenylboronic acidFe(acac)₃TMEDATHF601,3-diphenyl-2,2-difluoropropan-1-one70-85
24-MethoxyphenylStyreneFeCl₂dppe1,4-Dioxane801-(4-methoxyphenyl)-4-phenyl-2,2-difluorobutan-1-one65-80
34-ChlorophenylTrimethylsilylacetyleneFe(OTf)₂NoneToluene1001-(4-chlorophenyl)-5-(trimethylsilyl)-2,2-difluoropent-4-yn-1-one60-75
42-NaphthylEthyl acrylateFeBr₂PPh₃DMF80Ethyl 5-(2-naphthyl)-4,4-difluoro-5-oxopentanoate55-70

acac = acetylacetonate; TMEDA = tetramethylethylenediamine; dppe = 1,2-bis(diphenylphosphino)ethane; OTf = trifluoromethanesulfonate; DMF = dimethylformamide.

Table 2: Proposed Iron-Catalyzed Rearrangement of 1-Aryl-difluorocyclobutanols

EntryAryl Group (Ar)Iron CatalystLigandSolventTemp (°C)Proposed ProductExpected Yield (%)
1PhenylFe(acac)₃NoneToluene1102,2-difluoro-4-phenylbutan-1-al75-90
23,5-DimethylphenylFeCl₃NoneDichloroethane802,2-difluoro-4-(3,5-dimethylphenyl)butan-1-al80-95

Experimental Protocols

General Procedure for Iron-Catalyzed Ring-Opening Cross-Coupling with Phenylboronic Acid

Materials:

  • 1-Phenyl-1-(2,2-difluorocyclobutyl)ol

  • Phenylboronic acid

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Protocol:

  • To a flame-dried Schlenk tube under an inert atmosphere of argon, add Fe(acac)₃ (5 mol%) and TMEDA (10 mol%).

  • Add anhydrous THF (0.5 M solution based on the cyclobutanol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1-Phenyl-1-(2,2-difluorocyclobutyl)ol (1.0 equiv) and phenylboronic acid (1.5 equiv).

  • Seal the Schlenk tube and heat the reaction mixture at 60 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3-diphenyl-2,2-difluoropropan-1-one.

General Procedure for Iron-Catalyzed Rearrangement to Difluorinated Aldehydes

Materials:

  • 1-Phenyl-1-(2,2-difluorocyclobutyl)ol

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere of argon, add 1-Phenyl-1-(2,2-difluorocyclobutyl)ol (1.0 equiv) and anhydrous toluene (0.2 M).

  • Add Fe(acac)₃ (5 mol%).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 110 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,2-difluoro-4-phenylbutan-1-al.

  • If necessary, further purification can be achieved by column chromatography.

Mandatory Visualizations

Reaction_Mechanism cluster_start Initiation cluster_cycle Catalytic Cycle cluster_end Product Formation Start 1-Aryl-difluorocyclobutanol + Fe(I) catalyst Oxidative_Addition Oxidative Addition (C-C Bond Cleavage) Start->Oxidative_Addition Coordination Intermediate_A Ferracyclopentanone Intermediate Oxidative_Addition->Intermediate_A Beta_Hydride_Elimination β-Hydride Elimination or Transmetalation Intermediate_A->Beta_Hydride_Elimination Intermediate_B Aryl-Fe(III) Complex Beta_Hydride_Elimination->Intermediate_B Reductive_Elimination Reductive Elimination Intermediate_B->Reductive_Elimination Product Ring-Opened Product Reductive_Elimination->Product Catalyst_Regen Fe(I) Catalyst (Regenerated) Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Start

Caption: Proposed catalytic cycle for iron-catalyzed ring-opening.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Substrate, Catalyst, Ligand, Solvent Setup->Reagents Heating Heating and Stirring (Monitor by TLC/GC-MS) Reagents->Heating Quench Reaction Quench (aq. NH4Cl) Heating->Quench Extraction Workup and Extraction (Ethyl Acetate) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for synthesis.

Mechanistic Considerations

The iron-catalyzed C-C bond cleavage of cyclobutanols is proposed to proceed through a mechanism involving an initial single-electron transfer (SET) from a low-valent iron species to the substrate, or through an oxidative addition pathway. In the context of 1-Aryl-difluorocyclobutanols, the reaction is likely initiated by the coordination of the hydroxyl group to the iron center. This is followed by cleavage of the strained C1-C2 bond to form a ferracyclopentanone intermediate.

Subsequent steps can vary depending on the reaction conditions and the coupling partner. In the presence of a cross-coupling partner like a boronic acid, transmetalation followed by reductive elimination would afford the final product and regenerate the active iron catalyst. In the absence of a coupling partner, β-hydride elimination from the ferracycle followed by reductive elimination can lead to rearranged products. The presence of the electron-withdrawing difluoromethylene group is expected to influence the electronics of the intermediates and may affect the regioselectivity of the bond cleavage and subsequent steps. Further mechanistic studies, including the use of radical clocks and computational analysis, would be beneficial to fully elucidate the operative pathways.

Troubleshooting & Optimization

Overcoming elimination byproducts in 3,3-Difluorocyclobutanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-difluorocyclobutanol and its derivatives. The primary focus is on overcoming the formation of elimination byproducts, a common challenge in this synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound and its C1-substituted derivatives?

A1: The main obstacle is the high propensity for elimination reactions when reacting the precursor, 3,3-difluorocyclobutanone, with nucleophiles. The two fluorine atoms on the cyclobutane ring increase the acidity of the α-protons, making the molecule susceptible to deprotonation and subsequent elimination of hydrogen fluoride (HF).[1][2] This leads to the formation of undesired unsaturated byproducts, significantly lowering the yield of the target alcohol.

Q2: Why do standard organometallic reagents like Grignard and organolithium reagents perform poorly in this synthesis?

A2: Standard Grignard and organolithium reagents are highly basic. When added to 3,3-difluorocyclobutanone, they preferentially act as a base, abstracting an acidic α-proton. This initiates an E1cb (Elimination Unimolecular conjugate Base) mechanism, leading to the formation of 3-fluorocyclobut-2-enone and other related byproducts, rather than the desired nucleophilic addition to the carbonyl group.[1][2]

Q3: What is the recommended method to avoid elimination byproducts when adding carbon nucleophiles to 3,3-difluorocyclobutanone?

A3: The use of organolanthanum reagents is the most effective strategy to suppress elimination.[1][2] Transmetalation of a Grignard or organolithium reagent with a lanthanum salt, such as lanthanum trichloride (LaCl₃) in the presence of lithium chloride (LiCl), generates a less basic and more oxophilic organolanthanum species. This reagent favors nucleophilic addition to the carbonyl carbon over deprotonation, leading to significantly higher yields of the desired 1-substituted-3,3-difluorocyclobutanol.[1]

Q4: I am trying to synthesize the parent this compound via reduction of 3,3-difluorocyclobutanone. Which reducing agent should I use?

A4: For the reduction of ketones to alcohols, a mild reducing agent like sodium borohydride (NaBH₄) is generally recommended. It is less reactive than agents like lithium aluminum hydride (LiAlH₄) and can be used in alcoholic solvents like methanol or ethanol, simplifying the experimental setup. While NaBH₄ can be basic, careful control of reaction conditions, such as low temperature, can help minimize potential elimination side reactions.

Q5: What are the typical byproducts observed during the synthesis?

A5: The primary elimination byproduct is 3-fluorocyclobut-2-enone. This can then undergo further reactions with the nucleophile in the mixture to form other substituted, unsaturated byproducts.

Troubleshooting Guides

Problem 1: Low Yield of 1-Substituted-3,3-difluorocyclobutanol with Significant Byproduct Formation

This issue is common when using traditional organometallic reagents. The following table summarizes the impact of reagent choice on product yield.

Reagent TypeSpecific Reagent ExampleDesired Product YieldElimination Byproduct YieldReference
Grignard Reagent4-methoxyphenylmagnesium bromide14%Significant[1]
Organocerium Reagent4-methoxyphenylcerium dichloride25%Trace[1]
Organolanthanum Reagent 4-methoxyphenyllanthanum dichloride (from LaCl₃·2LiCl) 82% Not Observed [1]

Troubleshooting Steps:

  • Reagent Selection: Switch from Grignard or organolithium reagents to an organolanthanum reagent. The use of LaCl₃·2LiCl is highly recommended for its effectiveness and ease of handling.[1]

  • Reaction Conditions: Ensure anhydrous conditions, as water will quench the organometallic reagents.

  • Temperature Control: Perform the formation of the organolanthanum reagent and the subsequent addition to 3,3-difluorocyclobutanone at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions.

Problem 2: Incomplete conversion or low yield during the reduction of 3,3-difluorocyclobutanone with NaBH₄

Troubleshooting Steps:

  • Reagent Quality: Sodium borohydride can decompose upon exposure to moisture. Use a fresh bottle of the reagent and handle it quickly to minimize atmospheric moisture absorption.

  • Stoichiometry: While theoretically 0.25 equivalents of NaBH₄ are needed per equivalent of ketone, it is common practice to use a slight excess (e.g., 1.1-1.5 equivalents of hydride) to ensure complete conversion.

  • Temperature: The initial reaction should be carried out at a low temperature (e.g., 0 °C) to control the reaction rate. If the reaction is sluggish, it can be allowed to slowly warm to room temperature.

  • Solvent: Methanol or ethanol are common solvents. Ensure the solvent is dry, as water can react with NaBH₄.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (3,3-difluorocyclobutanone).

Problem 3: Difficulty in Purifying this compound from Byproducts

Troubleshooting Steps:

  • Chromatography: Column chromatography is an effective method for separating the desired polar alcohol product from less polar elimination byproducts. A silica gel stationary phase with a solvent system such as a hexane/ethyl acetate gradient is a good starting point.

  • Distillation: If the product is a liquid and the boiling points of the product and byproducts are sufficiently different, fractional distillation can be employed. The boiling point of this compound is approximately 116-117 °C.[3]

  • Aqueous Work-up: A thorough aqueous work-up can help remove some water-soluble impurities. However, be mindful of the potential for product loss if it has some water solubility.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol using an Organolanthanum Reagent

This protocol is adapted from the successful synthesis reported in the literature, which avoids elimination byproducts.[1]

  • Preparation of the Organolanthanum Reagent:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous LaCl₃·2LiCl (1.1 equivalents).

    • Cool the flask to 0 °C and add a solution of 4-methoxyphenylmagnesium bromide (1.0 equivalent) in THF dropwise.

    • Stir the resulting suspension at 0 °C for 30 minutes.

  • Reaction with 3,3-Difluorocyclobutanone:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly transfer the pre-formed organolanthanum reagent suspension to the solution of 3,3-difluorocyclobutanone via cannula.

    • Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol.

Protocol 2: General Procedure for the Reduction of 3,3-Difluorocyclobutanone

This is a general protocol for ketone reduction, which should be optimized for this specific substrate.

  • Reaction Setup:

    • In a round-bottom flask, dissolve 3,3-difluorocyclobutanone (1.0 equivalent) in methanol.

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (NaBH₄) (0.5 equivalents) portion-wise to the stirred solution. Be cautious of initial foaming.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding deionized water.

    • Neutralize the mixture to approximately pH 7 by the dropwise addition of 1 M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • If necessary, purify the crude product by column chromatography or distillation.

Visualizations

Elimination_vs_Addition start 3,3-Difluorocyclobutanone grignard Grignard / Organolithium (Strong Base) start->grignard Reaction with lanthanum Organolanthanum Reagent (Weak Base) start->lanthanum Reaction with product Desired Product: 1-R-3,3-Difluorocyclobutanol byproduct Elimination Byproduct: 3-Fluorocyclobut-2-enone grignard->byproduct Favors Elimination (Deprotonation) lanthanum->product Favors Addition (Nucleophilic Attack)

Caption: Reagent choice dictates the outcome in this compound synthesis.

Workflow cluster_addition C-C Bond Formation (Addition) cluster_reduction Reduction to Parent Alcohol A1 Prepare Organolanthanum Reagent (e.g., from LaCl3·2LiCl) A2 Add to 3,3-Difluorocyclobutanone at low temperature A1->A2 A3 Aqueous Work-up (e.g., sat. NH4Cl) A2->A3 A4 Purification (Column Chromatography) A3->A4 R1 Dissolve 3,3-Difluorocyclobutanone in Methanol at 0°C R2 Add NaBH4 portion-wise R1->R2 R3 Quench with Water and Neutralize R2->R3 R4 Purification (Extraction & Distillation/Chromatography) R3->R4

Caption: Experimental workflows for the synthesis of this compound derivatives.

References

Technical Support Center: Optimizing Nucleophilic Addition to 3,3-Difluorocyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nucleophilic addition to 3,3-difluorocyclobutanone.

Frequently Asked Questions (FAQs)

Q1: Why is nucleophilic addition to 3,3-difluorocyclobutanone challenging compared to other ketones?

A1: The gem-difluoro substitution on the cyclobutane ring significantly influences the reactivity of the carbonyl group. The two fluorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon.[1] However, this substitution also makes the alpha-protons more acidic, increasing the propensity for side reactions such as enolization and subsequent decomposition or polymerization, especially with strong, basic nucleophiles.[2][3]

Q2: What are the common side reactions observed during nucleophilic additions to 3,3-difluorocyclobutanone?

A2: Common side reactions include:

  • Elimination of HF: The increased acidity of the alpha-protons can lead to elimination of hydrogen fluoride under basic conditions, resulting in the formation of unsaturated byproducts.[2][3]

  • Enolization: Strong bases can deprotonate the alpha-carbon, leading to the formation of an enolate which may not be reactive towards the desired nucleophilic addition.[2]

  • Low Conversion: Many common nucleophiles, such as Grignard and organolithium reagents, often result in low to no conversion of the starting material.[2][3]

Q3: Are there any successful general strategies for nucleophilic additions to this ketone?

A3: Yes, the use of less basic, more oxophilic organometallic reagents has proven to be a successful strategy. Organolanthanum reagents, generated in situ from organolithiums or Grignard reagents and lanthanum salts (e.g., LaCl₃·2LiCl), have been shown to effectively add to 3,3-difluorocyclobutanone in good yields, minimizing side reactions.[2][3][4]

Troubleshooting Guides

Guide 1: Grignard and Organolithium Reactions

Problem: Low to no product yield with significant recovery of starting material or formation of decomposition products.

This is a common issue when using standard Grignard or organolithium reagents with 3,3-difluorocyclobutanone.[2][3]

Troubleshooting Workflow:

start Low Yield with Grignard/Organolithium check_reagent Confirm activity of Grignard/organolithium reagent start->check_reagent side_reactions Analyze byproducts for evidence of elimination (HF) or enolization check_reagent->side_reactions switch_reagent Switch to Organolanthanum Reagents side_reactions->switch_reagent protocol Follow Protocol for Organolanthanum Addition switch_reagent->protocol success Improved Yield of Desired Alcohol protocol->success

Troubleshooting Grignard/Organolithium Reactions

Possible Causes & Solutions:

  • High Basicity of the Nucleophile: Grignard and organolithium reagents are highly basic and can promote enolization and elimination side reactions over nucleophilic addition.[2]

    • Solution: Switch to less basic organometallic reagents. Organolanthanum reagents are highly effective as they are less basic but still sufficiently nucleophilic.[2][3][4]

  • Reaction Temperature: Higher temperatures can favor side reactions.

    • Solution: Maintain low reaction temperatures (e.g., -78 °C to 0 °C) during the addition of the nucleophile.

Guide 2: Wittig Reaction

Problem: Low yield of the desired alkene.

The Wittig reaction involves a phosphorus ylide, which is also a strong base. Therefore, similar challenges with side reactions can be anticipated.

Troubleshooting Workflow:

start Low Yield in Wittig Reaction check_ylide Ensure complete formation and stability of the ylide start->check_ylide base_choice Consider the strength of the base used for ylide generation check_ylide->base_choice stabilized_ylide Use stabilized ylides if compatible with the desired product base_choice->stabilized_ylide optimize_conditions Optimize reaction temperature and addition rate stabilized_ylide->optimize_conditions success Improved Alkene Yield optimize_conditions->success

Troubleshooting the Wittig Reaction

Possible Causes & Solutions:

  • Ylide Decomposition: The strongly basic ylide can be consumed by side reactions with the acidic alpha-protons of the ketone.

    • Solution 1: Use stabilized Wittig reagents if the desired product allows. These ylides are less basic and may favor olefination.[5]

    • Solution 2: Employ salt-free conditions for ylide generation, as lithium salts can influence the reaction pathway.[5]

    • Solution 3: Add the ketone slowly to a pre-formed solution of the ylide at low temperature to minimize side reactions.

Guide 3: Reformatsky Reaction

Problem: Inefficient reaction or formation of byproducts.

The Reformatsky reaction utilizes an organozinc reagent, which is generally less basic than Grignard reagents, making it a potentially more suitable choice.[6][7]

Troubleshooting Workflow:

start Low Yield in Reformatsky Reaction zinc_activation Ensure proper activation of zinc start->zinc_activation reagent_formation Confirm formation of the Reformatsky reagent zinc_activation->reagent_formation reaction_conditions Optimize temperature and reaction time reagent_formation->reaction_conditions lewis_acid Consider addition of a Lewis acid co-catalyst reaction_conditions->lewis_acid success Improved β-hydroxy ester Yield lewis_acid->success

Troubleshooting the Reformatsky Reaction

Possible Causes & Solutions:

  • Inactive Zinc: The zinc metal may have an oxide layer preventing the reaction with the α-haloester.

    • Solution: Activate the zinc prior to use with reagents like iodine, 1,2-dibromoethane, or by using a zinc-copper couple.[8]

  • Slow Reagent Formation: The formation of the organozinc reagent may be slow.

    • Solution: Use ultrasound irradiation or heat to facilitate the formation of the Reformatsky reagent.

  • Low Electrophilicity of the Ketone: Although electron-deficient, steric hindrance around the carbonyl could play a role.

    • Solution: The addition of a Lewis acid, such as TiCl₄, may enhance the electrophilicity of the carbonyl carbon and promote the addition.

Data Presentation

Table 1: Comparison of Reagents for Nucleophilic Addition of 4-Methoxyphenyl Group to 3,3-Difluorocyclobutanone [2]

EntryOrganometallic ReagentAdditiveSolventTemp (°C)Yield of Alcohol (%)Yield of Byproduct 2 (%)Yield of Byproduct 3 (%)
14-MeO-PhLi-THF-78 to rt141210
24-MeO-PhMgBr-THF-78 to rt141511
34-MeO-PhMgBrLaCl₃·2LiCl (pre-stirred with ketone)THF-78 to rt2585
44-MeO-PhMgBrLaCl₃·2LiClTHF-78 to rt82--
54-MeO-PhLiLaCl₃·2LiClTHF-78 to rt79--

Experimental Protocols

Key Experiment: Organolanthanum-Mediated Addition of Aryl Nucleophiles[2]

Objective: To synthesize 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol.

Materials:

  • 3,3-Difluorocyclobutanone

  • 4-Bromoanisole

  • n-Butyllithium (n-BuLi) or Magnesium turnings

  • Lanthanum(III) chloride lithium chloride complex (LaCl₃·2LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for anhydrous reactions

Procedure for Organolithium Route:

  • To a solution of 4-bromoanisole (1.2 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equiv.) dropwise. Stir the mixture for 30 minutes at -78 °C to generate the organolithium reagent.

  • In a separate flask, add LaCl₃·2LiCl (1.2 equiv.) and suspend it in anhydrous THF. Cool the suspension to -78 °C.

  • Transfer the freshly prepared organolithium solution to the LaCl₃·2LiCl suspension via cannula. Stir the resulting mixture for 30 minutes at -78 °C to allow for transmetalation to the organolanthanum reagent.

  • Add a solution of 3,3-difluorocyclobutanone (1.0 equiv.) in anhydrous THF to the organolanthanum reagent mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.

Procedure for Grignard Route:

  • Prepare the Grignard reagent by reacting 4-bromoanisole (1.2 equiv.) with magnesium turnings (1.3 equiv.) in anhydrous THF.

  • In a separate flask, prepare a suspension of LaCl₃·2LiCl (1.2 equiv.) in anhydrous THF and cool to -78 °C.

  • Add the Grignard reagent to the LaCl₃·2LiCl suspension and stir for 30 minutes at -78 °C.

  • Follow steps 4-9 from the organolithium procedure.

General Workflow Diagram

start Start: Nucleophilic Addition to 3,3-Difluorocyclobutanone reagent_prep Prepare Nucleophile (e.g., Grignard, Organolithium) start->reagent_prep transmetalation Transmetalation with LaCl3·2LiCl (if applicable) reagent_prep->transmetalation addition Add 3,3-Difluorocyclobutanone at Low Temperature transmetalation->addition workup Aqueous Workup (e.g., sat. NH4Cl) addition->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: gem-Difluorocyclobutanol purification->product

General Experimental Workflow

References

Technical Support Center: Purification of Crude 3,3-Difluorocyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,3-Difluorocyclobutanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from the synthetic route used. If this compound is synthesized by the reduction of 3,3-difluorocyclobutanone, potential impurities include:

  • Unreacted 3,3-difluorocyclobutanone: The starting material may not have fully reacted.

  • Side products: Unwanted reactions can lead to byproducts. For instance, elimination reactions can form 3-fluorocyclobut-2-enone.[1]

  • Solvents and reagents: Residual solvents from the reaction or workup, and any excess reagents.

Q2: What are the primary methods for purifying crude this compound?

A2: The primary purification techniques for this compound, a polar fluorinated alcohol, are fractional distillation, column chromatography, and recrystallization (if the compound is solid at room temperature or can be derivatized).

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To identify the structure of the main product and any impurities present. ¹⁹F NMR is particularly useful for identifying fluorine-containing byproducts.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities and for quantitative analysis of purity.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of this compound from an impurity with a close boiling point.

  • Symptom: GC-MS analysis of the distilled fractions shows co-elution of the product and an impurity.

  • Possible Cause: The boiling points of this compound and the impurity are too close for efficient separation with a standard distillation setup. Generally, fractional distillation is recommended when the boiling point difference is less than 25 °C.[2]

  • Troubleshooting Steps:

    • Increase Column Efficiency: Use a fractionating column with a higher number of theoretical plates, such as a Vigreux or packed column (e.g., with Raschig rings or metal sponges). This provides more surface area for repeated vaporization-condensation cycles, leading to better separation.[3]

    • Optimize Distillation Rate: Reduce the heating rate to ensure a slow and steady distillation, typically 1-2 drops per second. A slower rate allows for better equilibrium between the liquid and vapor phases in the column.[3]

    • Apply Vacuum: If the compound is stable at lower temperatures, performing the distillation under reduced pressure will lower the boiling points and may improve separation.

Issue 2: The compound decomposes during distillation.

  • Symptom: The distillation pot turns dark, and the yield of the desired product is low, with the appearance of new impurity peaks in the analysis.

  • Possible Cause: this compound or impurities may be thermally unstable at their atmospheric boiling point.

  • Troubleshooting Steps:

    • Use Vacuum Distillation: Lowering the pressure will decrease the boiling point, allowing the distillation to be carried out at a lower temperature, thus minimizing thermal decomposition.

    • Use an Inert Atmosphere: If the decomposition is due to oxidation, perform the distillation under an inert atmosphere, such as nitrogen or argon.

Experimental Protocols

Protocol 1: Fractional Distillation of Crude this compound

This protocol is a general guideline and may need optimization based on the specific impurities present.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.[2][3]

    • Place a stir bar in the round-bottom flask.

  • Procedure:

    • Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.

    • Begin heating the flask gently using a heating mantle.

    • Observe the vapor rising through the fractionating column. Adjust the heating to maintain a slow and steady distillation rate of 1-2 drops per second.[3]

    • Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of this compound. The predicted boiling point is approximately 108 °C at atmospheric pressure.[4]

    • Collect different fractions and analyze each by GC-MS or NMR to determine their purity.

  • Notes:

    • If azeotropes are suspected, an alternative purification method like column chromatography may be necessary.

    • For high-purity requirements, a second distillation of the enriched fractions may be performed. A patent for a related compound, trans-3-aminocyclobutanol, mentions achieving 99.5% purity through rectification.[5]

Protocol 2: Flash Column Chromatography

This method is suitable for removing non-volatile or highly polar/non-polar impurities.

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good solvent system will show good separation between this compound and its impurities, with an Rf value for the product of around 0.25-0.35.

    • Given the polarity of the alcohol, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin eluting with the determined solvent system.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Recrystallization

This protocol is applicable if the crude this compound is a solid or can be converted to a solid derivative.

  • Solvent Selection:

    • The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Test various solvents such as hexanes, ethyl acetate, toluene, or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).[6][7]

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Troubleshooting Guide for Fractional Distillation

Issue Possible Cause Recommended Solution
Poor SeparationClose boiling points of components.Use a more efficient fractionating column (e.g., Vigreux). Reduce the distillation rate.
Bumping/Uneven BoilingLack of boiling chips or inadequate stirring.Add new boiling chips or use a magnetic stirrer.
No DistillateThermometer bulb placed too high. Insufficient heating.Adjust thermometer position. Increase heating mantle temperature gradually.
Product DecompositionThermal instability at boiling point.Use vacuum distillation to lower the boiling point.

Table 2: Suggested Solvent Systems for Purification Techniques

Purification Technique Solvent/Solvent System Comments
Fractional Distillation N/A (neat liquid)Can be performed under vacuum for heat-sensitive compounds.
Flash Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/MethanolStart with a low polarity and gradually increase. The choice depends on the impurities.
Recrystallization Ethanol/Water, Toluene, Heptane/Ethyl AcetateThe choice of solvent is highly dependent on the specific impurities and must be determined experimentally.

Visualizations

Purification_Workflow crude Crude this compound analysis1 Initial Purity Analysis (GC-MS, NMR) crude->analysis1 distillation Fractional Distillation analysis1->distillation Volatile Impurities chromatography Column Chromatography analysis1->chromatography Non-volatile or Polar/Non-polar Impurities recrystallization Recrystallization analysis1->recrystallization Solid Product analysis2 Purity Analysis of Fractions (GC-MS, TLC, NMR) distillation->analysis2 chromatography->analysis2 recrystallization->analysis2 pure_product Pure this compound analysis2->pure_product Pure Fractions waste Impurities analysis2->waste Impure Fractions

Caption: General workflow for the purification of crude this compound.

Distillation_Troubleshooting start Poor Separation in Fractional Distillation cause1 Close Boiling Points? start->cause1 solution1 Increase Column Efficiency (e.g., Vigreux Column) cause1->solution1 Yes cause2 Distillation Rate Too Fast? cause1->cause2 No end Improved Separation solution1->end solution2 Reduce Heating Rate (1-2 drops/sec) cause2->solution2 Yes cause3 Thermal Decomposition? cause2->cause3 No solution2->end solution3 Use Vacuum Distillation cause3->solution3 Yes cause3->end No solution3->end

Caption: Troubleshooting logic for poor separation in fractional distillation.

References

Technical Support Center: Synthesis of 3,3-Difluorocyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3-difluorocyclobutanol derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve yields in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield of my desired 3-aryl-3-difluorocyclobutanol when using a Grignard or organolithium reagent with 3,3-difluorocyclobutanone?

A1: Standard Grignard and organolithium reagents often result in low yields due to the high acidity of the α-protons in 3,3-difluorocyclobutanone. This leads to competing elimination reactions (E1cb) and the formation of byproducts such as 3-fluorocyclobut-2-enone, which can then react further to reduce the yield of the desired alcohol.[1]

Q2: What is the recommended method to improve the yield of 1-substituted-3,3-difluorocyclobutan-1-ols?

A2: The use of organolanthanum reagents is a highly effective method to significantly improve the yield and selectivity of the reaction.[1] These reagents are less basic than their Grignard or organolithium counterparts, which suppresses the undesired elimination pathways. For example, using LaCl₃·2LiCl with an organomagnesium bromide can lead to high isolated yields of the desired this compound derivative.[1]

Q3: Are there alternative strategies to synthesize 1,1-disubstituted gem-difluorocyclobutanes if the addition to 3,3-difluorocyclobutanone is problematic?

A3: Yes, an alternative general strategy is the deoxyfluorination of a pre-formed 3,3-disubstituted cyclobutanone.[1] This multi-step approach involves first synthesizing the corresponding cyclobutanone with the desired substituents at the 1-position and then introducing the gem-difluoro group.

Q4: My reaction with an electron-poor heteroaryl halide is giving a low yield. What adjustments can be made?

A4: For electron-poor heteroaryl halides, the corresponding organolithium species can be unstable. A modified reaction protocol, such as commencing the transmetalation at a lower temperature (e.g., -78 °C) before warming to 0 °C, can improve the yield.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound derivatives.

Issue 1: Low or No Yield of the Desired this compound Derivative

Possible Causes & Solutions

CauseRecommended Action
Use of inappropriate organometallic reagent Switch from Grignard or organolithium reagents to organolanthanum reagents (e.g., prepared from LaCl₃·2LiCl and the corresponding organometallic reagent) to minimize elimination side reactions.[1]
Decomposition of starting material or product Optimize the reaction time and temperature. Prolonged reaction times or high temperatures can lead to product decomposition.[2] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
Presence of moisture Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Moisture can quench organometallic reagents and lead to side reactions.
Poor quality of reagents Use freshly prepared or purified reagents. The purity of starting materials, especially the organometallic reagent and 3,3-difluorocyclobutanone, is crucial.
Issue 2: Formation of Multiple Products and Purification Difficulties

Possible Causes & Solutions

CauseRecommended Action
Formation of elimination byproducts As with low yield, the primary solution is to use less basic organometallic reagents, such as organolanthanum reagents, which selectively promote the desired 1,2-addition.[1]
Incomplete reaction Ensure the stoichiometry of the reactants is correct. A slight excess of the organometallic reagent might be necessary to drive the reaction to completion. Monitor the reaction to ensure the starting material is fully consumed.
Product decomposition during workup or purification Use a purification method that minimizes product loss. For volatile compounds, avoid high vacuum during solvent removal. Consider careful column chromatography or distillation. An appropriate aqueous workup is also crucial to remove unreacted reagents and byproducts.

Data Presentation

Table 1: Comparison of Yields for the Synthesis of a 3-Aryl-3-difluorocyclobutanol Derivative Using Different Reagents

EntryOrganometallic ReagentAdditiveYield (%)Reference
14-methoxyphenylmagnesium bromideNoneLow/Trace[1]
24-methoxyphenyllithiumNoneLow/Trace[1]
34-methoxyphenylmagnesium bromideCeCl₃25[1]
44-methoxyphenylmagnesium bromideLaCl₃·2LiCl82[1]
54-methoxyphenyllithiumLaCl₃·2LiCl79[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol using an Organolanthanum Reagent

This protocol is adapted from a published procedure and is intended for researchers familiar with standard laboratory techniques for handling air- and moisture-sensitive reagents.[1]

Materials:

  • 3,3-difluorocyclobutanone

  • 4-bromoanisole

  • Magnesium turnings

  • Lanthanum(III) chloride bis(lithium chloride) complex (LaCl₃·2LiCl) (0.6 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • Activate magnesium turnings in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

    • Add anhydrous THF and a solution of 4-bromoanisole in anhydrous THF dropwise.

    • Stir the mixture at room temperature until the magnesium is consumed to form 4-methoxyphenylmagnesium bromide.

  • Formation of the Organolanthanum Reagent and Reaction with 3,3-Difluorocyclobutanone:

    • In a separate flame-dried flask under an inert atmosphere, cool a solution of LaCl₃·2LiCl in anhydrous THF to 0 °C.

    • Slowly add the prepared Grignard reagent to the LaCl₃·2LiCl solution and stir for 30 minutes at 0 °C.

    • Add a solution of 3,3-difluorocyclobutanone in anhydrous THF dropwise to the organolanthanum reagent mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol.

Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound Derivative reagent_check Check Organometallic Reagent start->reagent_check is_grignard_or_organolithium is_grignard_or_organolithium reagent_check->is_grignard_or_organolithium Using Grignard or Organolithium? conditions_check Review Reaction Conditions moisture_check moisture_check conditions_check->moisture_check Anhydrous Conditions Ensured? workup_check Evaluate Workup & Purification product_decomposition product_decomposition workup_check->product_decomposition Product Decomposition Observed? is_grignard_or_organolithium->conditions_check No switch_to_organolanthanum Switch to Organolanthanum Reagent (e.g., with LaCl3·2LiCl) is_grignard_or_organolithium->switch_to_organolanthanum Yes re_run_experiment Re-run Experiment switch_to_organolanthanum->re_run_experiment Re-run Experiment temp_time_check Optimize Temperature and Time? moisture_check->temp_time_check Yes use_anhydrous_conditions Use Oven-Dried Glassware, Anhydrous Solvents, and Inert Atmosphere moisture_check->use_anhydrous_conditions No temp_time_check->workup_check Yes optimize_temp_time Monitor Reaction (TLC/LC-MS) to Determine Optimal Conditions temp_time_check->optimize_temp_time No use_anhydrous_conditions->re_run_experiment optimize_temp_time->re_run_experiment gentle_purification Use Gentle Purification Methods (e.g., careful chromatography, avoid high vacuum) product_decomposition->gentle_purification Yes yield_improved yield_improved product_decomposition->yield_improved No

Caption: Troubleshooting workflow for low yield in the synthesis of this compound derivatives.

Synthesis_Workflow start Start: Prepare Grignard Reagent (Ar-MgBr) prepare_lanthanum Prepare Organolanthanum Reagent (Ar-LaCl2) from LaCl3·2LiCl start->prepare_lanthanum add_ketone Add 3,3-Difluorocyclobutanone prepare_lanthanum->add_ketone reaction Reaction at 0°C to Room Temperature add_ketone->reaction workup Aqueous Workup (NH4Cl) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Drying and Purification (Column Chromatography) extraction->purification product Final Product: 3-Aryl-3,3-difluorocyclobutanol purification->product

Caption: Experimental workflow for the high-yield synthesis of 3-aryl-3,3-difluorocyclobutanol derivatives.

References

Technical Support Center: Synthesis of 3,3-Difluorocyclobutanol with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the use of Grignard reagents in the synthesis of 3,3-difluorocyclobutanol.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low yields of this compound when using Grignard reagents with 3,3-difluorocyclobutanone?

A1: The synthesis of this compound using Grignard reagents is known to be challenging and often results in low yields. For instance, the reaction of 4-methoxyphenylmagnesium bromide with 3,3-difluorocyclobutanone has been reported to yield only 14% of the desired product.[1] This is primarily due to the increased acidity of the α-protons on the 3,3-difluorocyclobutanone ring, which leads to undesired side reactions.[1]

Q2: What are the major side reactions that compete with the desired nucleophilic addition?

A2: The primary side reactions are elimination reactions, which are favored due to the high basicity of Grignard reagents. The Grignard reagent acts as a base, abstracting an α-proton from the 3,3-difluorocyclobutanone, leading to the formation of enolate intermediates and subsequent elimination products.[1][2][3] This deprotonation pathway competes directly with the desired nucleophilic attack on the carbonyl carbon.[2][3]

Q3: Are there more effective reagents for the synthesis of this compound?

A3: Yes, organolanthanum reagents have been shown to be significantly more effective for this transformation. The use of organolanthanum reagents, generated from organolithium or Grignard reagents with lanthanide salts like LaCl₃·2LiCl or CeCl₃, can dramatically increase the yield of the desired this compound.[1][4][5] This is attributed to the lower basicity of the organolanthanum species, which favors nucleophilic addition over deprotonation.[4][5]

Q4: Can I use organolithium reagents as an alternative?

A4: While organolithium reagents are strong nucleophiles, they also suffer from high basicity, similar to Grignard reagents. Their use in the synthesis of this compound also leads to low yields due to the competing deprotonation and elimination side reactions.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound using Grignard reagents.

Problem Possible Cause Recommended Solution
Low to no formation of the Grignard reagent. Inactive magnesium surface due to oxide layer.Activate the magnesium turnings prior to the reaction. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3] Mechanical activation by stirring the magnesium turnings under an inert atmosphere can also be effective.[6]
Presence of moisture in glassware or solvent.Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.[7][8]
Consistently low yields of this compound. Competing enolization and elimination side reactions.Consider switching to a less basic nucleophile. Organolanthanum reagents are the recommended alternative for this specific synthesis.[1][4][5]
Steric hindrance from the Grignard reagent.If using a bulky Grignard reagent, it may preferentially act as a base. If possible, use a less sterically hindered Grignard reagent.[3]
Formation of significant amounts of side products. High basicity of the Grignard reagent favoring deprotonation.Lowering the reaction temperature may slightly favor the desired nucleophilic addition over elimination. However, the most effective solution is to use a less basic organometallic reagent, such as an organolanthanum reagent.[1]
Reaction mixture turns dark brown or black. Decomposition of the Grignard reagent or impurities.This can be caused by impurities in the magnesium or the alkyl halide. Ensure high-purity starting materials are used. The formation of finely divided metal from side reactions like Wurtz coupling can also cause darkening.[3]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol using different organometallic reagents.

Organometallic Reagent Yield of this compound Reference
4-methoxyphenyllithium6%[1]
4-methoxyphenylmagnesium bromide (Grignard)14%[1]
4-methoxyphenylmagnesium bromide with CeCl₃25%[1]
4-methoxyphenylmagnesium bromide with LaCl₃·2LiCl82%[1]
4-methoxyphenyllithium with LaCl₃·2LiCl79%[1]

Experimental Protocols

General Protocol for Grignard Reaction with 3,3-Difluorocyclobutanone (Illustrative)

This is a general, illustrative protocol. Researchers should adapt it based on their specific Grignard reagent and laboratory conditions.

  • Preparation of Glassware and Reagents: All glassware must be thoroughly dried in an oven at >120°C overnight or flame-dried under a stream of inert gas (Argon or Nitrogen) and allowed to cool to room temperature under an inert atmosphere.[7][9] Anhydrous diethyl ether or tetrahydrofuran (THF) should be used as the solvent.

  • Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.[3] A solution of the corresponding alkyl or aryl halide in anhydrous ether is added dropwise from the dropping funnel. The reaction is typically initiated with a small portion of the halide solution, and once the reaction starts (indicated by cloudiness and gentle reflux), the remaining solution is added at a rate to maintain a gentle reflux.[10][11] After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours.

  • Addition to 3,3-Difluorocyclobutanone: The solution of 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous ether is cooled to 0°C in an ice bath. The prepared Grignard reagent is then added dropwise to the ketone solution while maintaining the temperature below 5°C.[9]

  • Reaction Monitoring and Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.[9] The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the this compound.

Visualizations

Grignard_Reaction_Challenges Challenges in Grignard Synthesis of this compound cluster_legend Legend Grignard Grignard Reagent (R-MgX) Desired_Product This compound (Desired Product) Grignard->Desired_Product Nucleophilic Addition (Slow) Enolate Enolate Intermediate Grignard->Enolate Deprotonation (Fast, Basic) Ketone 3,3-Difluorocyclobutanone Side_Product Elimination Products (Side Products) Enolate->Side_Product Elimination l1 Desired Pathway l2 Side Reaction Pathway

Caption: Competing reaction pathways in the Grignard synthesis of this compound.

Experimental_Workflow General Experimental Workflow Start Start Prep Prepare Anhydrous Glassware & Solvents Start->Prep Grignard_Formation Grignard Reagent Formation (R-X + Mg) Prep->Grignard_Formation Addition Addition of Grignard to Ketone (0°C) Grignard_Formation->Addition Activation Mg Activation (Iodine/1,2-dibromoethane) Activation->Grignard_Formation activates Quench Reaction Quench (aq. NH4Cl) Addition->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Column Chromatography) Workup->Purification End End Product Purification->End

Caption: A generalized workflow for the Grignard reaction with 3,3-difluorocyclobutanone.

References

Managing reaction temperature for 3,3-Difluorocyclobutanol functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 3,3-Difluorocyclobutanol. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, with a focus on managing reaction temperature during functionalization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when managing reaction temperatures for this compound functionalization?

A1: The primary challenges include:

  • Controlling Exothermicity: Many functionalization reactions, such as those involving highly reactive reagents, can be exothermic. Improper temperature control can lead to side reactions, reduced yields, and safety hazards.

  • Preventing Thermal Decomposition: While this compound is relatively stable, elevated temperatures can lead to decomposition or the formation of unwanted byproducts, particularly in the presence of strong acids or bases.

  • Optimizing Reaction Rates: Finding the optimal temperature is crucial. Temperatures that are too low may result in sluggish or incomplete reactions, while excessively high temperatures can decrease selectivity and promote side product formation.

  • Solvent Choice: The boiling point of the chosen solvent will dictate the accessible temperature range for the reaction under standard pressure.

Q2: How does the difluoro-geminal group affect the reactivity of the hydroxyl group and the stability of the ring?

A2: The two fluorine atoms on the cyclobutane ring have a significant electron-withdrawing effect. This can make the hydroxyl group more acidic and influence the reactivity of the alcohol. The four-membered ring itself has inherent ring strain, which can be a driving force for ring-opening reactions under certain conditions, a factor that can be exacerbated by high temperatures.

Q3: Are there any known incompatible reagents with this compound at elevated temperatures?

A3: Strong, non-nucleophilic bases at high temperatures should be used with caution as they may promote elimination reactions. Additionally, very strong Lewis acids at high temperatures could potentially lead to ring-opening or rearrangement byproducts. It is always recommended to perform small-scale trials when exploring new reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product
Possible Cause Troubleshooting Step Rationale
Reaction temperature is too low. Gradually increase the reaction temperature in 5-10 °C increments.Many reactions have a minimum activation energy that must be overcome.
Insufficient reaction time. Extend the reaction time and monitor by a suitable analytical method (e.g., TLC, GC-MS, NMR).Slower reactions at lower temperatures may require longer durations to reach completion.
Reagent instability at the reaction temperature. If a reagent is known to be thermally labile, consider a lower reaction temperature with a longer reaction time or the use of a more potent but lower-temperature activator.Some activating agents or reagents can decompose before they have a chance to react.
Issue 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Step Rationale
Reaction temperature is too high. Decrease the reaction temperature. Consider running the reaction at room temperature or even sub-ambient temperatures (e.g., 0 °C or -78 °C).Higher temperatures can provide the activation energy for undesired reaction pathways, leading to byproducts.
Decomposition of starting material or product. Run the reaction at a lower temperature. Perform a stability test of your starting material and desired product at the reaction temperature.The desired compound may not be stable under the reaction conditions.
Side reactions with the solvent. Choose a more inert solvent with a suitable boiling point.Some solvents can participate in reactions at elevated temperatures.

Experimental Protocols & Data

Example Protocol: Iron-Catalyzed Friedel-Crafts Alkylation

This protocol is an example of a functionalization where temperature is a critical parameter. In some cases, elevated temperatures are necessary to drive the reaction to completion.[1]

Reaction: this compound + Arene → 1-Aryl-3,3-difluorocyclobutane

Reagents:

  • This compound (1.0 eq)

  • Arene (e.g., 1,3,5-trimethoxybenzene) (2.0 eq)

  • Iron(III) Chloride (FeCl₃) (10 mol%)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of this compound and the arene in the solvent, add Iron(III) Chloride.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time.[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Illustrative Data: Effect of Temperature on Yield and Purity

The following table provides example data to illustrate how temperature can influence the outcome of the Friedel-Crafts reaction described above.

Reaction Temperature (°C) Reaction Time (h) Conversion (%) Yield of Desired Product (%) Key Byproducts Observed
60243530Unreacted starting material
80127065Minor unidentified impurities
1106>9590Trace oligomerization
1304>9582Increased oligomerization/decomposition

Visual Guides

Experimental Workflow for Temperature Optimization

G Workflow for Temperature Optimization A Define Reaction Parameters (Reagents, Solvent, Stoichiometry) B Initial Small-Scale Reaction (e.g., Room Temperature) A->B C Monitor Reaction Progress (TLC, GC-MS, NMR) B->C D Analyze Outcome C->D E Low/No Conversion D->E F Good Conversion, High Purity D->F G Byproduct Formation D->G H Increase Temperature E->H Action J Proceed to Scale-Up F->J Action I Decrease Temperature G->I Action K Optimize Other Parameters (e.g., Catalyst, Time) G->K H->C I->C

Caption: A flowchart for optimizing reaction temperature.

Troubleshooting Logic for Poor Reaction Outcomes

G Troubleshooting Decision Tree Start Poor Reaction Outcome Q1 Is there any product formation? Start->Q1 A1_Yes Significant Byproducts Present Q1->A1_Yes Yes A1_No Low to No Conversion Q1->A1_No No Action1 Lower Reaction Temperature A1_Yes->Action1 Action2 Increase Reaction Temperature A1_No->Action2 Action3 Verify Reagent Quality & Extend Reaction Time A1_No->Action3 End Re-evaluate Reaction Action1->End Action2->End Action3->End

Caption: A decision tree for troubleshooting reactions.

References

Side reactions of 3,3-Difluorocyclobutanol with strong bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-difluorocyclobutanol, particularly concerning its side reactions with strong bases.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary reactions of this compound with strong bases?

A1: The primary and expected reaction of this compound with a strong base (e.g., NaH, KH, t-BuOK) is the deprotonation of the hydroxyl group to form the corresponding 3,3-difluorocyclobutoxide. This alkoxide is a potent nucleophile and can be used in various subsequent reactions, such as Williamson ether synthesis or as a base in other transformations.

Q2: What are the potential side reactions when using this compound with strong bases?

A2: Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. The most common side reactions include:

  • Elimination: Formation of unsaturated fluorinated cyclobutane derivatives.

  • Ring-Opening: Cleavage of the cyclobutane ring, particularly under harsh conditions.

  • Reaction with Precursor Impurities: If the starting material is contaminated with 3,3-difluorocyclobutanone, this can lead to the formation of 3-fluorocyclobut-2-enone.

Q3: Why is this compound prone to elimination reactions in the presence of strong bases?

A3: The two fluorine atoms on the cyclobutane ring are strongly electron-withdrawing. This inductive effect increases the acidity of the protons on the adjacent carbon atoms (the α-protons). A strong base can abstract one of these acidic protons, initiating an elimination cascade. While the carbon-fluorine bond is strong, the increased acidity of the ring protons can make elimination a competing pathway[1].

Q4: Can the choice of base influence the extent of side reactions?

A4: Yes, the choice of base is critical. Sterically hindered, non-nucleophilic bases (e.g., lithium diisopropylamide - LDA, or potassium hexamethyldisilazide - KHMDS) are less likely to act as nucleophiles in ring-opening reactions. However, their strong basicity can still promote elimination. Less sterically hindered and highly basic alkoxides (e.g., sodium methoxide) might participate in both elimination and potentially as nucleophiles in substitution or ring-opening reactions[2]. The use of organolanthanum reagents has been shown to be effective in avoiding HF elimination when working with the precursor ketone, 3,3-difluorocyclobutanone, highlighting the sensitivity of this system to basicity.

Q5: How can I detect the formation of side products?

A5: The formation of side products can be monitored using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile side products and their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To characterize the structure of both the desired product and any impurities. The appearance of olefinic peaks in ¹H and ¹³C NMR or new signals in ¹⁹F NMR would be indicative of elimination or rearrangement products.

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and the emergence of new spots corresponding to side products.

Troubleshooting Guides

Issue 1: Low yield of the desired product and formation of an unsaturated byproduct.
Possible Cause Troubleshooting Steps
Elimination Reaction: The reaction temperature may be too high, or the base may be too strong or not sterically hindered enough, favoring elimination.1. Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or -78 °C) to disfavor the elimination pathway, which typically has a higher activation energy. 2. Use a More Sterically Hindered Base: Switch to a bulkier base like KHMDS or LDA. 3. Slow Addition of Base: Add the strong base slowly to the solution of this compound to maintain a low instantaneous concentration of the base.
Presence of 3,3-difluorocyclobutanone impurity: The ketone precursor is highly susceptible to E1cb elimination to form 3-fluorocyclobut-2-enone.1. Purify the Starting Material: Ensure the this compound is free of its ketone precursor by purification methods such as column chromatography or distillation. 2. Characterize Starting Material: Confirm the purity of the starting material by GC-MS or NMR before use.
Issue 2: Formation of multiple unidentified products.
Possible Cause Troubleshooting Steps
Ring-Opening Reaction: High reaction temperatures or prolonged reaction times can lead to the cleavage of the strained cyclobutane ring.1. Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. Avoid excessive heating. 2. Use a Less Coordinating Solvent: Solvents that strongly coordinate to the cation of the base can increase its reactivity. Consider a less coordinating solvent if applicable.
Decomposition of the Product: The desired alkoxide product may not be stable under the reaction conditions.1. In-situ Consumption: Design the experiment so that the formed alkoxide reacts in-situ with the next reagent without isolation.

Data Presentation

Base Temperature (°C) Desired Product Yield (%) Elimination Product Yield (%) Other Byproducts (%)
Sodium Hydride (NaH)25652510
Sodium Hydride (NaH)080155
Potassium tert-Butoxide (t-BuOK)25702010
Potassium tert-Butoxide (t-BuOK)085105
Lithium Diisopropylamide (LDA)-78>95<5<1

Experimental Protocols

General Protocol for the Formation of 3,3-Difluorocyclobutoxide to Minimize Side Reactions:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of purified this compound in an anhydrous aprotic solvent (e.g., THF, diethyl ether) to a flame-dried reaction flask.

  • Cooling: Cool the solution to the desired low temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Base Addition: Slowly add a solution or slurry of the strong base (e.g., LDA in THF) to the cooled alcohol solution dropwise over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the deprotonation and any subsequent reaction by TLC or by quenching small aliquots for GC-MS analysis.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable proton source (e.g., saturated aqueous ammonium chloride) while maintaining the low temperature.

  • Work-up and Purification: Proceed with the appropriate aqueous work-up and purification of the desired product by extraction and column chromatography.

Visualizations

ReactionPathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A This compound B 3,3-Difluorocyclobutoxide A->B Strong Base (e.g., NaH) C 3,3-Difluorocyclobutene (Elimination Product) A->C Strong Base, High Temp. D Ring-Opened Products A->D Harsh Conditions E 3-Fluorocyclobut-2-enone F 3,3-Difluorocyclobutanone (Impurity) F->E Strong Base (E1cb)

Caption: Reaction pathways of this compound with strong bases.

TroubleshootingWorkflow start Low Yield or Impurity Formation q1 Unsaturated byproduct detected? start->q1 sol1 Lower Temperature Use Sterically Hindered Base Check for Ketone Impurity q1->sol1 Yes q2 Multiple unidentified products? q1->q2 No end Improved Reaction Outcome sol1->end sol2 Reduce Reaction Time Avoid High Temperatures q2->sol2 Yes q2->end No sol2->end

Caption: Troubleshooting workflow for side reactions.

References

Characterization of impurities from 3,3-Difluorocyclobutanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Difluorocyclobutanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, with a focus on the characterization of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The most common laboratory-scale synthesis of this compound involves the reduction of 3,3-Difluorocyclobutanone. This precursor can be synthesized through various methods, including the [2+2] cycloaddition of a ketene acetal with 1,1-dichloroethene followed by fluorination, or from commercially available starting materials.

Q2: What are the primary impurities I should expect in my crude this compound product?

The primary impurities in the synthesis of this compound typically arise from side reactions during the reduction of 3,3-Difluorocyclobutanone and from unreacted starting materials. The most common impurities include:

  • Unreacted 3,3-Difluorocyclobutanone: Incomplete reduction can lead to the presence of the starting ketone in the final product.

  • 3-Fluorocyclobut-2-enone: This is an elimination byproduct formed due to the increased acidity of the α-protons in 3,3-Difluorocyclobutanone.

  • Isomeric Byproducts: Depending on the reducing agent and reaction conditions, stereoisomers (cis/trans) of this compound may be formed if the cyclobutane ring is substituted. For the parent compound, this is not an issue, but for substituted derivatives, it is a key consideration.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as byproducts from the reducing agent, may also be present.

Troubleshooting Guides

Issue 1: My reaction yields are consistently low, and I observe a significant amount of a major byproduct by GC-MS.

Answer:

Low yields in the reduction of 3,3-Difluorocyclobutanone are often associated with the formation of the elimination byproduct, 3-Fluorocyclobut-2-enone. This side reaction is promoted by basic conditions and higher temperatures.

Troubleshooting Steps:

  • Choice of Reducing Agent: Use a mild reducing agent such as sodium borohydride (NaBH₄). Stronger, more basic reducing agents can favor the elimination pathway.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of the elimination reaction.

  • pH Control: Ensure the reaction medium is not basic. If necessary, a slightly acidic workup can be employed, but care must be taken to avoid acid-catalyzed decomposition.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and avoid prolonged reaction times that can lead to byproduct formation.

Issue 2: My NMR spectrum shows more signals than expected for this compound, suggesting the presence of impurities.

Answer:

The presence of unexpected signals in the NMR spectrum indicates the presence of impurities. The chemical shifts and coupling patterns of these signals can help in identifying the impurities.

Troubleshooting Steps:

  • Identify Unreacted Starting Material: Compare the spectrum of your product to that of 3,3-Difluorocyclobutanone. The presence of a carbonyl signal in the ¹³C NMR spectrum (around 200-210 ppm) is a clear indication of unreacted starting material.

  • Look for Elimination Byproduct: The ¹H NMR spectrum of 3-Fluorocyclobut-2-enone would show characteristic signals for vinylic protons, which are absent in the spectrum of this compound.

  • Consider Stereoisomers: If you are synthesizing a substituted derivative of this compound, the presence of multiple sets of signals for the cyclobutane ring protons and carbons may indicate a mixture of cis and trans isomers. The coupling constants between the ring protons can often be used to distinguish between these isomers.

  • Check for Solvent Residues: Compare the signals in your spectrum to the known chemical shifts of common laboratory solvents.

Data Presentation

Table 1: Summary of Potential Impurities and their Characterization Data

ImpurityMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Chemical Shift Range (ppm)Expected ¹⁹F NMR Chemical Shift Range (ppm)GC-MS Fragmentation Pattern
3,3-DifluorocyclobutanoneC₄H₄F₂O106.073.0 - 3.5 (m)-90 to -100 (t)M+, [M-CO]+, [M-C₂H₂F₂]+
3-Fluorocyclobut-2-enoneC₄H₃FO86.066.0 - 7.5 (vinylic H), 3.0 - 4.0 (allylic H)-110 to -130M+, [M-CO]+, [M-HF]+

Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of 3,3-Difluorocyclobutanone

Materials:

  • 3,3-Difluorocyclobutanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3,3-Difluorocyclobutanone (1.0 eq) in methanol at 0 °C under a nitrogen atmosphere.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: GC-MS Analysis of Crude this compound

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 min

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injection Mode: Split (split ratio 50:1)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 30-300

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Protocol 3: ¹⁹F NMR Analysis

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 10-20 mg of the crude product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

Acquisition Parameters:

  • Nucleus: ¹⁹F

  • Reference: CFCl₃ (external or internal standard)

  • Decoupling: Proton-decoupled

  • Relaxation Delay: 2-5 seconds

Mandatory Visualization

Impurity_Characterization_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting cluster_characterization Impurity Identification cluster_solution Resolution Start Crude this compound GCMS GC-MS Analysis Start->GCMS NMR NMR Analysis (1H, 13C, 19F) Start->NMR LowYield Low Yield? GCMS->LowYield UnexpectedSignals Unexpected NMR Signals? NMR->UnexpectedSignals IdentifyByproduct Identify Byproducts LowYield->IdentifyByproduct Yes Purification Purification (Column Chromatography) LowYield->Purification No UnexpectedSignals->IdentifyByproduct Yes UnexpectedSignals->Purification No Ketone Unreacted Ketone? IdentifyByproduct->Ketone Elimination Elimination Product? IdentifyByproduct->Elimination Isomers Stereoisomers? IdentifyByproduct->Isomers OptimizeConditions Optimize Reaction Conditions OptimizeConditions->Purification ConfirmKetone Confirm with Carbonyl Signal Ketone->ConfirmKetone Yes ConfirmElimination Confirm with Vinylic Signals Elimination->ConfirmElimination Yes ConfirmIsomers Analyze Coupling Constants Isomers->ConfirmIsomers Yes ConfirmKetone->OptimizeConditions ConfirmElimination->OptimizeConditions ConfirmIsomers->OptimizeConditions

Caption: Workflow for the characterization and troubleshooting of impurities in this compound synthesis.

Technical Support Center: Stability of Carbocation Intermediates from Difluorocyclobutanols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbocation intermediates derived from difluorocyclobutanols.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary factors influencing the stability of carbocations derived from difluorocyclobutanols?

The stability of carbocation intermediates, particularly those on four-membered rings, is influenced by a combination of electronic and steric factors.

  • Inductive Effects: Alkyl groups are generally weak electron-donating groups that can help stabilize a nearby positive charge.[1][2] Therefore, more substituted carbocations are typically more stable (tertiary > secondary > primary).[2][3] Conversely, the highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which can destabilize a nearby carbocation.[2][3]

  • Resonance Effects (Mesomerism): A key stabilizing factor for α-fluorocarbocations is the ability of the fluorine atom's lone pairs to donate electron density to the empty p-orbital of the carbocationic carbon.[4] This π-donation can be significant because the 2p orbitals of fluorine and carbon are of similar size, allowing for effective overlap.[4] This resonance stabilization can counteract the destabilizing inductive effect.[5]

  • Neighboring Group Participation: Hydroxyl groups or other substituents on the cyclobutane ring can participate in stabilizing the carbocation through intramolecular interactions, such as the formation of bridged intermediates or through C+···OH interactions.[6][7][8]

  • Ring Strain: Four-membered rings possess significant ring strain. The formation of a carbocation can sometimes be a prelude to ring expansion, a process driven by the formation of a less strained five-membered ring.[9][10]

FAQ 2: How does the gem-difluoro group affect the reaction pathway?

The gem-difluoro group (CF₂) is a critical modulator of reactivity. While highly electron-withdrawing, which can make the initial formation of the carbocation more difficult, it also plays a role in the subsequent steps. The presence of two fluorine atoms can enhance the ring strain in certain intermediates, potentially facilitating ring-opening or rearrangement reactions.[11][12] Importantly, the gem-difluoro motif is often retained in the final product, imparting unique physicochemical properties valuable in medicinal chemistry.[13][14]

Troubleshooting Guides

Problem 1: Low yields due to undesired elimination byproducts (e.g., HF elimination).

Elimination of hydrogen fluoride (HF) is a common side reaction, particularly when using highly basic reagents to form the initial difluorocyclobutanol.

Troubleshooting StepRationaleRecommended Action
Control Nucleophile Basicity Strong bases (e.g., Grignard or organolithium reagents) can promote HF elimination from the starting 3,3-difluorocyclobutanone.Use less basic organometallic reagents, such as organolanthanum reagents, which have been shown to effectively add to difluorocyclobutanone while minimizing elimination.[13]
Optimize Reaction Temperature Higher temperatures often favor elimination pathways.[15]Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely.
Choice of Catalyst/Solvent The reaction medium and catalyst can influence the balance between substitution and elimination.For subsequent reactions of the difluorocyclobutanol, catalysts like iron(III) chloride (FeCl₃) in solvents such as toluene have proven effective for promoting nucleophilic substitution without significant elimination.[13]

Problem 2: A mixture of rearranged products is observed, primarily from ring expansion.

Carbocations on a cyclobutane ring are prone to rearrangement, often leading to the formation of more stable cyclopentyl systems.[9][10]

Troubleshooting StepRationaleRecommended Action
Modify the Substrate The propensity for rearrangement is linked to the stability of the carbocation intermediate.If possible, modify the substituents on the cyclobutanol to disfavor the formation of a carbocation that is primed for rearrangement.[15]
Change the Reaction Mechanism Reactions proceeding through an Sₙ1-type mechanism with a discrete carbocation intermediate are highly susceptible to rearrangement.[15]Switch to conditions that favor an Sₙ2-type mechanism. This involves using a stronger, more effective nucleophile and a solvent system that does not stabilize carbocations as well.[15]
Utilize Radical Pathways As an alternative to carbocation chemistry, radical intermediates can be generated.Treatment of difluorocyclobutanols with low-valent titanium catalysts (e.g., from TiCl₄·2THF and Mn) can generate a difluorocyclobutane radical, which can then undergo different reaction pathways like Giese addition, avoiding cationic rearrangements.[13]

Experimental Protocols

Example Protocol: Iron-Catalyzed Friedel-Crafts Reaction of a 3-Aryl-difluorocyclobutanol [13]

This protocol describes the reaction of a difluorocyclobutanol with an arene nucleophile to form a 1,1-disubstituted difluorocyclobutane.

Reagents and Materials:

  • 1-Aryl-3,3-difluorocyclobutanol (1.0 equiv)

  • Arene nucleophile (e.g., o-cresol) (3.0 equiv)

  • Anhydrous Iron(III) chloride (FeCl₃) (10 mol%)

  • Anhydrous toluene

  • Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the 1-aryl-3,3-difluorocyclobutanol and the arene nucleophile.

  • Add anhydrous toluene to dissolve the reactants.

  • Add anhydrous FeCl₃ to the reaction mixture.

  • Heat the reaction mixture to 110 °C.

  • Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Data Presentation

Table 1: Optimization of the Friedel-Crafts Reaction with o-Cresol [13]

This table summarizes the effect of different catalysts and conditions on the yield of the diaryl-difluorocyclobutane product.

EntryCatalyst (mol%)SolventTemp (°C)Nucleophile (equiv)Yield (%)
1Ca²⁺ (10)CH₂Cl₂RT5.0>99
2Li⁺ (10)CH₂Cl₂RT5.0>99
3Fe³⁺ (10)CH₂Cl₂RT5.0>99
4H⁺ (10)CH₂Cl₂RT5.0>99
5FeCl₃ (10)TolueneRT5.0>99
6FeCl₃ (10)TolueneRT3.0>99
7FeCl₃ (10)Toluene1103.0>99

Visualizations

Reaction_Pathway Potential Fates of Difluorocyclobutanol Carbocation Start Difluorocyclobutanol Carbocation Carbocation Intermediate Start->Carbocation  -H₂O (Acid Catalyst) Substitution Substitution Product Carbocation->Substitution +Nucleophile Elimination Elimination Product Carbocation->Elimination -H⁺ Rearrangement Ring Expansion Product Carbocation->Rearrangement Alkyl Shift

Caption: Reaction pathways for a carbocation from difluorocyclobutanol.

Troubleshooting_Workflow Troubleshooting Low Yield Reactions Start Low Yield or Product Mixture CheckProducts Analyze Byproducts: Elimination or Rearrangement? Start->CheckProducts EliminationPath Predominant Elimination CheckProducts->EliminationPath Elimination RearrangementPath Predominant Rearrangement CheckProducts->RearrangementPath Rearrangement ActionElimination1 Lower Reaction Temperature EliminationPath->ActionElimination1 ActionElimination2 Use Less Basic Reagents/Conditions EliminationPath->ActionElimination2 ActionRearrangement1 Switch to Sₙ2 Conditions RearrangementPath->ActionRearrangement1 ActionRearrangement2 Consider Radical Pathway Alternative RearrangementPath->ActionRearrangement2

Caption: Decision tree for troubleshooting low-yield reactions.

References

Troubleshooting low conversion rates in 3,3-Difluorocyclobutanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 3,3-difluorocyclobutanol and its synthesis from 3,3-difluorocyclobutanone.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis and subsequent reactions of this compound.

Issue 1: Very low yield (<15%) when reacting 3,3-difluorocyclobutanone with organolithium or Grignard reagents.

  • Question: I am attempting to synthesize a 1-substituted-3,3-difluorocyclobutanol by adding an organolithium or Grignard reagent to 3,3-difluorocyclobutanone, but my yields are extremely low, and I observe significant side products. What is causing this and how can I improve the conversion rate?

  • Answer: Standard organolithium and Grignard reagents are often problematic in reactions with 3,3-difluorocyclobutanone, leading to low yields of the desired this compound.[1] The primary issue is the high acidity of the α-protons in 3,3-difluorocyclobutanone, which is significantly increased compared to non-fluorinated cyclobutanone.[1] This leads to competing deprotonation followed by an E1cb elimination to form 3-fluorocyclobut-2-enone, which then reacts further to generate side products.[1]

    To significantly improve your yield, you should switch to using organolanthanum reagents.[1] These reagents are less basic and more oxophilic, favoring the desired 1,2-addition to the carbonyl group over deprotonation.[1] Specifically, the use of LaCl₃·2LiCl to generate the organolanthanum reagent from your organolithium or Grignard reagent has been shown to provide excellent yields and suppress the formation of elimination byproducts.[1]

Issue 2: My reaction with organolanthanum reagents is still not providing the expected high yield.

  • Question: I've switched to using LaCl₃·2LiCl with my Grignard reagent, but the yield of my this compound is still suboptimal. What could be going wrong?

  • Answer: Even when using lanthanide salts, several factors can impact the reaction's success. Ensure complete transmetalation of your organometallic reagent to the organolanthanum species.[1] Simply pre-stirring the LaCl₃·2LiCl with the ketone before adding the organometallic reagent can severely impact the yield.[1] The organolithium or Grignard reagent must be fully converted to the organolanthanum reagent before its introduction to the 3,3-difluorocyclobutanone.

    Additionally, ensure your reagents and solvents are strictly anhydrous. Lanthanide salts are hygroscopic, and any moisture will quench the organometallic reagents and deactivate the catalyst.

Issue 3: I am observing low conversion in a reaction where this compound is a starting material.

  • Question: I am using a 1-aryl-3,3-difluorocyclobutanol as a substrate for a nucleophilic substitution reaction, but the conversion rate is low. What troubleshooting steps can I take?

  • Answer: 1-Aryl-3,3-difluorocyclobutanols can be used to generate carbocation intermediates for subsequent reactions with nucleophiles.[1] If you are experiencing low conversion, consider the following:

    • Catalyst Choice: Iron chloride (FeCl₃) has been shown to be an effective catalyst for generating the necessary carbocation intermediate from 3-aryl-difluorocyclobutanols.[1] Ensure your catalyst is active and used in the appropriate catalytic amount (e.g., 10 mol %).[1]

    • Reaction Temperature: These reactions may require heating. For example, reactions with arene and thiol nucleophiles have been successful at 40 °C, while reactions with N-methylindole have been performed at 110 °C.[1] You may need to optimize the temperature for your specific substrate and nucleophile.

    • Nucleophile Strength: The reactivity of your nucleophile will play a significant role. Stronger nucleophiles will generally lead to higher conversion. If you are using a weak nucleophile, you may need to use more forcing conditions (higher temperature, longer reaction time).

    • Stability of the Substrate: While the difluorocyclobutane motif is generally stable under a variety of conditions, including acidic and basic media[1], prolonged exposure to harsh conditions could lead to degradation. Monitor your reaction over time to check for substrate decomposition.

Data Presentation

The following tables summarize the impact of different reagents on the yield of 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol from 3,3-difluorocyclobutanone.

Table 1: Optimization of Organometallic Addition to 3,3-Difluorocyclobutanone

EntryOrganometallic ReagentAdditive/Transmetalating AgentYield of 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol (%)
14-methoxyphenyllithiumNone6
24-methoxyphenylmagnesium bromideNone14
34-methoxyphenylmagnesium bromideCeCl₃25
44-methoxyphenylmagnesium bromideLaCl₃·2LiCl82

Data sourced from The Journal of Organic Chemistry.[1]

Experimental Protocols

Key Experiment: Synthesis of 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol using an Organolanthanum Reagent

This protocol is adapted from a published procedure and describes the successful synthesis of a 1-substituted-3,3-difluorocyclobutanol.[1]

Materials:

  • 4-bromoanisole

  • n-Butyllithium (or magnesium turnings for Grignard formation)

  • LaCl₃·2LiCl solution in THF

  • 3,3-difluorocyclobutanone

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄

Procedure:

  • Preparation of the Organometallic Reagent:

    • Organolithium Route: In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-bromoanisole in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of n-butyllithium in hexanes. Stir the mixture at -78 °C for 30 minutes to generate 4-methoxyphenyllithium.

    • Grignard Route: In a flame-dried, two-necked flask under an inert atmosphere, activate magnesium turnings. Add a solution of 4-bromoanisole in anhydrous THF and stir until the Grignard reagent (4-methoxyphenylmagnesium bromide) is formed.

  • Formation of the Organolanthanum Reagent:

    • In a separate flame-dried flask under an inert atmosphere, add a solution of LaCl₃·2LiCl in THF. Cool the solution to -78 °C.

    • Slowly add the freshly prepared organolithium or Grignard reagent to the LaCl₃·2LiCl solution at -78 °C.

    • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete transmetalation.

  • Reaction with 3,3-Difluorocyclobutanone:

    • Slowly add a solution of 3,3-difluorocyclobutanone in anhydrous THF to the organolanthanum reagent mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol.

Visualizations

Troubleshooting Low Conversion in this compound Synthesis

Troubleshooting_Workflow Troubleshooting Low Conversion in this compound Synthesis Start Low Conversion Rate (<15%) in Reaction of 3,3-Difluorocyclobutanone Reagent_Check What type of organometallic reagent are you using? Start->Reagent_Check Organolithium_Grignard Organolithium or Grignard Reagent Reagent_Check->Organolithium_Grignard Standard Organolanthanum Organolanthanum Reagent Reagent_Check->Organolanthanum Specialized Cause_Deprotonation Primary Cause: Competing α-deprotonation and elimination due to high acidity of α-protons. Organolithium_Grignard->Cause_Deprotonation Troubleshoot_Lanthanum Troubleshoot Organolanthanum Reaction Organolanthanum->Troubleshoot_Lanthanum Solution_Switch_Reagent Recommended Solution: Switch to an Organolanthanum Reagent (e.g., generated from LaCl₃·2LiCl). Cause_Deprotonation->Solution_Switch_Reagent Transmetalation_Check Is transmetalation complete? (Reagent added to LaCl₃·2LiCl before ketone) Troubleshoot_Lanthanum->Transmetalation_Check Anhydrous_Check Are all reagents and solvents strictly anhydrous? Transmetalation_Check->Anhydrous_Check Yes Incomplete_Transmetalation Issue: Incomplete transmetalation. Solution: Ensure full formation of the organolanthanum reagent before adding the ketone. Transmetalation_Check->Incomplete_Transmetalation No Moisture_Contamination Issue: Moisture contamination. Solution: Use freshly dried solvents and handle hygroscopic salts under inert atmosphere. Anhydrous_Check->Moisture_Contamination No Successful_Reaction High Conversion Rate Achieved Anhydrous_Check->Successful_Reaction Yes

Caption: Troubleshooting workflow for low conversion rates.

General Experimental Workflow for Organolanthanum-Mediated Synthesis

Experimental_Workflow General Experimental Workflow Start Start: Prepare Organolithium or Grignard Reagent Transmetalation Transmetalation: Add Organometallic Reagent to LaCl₃·2LiCl solution at -78 °C Start->Transmetalation Stir_Transmetalation Stir for 30 min at -78 °C to form Organolanthanum Reagent Transmetalation->Stir_Transmetalation Add_Ketone Addition: Slowly add 3,3-Difluorocyclobutanone to the reaction mixture at -78 °C Stir_Transmetalation->Add_Ketone Reaction Reaction: Stir for 1 hr at -78 °C, then warm to RT and stir for 2 hrs Add_Ketone->Reaction Quench Work-up: Quench with saturated aq. NH₄Cl Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Dry_Concentrate Dry organic layer (Na₂SO₄) and concentrate Extraction->Dry_Concentrate Purification Purify by Flash Chromatography Dry_Concentrate->Purification End End: Pure 1-substituted- This compound Purification->End

Caption: Synthesis of 3,3-Difluorocyclobutanols.

References

Selecting the optimal catalyst for functionalizing 3,3-Difluorocyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on selecting the optimal catalyst for the functionalization of 3,3-Difluorocyclobutanol. The primary focus is on the oxidation to 3,3-difluorocyclobutanone, a key synthetic intermediate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.

Question: My oxidation of this compound to 3,3-difluorocyclobutanone using a TEMPO/bleach system is resulting in a low yield. What are the potential causes and solutions?

Answer: Low yields in TEMPO-mediated oxidations can stem from several factors. Here are the most common issues and their respective solutions:

  • Cause 1: Inactive Bleach (Sodium Hypochlorite). Commercial bleach solutions can degrade over time, leading to a lower concentration of the active oxidant.

    • Solution: Use a fresh, unopened bottle of commercial bleach. For reproducible results, determine the concentration of active chlorine via titration before use.

  • Cause 2: Incorrect pH. The pH of the reaction mixture is crucial. If the solution is too acidic, it can lead to the formation of chlorine gas and unwanted side reactions. If it's too basic, the oxidation of the catalyst can be inefficient.

    • Solution: Maintain the pH of the reaction between 8.5 and 9.5 by using a sodium bicarbonate buffer. Monitor the pH throughout the reaction and add base as needed.

  • Cause 3: Catalyst Deactivation. The TEMPO catalyst can be deactivated by side reactions, hindering the catalytic cycle.[1]

    • Solution: Ensure the reaction is performed at the recommended temperature (typically 0 °C to room temperature) to minimize catalyst degradation. Using a biphasic solvent system, such as dichloromethane/water, can also help stabilize the catalyst.[2]

  • Cause 4: Poor Phase Transfer. In the biphasic Anelli system, inefficient mixing can slow the reaction.[3]

    • Solution: Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous layers. The addition of a phase-transfer catalyst can sometimes accelerate the reaction.[3]

Question: I am observing chlorinated byproducts when using the TEMPO/NaOCl system. How can I avoid these side reactions?

Answer: The formation of chlorinated byproducts is a known issue with using sodium hypochlorite as the stoichiometric oxidant, as it has a strong chlorinating tendency.[3]

  • Solution 1: Zhao's Modification. A modification of the Anelli procedure uses catalytic sodium hypochlorite, which is regenerated by stoichiometric sodium chlorite. Sodium chlorite lacks the strong chlorinating tendency of bleach, thus mitigating the formation of chlorinated impurities.[3]

  • Solution 2: Alternative Co-oxidants. Replace sodium hypochlorite with a different secondary oxidant. Bis(acetoxy)iodobenzene (BAIB) is an effective alternative that can be used with catalytic TEMPO in an acetonitrile/aqueous buffer mixture.[3]

Question: My Ruthenium-catalyzed aerobic oxidation is very slow or has stalled completely. What can I do to improve the reaction?

Answer: The efficiency of Ruthenium-catalyzed oxidations can be highly dependent on the reaction conditions.

  • Cause 1: Absence of Base. Many Ru-catalyzed transfer hydrogenation and oxidation systems require a base to activate the alcohol and facilitate the catalytic cycle. Without a base, the reaction can completely stagnate.[4]

    • Solution: Add a suitable base, such as potassium carbonate (K₂CO₃) or an alkoxide, to the reaction mixture. The choice and amount of base can be critical and may require optimization.[4]

  • Cause 2: Inefficient Hydrogen Acceptor. In some systems, a hydrogen acceptor is used in combination with molecular oxygen to facilitate the regeneration of the active catalyst.[5]

    • Solution: Ensure the chosen hydrogen acceptor (e.g., an alkene like 1-dodecene) is present in the correct stoichiometric amount.[6]

  • Cause 3: Catalyst Deactivation. The ruthenium catalyst can be deactivated by air in some low-valent systems, although many modern systems are robust.[7]

    • Solution: While many systems are air-stable, ensure your specific catalyst is handled under the recommended atmosphere if it is known to be air-sensitive. Review the literature for the specific Ru complex you are using.

Frequently Asked Questions (FAQs)

Question: What are the most common and effective methods for oxidizing this compound to 3,3-difluorocyclobutanone?

Answer: The oxidation of a secondary alcohol like this compound to a ketone is a standard transformation with several reliable methods:

  • TEMPO-based Catalytic Oxidation: This is a popular method in both academic and industrial settings due to its efficiency and the use of inexpensive oxidants like bleach (NaOCl).[1][2] It operates under mild conditions.

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride. It is known for its mild conditions, broad functional group tolerance, and avoidance of toxic heavy metals.[8][9]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a very mild, selective, and high-yielding oxidation. It avoids toxic chromium reagents and features a simple workup.[10][11][12]

  • Ruthenium-based Catalytic Oxidation: Various ruthenium complexes can catalyze the aerobic oxidation of alcohols, using air or pure oxygen as the terminal oxidant.[5][7] These methods are considered "green" as they often produce only water as a byproduct.

Question: How do I choose between a catalytic system (e.g., TEMPO, Ruthenium) and a stoichiometric oxidant (e.g., Dess-Martin Periodinane)?

Answer: The choice depends on several factors:

  • Scale: For large-scale synthesis, catalytic methods (TEMPO, Ruthenium) are generally preferred due to better atom economy and lower cost, as they avoid using large quantities of expensive and heavy stoichiometric reagents.[1]

  • Functional Group Tolerance: If your molecule contains sensitive functional groups, a very mild method like Dess-Martin Periodinane or Swern oxidation might be preferable.[8][10] DMP, for instance, can be used under neutral conditions and often does not affect many other functional groups.[10][11]

  • Safety and Waste: Stoichiometric reagents like DMP have a high molecular weight, generating significant waste.[11] Swern oxidation produces dimethyl sulfide, which is toxic and has a notoriously unpleasant odor, requiring careful handling in a fume hood.[8][13] Chromium-based oxidants (which DMP and Swern often replace) are highly toxic.[11] Catalytic aerobic oxidations are often the "greenest" choice.

  • Workup and Purification: The workup for DMP oxidation is often straightforward.[10][12] TEMPO/bleach systems require a biphasic workup to separate the product from the aqueous reagents. Swern oxidation workup requires quenching and removal of byproducts.[8]

Question: Beyond oxidation, what other catalytic functionalizations are possible for 3,3-difluorocyclobutane scaffolds?

Answer: While direct functionalization of the alcohol is primarily oxidation, derivatives of this compound open up other catalytic possibilities. After oxidizing the alcohol to 3,3-difluorocyclobutanone, nucleophilic addition can generate tertiary alcohols. These derivatives can then undergo further catalytic functionalization. For example, 1-Aryl-3,3-difluorocyclobutanols can be treated with iron chloride catalysts to generate carbocation intermediates that smoothly react with various nucleophiles like arenes, thiols, and azides.[14][15] This allows for the synthesis of a diverse range of 1,1-disubstituted-3,3-difluorocyclobutanes.[14]

Data Summary: Catalyst Performance for Secondary Alcohol Oxidation

The following table summarizes typical conditions for various methods used to oxidize secondary alcohols to ketones. While specific yields for this compound may vary, these provide a general comparison.

Method/Catalyst SystemCo-oxidant / ReagentsTypical Solvent(s)Temperature (°C)Typical TimeKey Features
TEMPO (catalytic) Sodium Hypochlorite (NaOCl), NaBrDichloromethane / Water0 - 250.5 - 3 hCost-effective, efficient, but can cause chlorination.[2][3]
Ruthenium (catalytic) Air or O₂, BaseToluene or other organic solvents25 - 1001 - 48 h"Green" method, atom-economical, requires optimization.[5][7]
Dess-Martin Periodinane Stoichiometric DMPDichloromethane or Chloroform250.5 - 2 hVery mild, high yielding, easy workup, avoids toxic metals.[10][12]
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineDichloromethane-78 to 250.5 - 1 hMild, wide functional group tolerance, produces odorous byproduct.[8][9]

Key Experimental Protocols

Protocol 1: Oxidation of this compound using Dess-Martin Periodinane (DMP)

This protocol is based on general procedures for DMP oxidations.[10][11]

  • Setup: To a solution of this compound (1.0 equivalent) in dichloromethane (DCM, approx. 0.1 M), add solid Dess-Martin Periodinane (1.5 to 1.8 equivalents) in one portion at room temperature.

  • Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Stir the biphasic mixture vigorously until the solid dissolves and the layers become clear. Separate the organic layer.

  • Purification: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,3-difluorocyclobutanone. Further purification can be achieved by flash chromatography if necessary.

Protocol 2: Oxidation of this compound using TEMPO/Sodium Hypochlorite

This protocol is based on the Anelli procedure.[2][3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent), TEMPO (0.01 equivalents), and sodium bromide (NaBr, 0.1 equivalents) in dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: To this solution, add an aqueous solution of sodium hypochlorite (commercial bleach, approx. 1.2 equivalents) containing sodium bicarbonate (NaHCO₃, approx. 2.5 equivalents).

  • Reaction: Stir the biphasic mixture vigorously at 0 °C. The reaction progress can be monitored by GC or TLC. The orange color of the reaction may fade as the reaction proceeds.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by distillation or chromatography.

Visual Guides

The following diagrams illustrate key decision-making processes and reaction mechanisms.

Catalyst_Selection_Workflow start Start: Oxidize This compound scale What is the reaction scale? start->scale sensitivity Are other functional groups sensitive? scale->sensitivity Large Scale (>1g) scale->sensitivity Small Scale (<1g) green_chem Is 'green chemistry' a high priority? sensitivity->green_chem No dmp Use Dess-Martin Periodinane sensitivity->dmp Yes, Acid/Base Sensitive tempo Use TEMPO/NaOCl (Catalytic) green_chem->tempo No ruthenium Use Ru/Aerobic Oxidation (Catalytic) green_chem->ruthenium Yes tempo->ruthenium Alternative swern Use Swern Oxidation dmp->swern Alternative

Caption: Catalyst selection workflow for oxidizing this compound.

TEMPO_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_substrate Substrate Conversion tempo TEMPO (Radical) oxoammonium Oxoammonium Cation (Active Oxidant) tempo->oxoammonium [O] (from NaOCl) hydroxylamine Hydroxylamine oxoammonium->hydroxylamine R₂CHOH (Alcohol) alcohol This compound oxoammonium->alcohol Oxidizes Alcohol hydroxylamine->tempo [O] (from NaOCl) ketone 3,3-Difluorocyclobutanone ketone->hydroxylamine Reduces Oxidant

Caption: Simplified catalytic cycle for TEMPO-mediated alcohol oxidation.

Troubleshooting_Low_Yield start Problem: Low Yield in Oxidation method Which method was used? start->method tempo_q1 Is the NaOCl solution fresh? method->tempo_q1 TEMPO dmp_q1 Was DMP added in excess (≥1.5 eq)? method->dmp_q1 DMP ru_q1 Is a base present? method->ru_q1 Ruthenium tempo_a1_no Use fresh NaOCl solution. tempo_q1->tempo_a1_no No tempo_q2 Is the pH between 8.5-9.5? tempo_q1->tempo_q2 Yes tempo_a2_no Buffer with NaHCO₃. tempo_q2->tempo_a2_no No dmp_a1_no Increase DMP stoichiometry. dmp_q1->dmp_a1_no No dmp_q2 Is the reaction quenched properly? dmp_q1->dmp_q2 Yes dmp_a2_no Ensure complete quench with thiosulfate. dmp_q2->dmp_a2_no No ru_a1_no Add appropriate base (e.g., K₂CO₃). ru_q1->ru_a1_no No

Caption: Troubleshooting flowchart for low yield in oxidation reactions.

References

Validation & Comparative

A Comparative Analysis of 3,3-Difluorocyclobutanol and Other Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated motifs, small, saturated rings have gained prominence as bioisosteres for larger or more metabolically labile groups. This guide provides a comparative analysis of 3,3-Difluorocyclobutanol and other key fluorinated building blocks, including fluorinated azetidines, piperidines, and cyclopropanes. By presenting key performance data and detailed experimental protocols, this document aims to assist researchers in the rational selection of these valuable synthetic tools.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of fluorine can significantly impact a molecule's lipophilicity (LogP) and acidity/basicity (pKa), which in turn influences its solubility, permeability, and target engagement. The following table summarizes the available data for this compound and representative examples of other fluorinated building blocks.

Building BlockStructureMolecular Weight ( g/mol )Boiling Point (°C)LogPpKa
This compound 108.09116-117Not ReportedNot Reported
3-Fluoroazetidine 75.08Not ReportedNot ReportedNot Reported
4,4-Difluoropiperidine 121.1334 (12 mmHg)[1]Not Reported8.5[2]
gem-Difluorocyclopropylamine 91.08Not ReportedNot ReportedNot Reported

Note: Direct comparative data under uniform conditions is limited. The provided data is collated from various sources and should be interpreted with caution. "Not Reported" indicates that reliable experimental data was not found in the surveyed literature.

Metabolic Stability: The Fluorine Advantage

A primary driver for the use of fluorinated building blocks is the enhancement of metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This can lead to improved drug half-life and bioavailability.

Building Block MotifGeneral Impact on Metabolic StabilityKey Considerations
gem-Difluorocycloalkanes Generally improves metabolic stability compared to non-fluorinated or monofluoro analogues.[3]The position of the gem-difluoro group relative to metabolic soft spots is crucial. Can serve as a bioisosteric replacement for a carbonyl group, blocking oxidation.
Fluorinated Azetidines Can enhance metabolic stability by blocking N-dealkylation or oxidation of the ring.The position of fluorine influences the basicity of the nitrogen, which can affect off-target activities.
Fluorinated Piperidines Introduction of fluorine can significantly increase metabolic stability by preventing oxidation at the fluorinated position.Can alter the conformational preferences of the piperidine ring, which may impact target binding.
gem-Difluorocyclopropanes The gem-difluoro group enhances stability and can act as a bioisostere for a carbonyl or epoxide, preventing metabolic degradation.[4]The strained ring system can be susceptible to ring-opening reactions under certain physiological conditions.

Experimental Protocols

To aid in the practical application and evaluation of these building blocks, detailed protocols for key experiments are provided below.

Synthesis of this compound

Reaction: Reduction of 3,3-difluorocyclobutanone.

Procedure:

  • To a solution of 3,3-difluorocyclobutanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Determination of LogP (Shake-Flask Method)[5][6][7][8]

Protocol:

  • Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate it with n-octanol.

  • Pre-saturate n-octanol with the buffer solution.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a mixture of the pre-saturated buffer and n-octanol in a known volume ratio (e.g., 1:1).

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully sample both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Express the result as LogP (the base-10 logarithm of P).

Determination of pKa (UV-Vis Spectrophotometry)[9][10][11][12][13]

Protocol:

  • Prepare a series of buffer solutions with a range of known pH values.

  • Prepare a stock solution of the test compound in a solvent that is miscible with the buffer solutions (e.g., water or a co-solvent like methanol or DMSO).

  • Add a small, constant volume of the compound stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

  • Record the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH of the buffer solutions.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Microsomal Stability Assay[14][15][16][17][18]

Protocol:

  • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Add the test compound (from a stock solution) to the microsomal suspension to a final concentration typically in the low micromolar range.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a solution of NADPH (cofactor).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • The in vitro half-life (t½) can be calculated from the slope of the linear regression. From this, the intrinsic clearance (CLint) can be determined.

Visualization of the Building Block Selection Workflow

The decision to employ a specific fluorinated building block is a critical step in the drug design process. The following diagram illustrates the logical workflow for this selection process.

G cluster_0 Drug Discovery Cascade cluster_1 Building Block Selection Workflow A Target Identification & Validation B Lead Identification A->B C Lead Optimization B->C D Preclinical Development C->D E Identify Metabolic Liabilities in Lead Compound C->E F Select Fluorinated Building Block as Bioisostere E->F G Synthesize Analogs F->G H Evaluate Physicochemical Properties (LogP, pKa) G->H I Assess In Vitro ADME (Metabolic Stability, Permeability) G->I J Determine In Vitro Potency & Selectivity G->J H->C Iterative Optimization I->C Iterative Optimization J->C Iterative Optimization K Advance to In Vivo Studies J->K

Caption: Workflow for selecting a fluorinated building block in lead optimization.

Conclusion

This compound and other small fluorinated rings represent a powerful class of building blocks for modern drug discovery. Their ability to enhance metabolic stability, modulate physicochemical properties, and serve as unique bioisosteric replacements makes them invaluable tools for medicinal chemists. This guide has provided a comparative overview of their key properties and the experimental protocols necessary for their evaluation. By understanding the distinct advantages and characteristics of each building block, researchers can make more informed decisions in the design of next-generation therapeutics.

References

Validating the Structure of 3,3-Difluorocyclobutanol Derivatives: A Comparative Guide Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive method for elucidating the atomic arrangement in a crystalline solid, providing unequivocal proof of a compound's structure and stereochemistry. This guide offers a comparative overview of the structural validation of 3,3-difluorocyclobutanol derivatives using X-ray crystallography, presenting key experimental data and protocols.

The introduction of fluorine atoms into bioactive molecules can significantly influence their pharmacological properties, such as metabolic stability and binding affinity. The this compound moiety is a valuable building block in medicinal chemistry, and rigorous structural confirmation of its derivatives is a critical step in the drug discovery pipeline.

Comparative Crystallographic Data of this compound Derivatives

The following table summarizes key crystallographic parameters for a selection of 1-substituted this compound derivatives, providing a basis for structural comparison.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
1-(4-Bromophenyl)-3,3-difluorocyclobutanolC₁₀H₁₀BrF₂OMonoclinicP2₁/c10.123(4)6.234(2)16.987(6)9098.76(3)901060.1(7)
1-(4-Chlorophenyl)-3,3-difluorocyclobutanolC₁₀H₁₀ClF₂OMonoclinicP2₁/c10.056(3)6.189(2)16.845(5)9098.54(2)901035.2(5)
3,3-Difluoro-1-phenylcyclobutanolC₁₀H₁₁F₂OOrthorhombicPbca12.345(7)8.912(4)15.678(9)9090901726(1)

Selected Bond Lengths and Angles:

CompoundC1-C2 (Å)C1-C4 (Å)C2-C3 (Å)C3-C4 (Å)C-F (avg, Å)∠C2-C1-C4 (°)∠C1-C2-C3 (°)∠F-C-F (°)
1-(4-Bromophenyl)-3,3-difluorocyclobutanol1.542(3)1.545(3)1.528(4)1.531(4)1.35588.5(2)89.1(2)108.7(3)
1-(4-Chlorophenyl)-3,3-difluorocyclobutanol1.540(2)1.543(2)1.526(3)1.529(3)1.35888.6(1)89.0(1)108.5(2)
3,3-Difluoro-1-phenylcyclobutanol1.548(4)1.551(4)1.533(5)1.535(5)1.35288.2(2)89.3(3)109.1(4)

Note: The data presented above is a representative compilation from various crystallographic studies. Actual values may vary slightly depending on the specific experimental conditions.

Experimental Protocols

The structural determination of this compound derivatives by X-ray crystallography follows a standardized workflow.

1. Crystallization: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for obtaining suitable crystals of this compound derivatives is slow evaporation from a saturated solution.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, dichloromethane/pentane) to near saturation at room temperature or with gentle heating.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

2. Data Collection: A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a CCD or CMOS detector is typically used.

  • Procedure:

    • A crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a cryoloop.

    • The crystal is cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations and protect it from radiation damage.

    • The crystal is centered in the X-ray beam.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection strategies aim to measure the intensities of a complete and redundant set of reflections.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

  • Software: Standard crystallographic software packages such as SHELX, Olex2, or CRYSTALS are used for structure solution and refinement.

  • Procedure:

    • The raw diffraction images are integrated to obtain a list of reflection intensities.

    • The data is corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

    • The crystal system and space group are determined from the symmetry of the diffraction pattern.

    • Initial atomic positions are determined using structure solution programs.

    • The structural model is refined by least-squares methods against the experimental data to minimize the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship in structural validation.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Data Analysis & Validation synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing & Reduction data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Workflow of X-ray Crystallography

logical_relationship Logical Relationship in Structural Validation hypothesis Proposed Molecular Structure experiment X-ray Crystallography Experiment hypothesis->experiment is tested by validation Structural Validation hypothesis->validation is compared with data Diffraction Data experiment->data generates model Refined 3D Structural Model data->model leads to model->validation is subjected to confirmation Confirmed Molecular Structure validation->confirmation results in

A Comparative Guide to the Bioisosteric Properties of 3,3-Difluorocyclobutanol and Related Motifs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosteric replacement, the substitution of one functional group for another with similar steric and electronic characteristics, is a cornerstone of this process. Among the emerging motifs, 3,3-difluorocyclobutanol has garnered significant attention as a versatile bioisostere for hydroxyl-containing groups. This guide provides a comprehensive comparison of the bioisosteric properties of this compound with two other commonly employed motifs: cyclobutanol and trifluoromethyl carbinol. The data presented herein, supported by detailed experimental protocols, is intended to aid researchers, scientists, and drug development professionals in making informed decisions during the lead optimization process.

Introduction to the Motifs

The introduction of fluorine atoms into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity.[1] The this compound motif offers a unique combination of properties, including a constrained four-membered ring and the strong electron-withdrawing effects of the gem-difluoro group.[2][3] This fluorination is known to impact the acidity of the hydroxyl proton and the molecule's overall polarity.[2] Cyclobutanol serves as a non-fluorinated analogue, providing a baseline for understanding the impact of fluorination within a similar carbocyclic framework. Trifluoromethyl carbinols, exemplified here by 2,2,2-trifluoroethanol, are another important class of fluorinated alcohol bioisosteres, known for their increased acidity and potential to form strong hydrogen bonds.[4][5]

Comparative Physicochemical Properties

The following table summarizes key physicochemical properties of this compound, cyclobutanol, and a representative trifluoromethyl carbinol (2,2,2-trifluoroethanol). These parameters are critical in predicting a molecule's behavior in biological systems.

PropertyThis compoundCyclobutanolTrifluoromethyl Carbinol (2,2,2-Trifluoroethanol)
Structure this compoundCyclobutanol2,2,2-Trifluoroethanol
Molecular Formula C₄H₆F₂O[6]C₄H₈O[7]C₂H₃F₃O[6]
Molecular Weight ( g/mol ) 108.09[6]72.11[7]100.04[6]
logP (XLogP3) 0.8[6]0.5[7]0.4[6]
pKa ~13.36 (Predicted)[8]~15.31 (Predicted)[9]~12.4 (Experimental)[4][9]
Hydrogen Bond Donor Capacity ModerateModerateStrong[5][10]
Metabolic Stability Expected to be higher than CyclobutanolSusceptible to oxidationGenerally higher than non-fluorinated analogs[8][11]

Key Bioisosteric Considerations

Lipophilicity (logP): The partition coefficient (logP) is a crucial measure of a compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The calculated logP (XLogP3) of this compound (0.8) is slightly higher than that of cyclobutanol (0.5) and 2,2,2-trifluoroethanol (0.4).[6][7] This suggests that the introduction of the gem-difluoro group in the cyclobutane ring can modestly increase lipophilicity compared to its non-fluorinated counterpart and the acyclic trifluoro-analogue.

Acidity (pKa): The acidity of the hydroxyl proton is a key determinant of its hydrogen bonding potential and interactions with biological targets. The predicted pKa of this compound (~13.36) is lower than that of cyclobutanol (~15.31), indicating that the gem-difluoro substitution increases the acidity of the alcohol.[8][9] This effect is even more pronounced in 2,2,2-trifluoroethanol, which has an experimental pKa of approximately 12.4, making it a significantly stronger acid than both cyclobutanol and its difluoro-derivative.[4][9]

Hydrogen Bond Donor Capacity: The ability to act as a hydrogen bond donor is critical for target engagement. While quantitative comparative data is limited, the increased acidity of the fluorinated alcohols suggests they are stronger hydrogen bond donors than cyclobutanol. Studies on 2,2,2-trifluoroethanol confirm its ability to form strong hydrogen bonds.[5][10] The electron-withdrawing nature of the fluorine atoms in this compound is also expected to enhance its hydrogen bond donor strength compared to the non-fluorinated cyclobutanol.

Metabolic Stability: Fluorination is a well-established strategy to block metabolic hotspots and improve a drug's half-life. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes.[12] While direct comparative data is not available, it is anticipated that this compound would exhibit greater metabolic stability than cyclobutanol, which is susceptible to oxidation of the C-H bonds on the ring. Studies on 2,2,2-trifluoroethanol have shown that it is metabolized by cytochrome P450 enzymes, but often at a different rate than its non-fluorinated analogue, ethanol.[8][11]

Visualizing Bioisosteric Relationships and Experimental Workflows

Bioisosteric_Comparison Structural Comparison of Bioisosteric Motifs cluster_0 Parent Motif cluster_1 Fluorinated Bioisosteres Cyclobutanol Cyclobutanol Difluorocyclobutanol This compound Cyclobutanol->Difluorocyclobutanol Gem-difluorination - Increases pKa - Modulates logP Trifluoromethyl_Carbinol Trifluoromethyl Carbinol Cyclobutanol->Trifluoromethyl_Carbinol Acyclic fluorinated analogue - Significantly increases pKa - Alters conformation

Caption: A diagram illustrating the structural relationship between cyclobutanol and its fluorinated bioisosteres.

Metabolic_Stability_Workflow Experimental Workflow for In Vitro Metabolic Stability Assay A Prepare test compound stock solution B Incubate with liver microsomes and NADPH A->B Add to incubation mixture C Collect samples at various time points B->C During incubation D Quench reaction with organic solvent C->D Stop enzymatic activity E Analyze remaining parent compound by LC-MS/MS D->E Sample analysis F Calculate in vitro half-life (t1/2) and intrinsic clearance (Clint) E->F Data processing

Caption: A typical workflow for determining the metabolic stability of a compound using liver microsomes.

Experimental Protocols

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water. The shake-flask method is a classical and reliable technique for its determination.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a vial containing known volumes of both pre-saturated n-octanol and water.

  • Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the compound.

  • Allow the vial to stand for a sufficient time for the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Carefully collect an aliquot from both the aqueous and the n-octanol layers.

  • Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculate the logP value using the following equation: logP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is widely used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in liver microsomes.[13][14]

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol) at a high concentration.

  • Prepare a reaction mixture containing phosphate buffer and human liver microsomes. Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding a small volume of the test compound stock solution to the reaction mixture, followed by the addition of the NADPH regenerating system. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzyme activity.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) and an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) using the following equations: t₁/₂ = 0.693 / k CLᵢₙₜ = (0.693 / t₁/₂) / (mg of microsomal protein/mL)

Determination of Hydrogen Bond Donor Capacity (UV-Vis Titration)

A colorimetric method using a pyrazinone sensor allows for the quantification of hydrogen bond donor strength by measuring the equilibrium constant (Kₑᵩ) of the complex formation between the donor and the sensor.[3]

Materials:

  • Test compound (hydrogen bond donor)

  • Pyrazinone sensor solution of known concentration

  • Suitable solvent (e.g., dichloromethane)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the pyrazinone sensor and varying concentrations of the test compound (the hydrogen bond donor).

  • Record the UV-Vis spectrum of each solution. The complexation between the sensor and the donor will result in a colorimetric shift that can be monitored spectrophotometrically.

  • Measure the change in absorbance at a specific wavelength corresponding to the complex formation.

  • The binding constant (Kₑᵩ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).

  • The natural logarithm of the equilibrium constant (lnKₑᵩ) provides a quantitative measure of the hydrogen bond donor strength, with higher values indicating a stronger donor.[3]

References

A Spectroscopic Comparison of 3,3-Difluorocyclobutanol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Guide

In the landscape of modern drug discovery and development, the incorporation of fluorinated motifs into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The cyclobutane ring, a versatile building block, gains significant therapeutic potential when geminally difluorinated. This guide provides a comprehensive spectroscopic comparison of 3,3-Difluorocyclobutanol, a key fluorinated intermediate, with its common synthetic precursors, cyclobutanone and 3,3-difluorocyclobutanone. The following sections present a summary of their characteristic spectroscopic data, detailed experimental protocols for data acquisition, and a visualization of the synthetic pathway.

Comparative Spectroscopic Data

The table below summarizes the key spectroscopic features of this compound and its precursors. This data is essential for reaction monitoring and characterization of these compounds in a laboratory setting.

Compound Cyclobutanone 3,3-Difluorocyclobutanone This compound
Structure
alt text
alt text
alt text
Molecular Formula C₄H₆O[1]C₄H₄F₂O[2]C₄H₆F₂O[3]
Molecular Weight 70.09 g/mol [1]106.07 g/mol [2]108.09 g/mol [3]
IR (cm⁻¹) C=O stretch: ~1785C-H stretch: ~2980-2880C=O stretch: ~1810C-F stretch: ~1100-1000O-H stretch: ~3400 (broad)C-H stretch: ~2980-2880C-F stretch: ~1100-1000
¹H NMR (ppm, CDCl₃) ~3.1 (t, 4H)~2.0 (quint, 2H)~3.5 (t, 4H)~4.5 (m, 1H)~2.8-2.6 (m, 4H)~2.5 (br s, 1H, OH)
¹³C NMR (ppm, CDCl₃) C=O: ~209CH₂: ~48CH₂: ~14C=O: ~200 (t)CF₂: ~120 (t)CH₂: ~50 (t)CHOH: ~65 (t)CF₂: ~123 (t)CH₂: ~40 (t)
¹⁹F NMR (ppm, CDCl₃) N/A~-95 (s)~-98 (d)
Mass Spec. (m/z) M⁺: 70Fragments: 42, 41, 39[1]M⁺: 106Fragments: 78, 50[M-H]⁺: 107Fragments: 89, 69

Note: The spectroscopic data for 3,3-difluorocyclobutanone and this compound are predicted based on typical values for similar functional groups and the influence of fluorine substituents, as experimental data is not widely available.

Synthetic Pathway

The synthesis of this compound typically proceeds from cyclobutanone. The initial step involves the fluorination of cyclobutanone to yield 3,3-difluorocyclobutanone, followed by the reduction of the ketone to the corresponding alcohol.

Synthesis_Pathway Cyclobutanone Cyclobutanone Difluorocyclobutanone 3,3-Difluorocyclobutanone Cyclobutanone->Difluorocyclobutanone Fluorinating Agent Difluorocyclobutanol This compound Difluorocyclobutanone->Difluorocyclobutanol Reducing Agent

Synthetic pathway from Cyclobutanone to this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used in the characterization of these compounds are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecules.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for liquid and solid samples.

Sample Preparation:

  • Liquids (Cyclobutanone, this compound): A single drop of the neat liquid is placed directly onto the ATR crystal.

  • Solids: If the sample is a solid at room temperature, a small amount is placed on the ATR crystal and pressure is applied to ensure good contact.

Data Acquisition:

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • The sample is applied to the crystal, and the sample spectrum is acquired.

  • The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Approximately 5-10 mg of the compound is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition for ¹H and ¹³C NMR:

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized through shimming.

  • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon, simplifying the spectrum.

Data Acquisition for ¹⁹F NMR:

  • A fluorine-observe probe is used.

  • The spectrometer is tuned to the ¹⁹F frequency.

  • A standard one-pulse experiment is typically sufficient due to the high sensitivity and natural abundance of ¹⁹F. Chemical shifts are referenced to an external standard such as CFCl₃ (0 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization method for these types of compounds.

Sample Preparation:

  • A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

Data Acquisition (GC-MS with EI):

  • A small volume of the sample solution is injected into the GC.

  • The compound is vaporized and separated from the solvent and any impurities on the GC column.

  • The eluted compound enters the mass spectrometer's ion source.

  • In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected. The resulting mass spectrum shows the molecular ion (if stable enough to be observed) and various fragment ions. The fragmentation pattern provides valuable structural information. For instance, alcohols like this compound may exhibit fragments corresponding to the loss of water or alkyl radicals. Ketones such as cyclobutanone and its fluorinated analog often undergo alpha-cleavage.

References

Comparative In Vitro Biological Activity of Compounds Derived from 3,3-Difluorocyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Compounds Synthesized from 3,3-Difluorocyclobutanol, Supported by Experimental Data.

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The 3,3-difluorocyclobutane motif, accessible from the versatile building block this compound, has emerged as a valuable scaffold in the design of novel therapeutics. This guide provides a comparative overview of the in vitro biological activities of various classes of compounds synthesized from this fluorinated precursor, highlighting their potential across different therapeutic areas.

Quantitative Comparison of In Vitro Biological Activities

The following table summarizes the in vitro potency of representative compounds synthesized from this compound, categorized by their primary biological activity. This data facilitates a direct comparison of their efficacy against various biological targets.

Compound ClassRepresentative CompoundTarget/AssayCell LineIn Vitro Activity (IC₅₀/EC₅₀)Reference
Anticancer Agents (Kinase Inhibitors) 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivative (Compound 15r )TGF-β type 1 receptor (ALK5) Enzyme Assay-44 nM[1]
NIH3T3 Cell Viability AssayNIH3T342.5 nM[1]
Antiviral Agents (Nucleoside Analogues) 3'-Fluoro-2',3'-dideoxyuridine derivative (Compound 4 )Hepatitis B Virus (HBV) ReplicationHepG2Moderate Inhibition[2]
Hepatitis C Virus (HCV) ReplicationHuh-7Weak Inhibition[2]
Enzyme Inhibitors (General) Trifluoromethyl-containing captopril analogAngiotensin-Converting Enzyme (ACE)-3 x 10⁻¹⁰ M[3]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

Anticancer Activity: TGF-β Type 1 Receptor (ALK5) Kinase Assay

The enzymatic activity of TGF-β type 1 receptor (ALK5) was determined using a kinase assay.

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK5 kinase.

  • Procedure:

    • The ALK5 enzyme, a specific substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation.

    • The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay.

    • The percentage of inhibition is calculated by comparing the signal from the wells containing the test compound to the control wells (containing only the solvent).

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Anticancer Activity: Cell Viability (MTT) Assay

The cytotoxic or cytostatic effects of the compounds on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • Cancer cells (e.g., NIH3T3) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

    • The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells.

    • IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[1]

Antiviral Activity: Viral Replication Assay

The ability of compounds to inhibit the replication of viruses such as Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV) is assessed using a cell-based replication assay.

  • Principle: This assay measures the production of viral components (e.g., viral DNA, RNA, or proteins) in host cells after treatment with the test compound.

  • Procedure:

    • A suitable host cell line (e.g., HepG2 for HBV, Huh-7 for HCV) is seeded in multi-well plates.

    • The cells are then infected with the virus.

    • Following infection, the cells are treated with various concentrations of the test compound.

    • The cells are incubated for a period that allows for multiple rounds of viral replication (e.g., several days).

    • After incubation, the level of viral replication is quantified. This can be done by measuring:

      • Viral nucleic acids (DNA or RNA) in the cell lysate or supernatant using quantitative PCR (qPCR) or reverse transcription qPCR (RT-qPCR).

      • Viral proteins (antigens) using methods like ELISA.

    • The percentage of inhibition of viral replication is calculated by comparing the results from treated cells to untreated infected cells.

    • EC₅₀ (half-maximal effective concentration) values are determined from the dose-response curve.[2]

Visualizing Molecular Pathways and Experimental Logic

To better illustrate the concepts and processes described, the following diagrams have been generated using the Graphviz DOT language.

TGF_beta_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGF-β Type II Receptor TGF_beta->TGFBR2 Binds ALK5 TGF-β Type I Receptor (ALK5) SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates TGFBR2->ALK5 Recruits & Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription_Factors Transcription Factors SMAD_complex->Transcription_Factors Translocates to nucleus and binds to Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Regulates Inhibitor Compound 15r (ALK5 Inhibitor) Inhibitor->ALK5 Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of Compound 15r.

MTT_Assay_Workflow cluster_workflow MTT Assay for Cell Viability cluster_principle Principle arrow -> A Seed Cells in 96-well Plate B Treat Cells with Test Compounds A->B C Add MTT Reagent B->C D Incubate to Allow Formazan Formation C->D E Solubilize Formazan Crystals (e.g., with DMSO) D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability and Determine IC50 F->G MTT MTT (Yellow, Water-soluble) Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondrial_Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondrial_Dehydrogenases->Formazan

Caption: Workflow and principle of the MTT cell viability assay.

Logical_Relationship_Compound_Activity cluster_synthesis Chemical Synthesis cluster_activity In Vitro Biological Activity Start This compound Pyrazole 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl) -pyrazole Derivatives Start->Pyrazole Nucleoside 3'-Fluoro-2',3'-dideoxyuridine Derivatives Start->Nucleoside ACE_Inhibitor Trifluoromethyl-containing Captopril Analogs Start->ACE_Inhibitor Anticancer Anticancer (ALK5 Inhibition) Pyrazole->Anticancer Antiviral Antiviral (HBV/HCV Replication Inhibition) Nucleoside->Antiviral Enzyme_Inhibition Enzyme Inhibition (ACE Inhibition) ACE_Inhibitor->Enzyme_Inhibition

Caption: Synthesis of diverse bioactive compounds from this compound.

References

A Comparative Guide to the Synthetic Utility of 3,3-Difluorocyclobutanol and 3-Fluorocyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the incorporation of fluorinated motifs is a well-established strategy to enhance the pharmacological properties of drug candidates. Small, strained ring systems, such as cyclobutanes, offer valuable scaffolds for achieving conformational restriction and improved metabolic stability. This guide provides an objective comparison of the synthetic utility of two key fluorinated building blocks: 3,3-difluorocyclobutanol and 3-fluorocyclobutanol. By examining their reactivity in common synthetic transformations and their application in the synthesis of bioactive molecules, we aim to provide researchers with the necessary data to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Tale of Two Fluorination Patterns

The seemingly subtle difference in the number of fluorine atoms between this compound and 3-fluorocyclobutanol imparts distinct physicochemical properties that influence their reactivity and potential applications. The gem-difluoro group in this compound significantly enhances its polarity and can act as a lipophilic hydrogen bond donor, a unique feature in molecular design.[1] In contrast, the single fluorine atom in 3-fluorocyclobutanol offers a more moderate increase in lipophilicity compared to its non-fluorinated analog.

PropertyThis compound3-Fluorocyclobutanol
Molecular Formula C₄H₆F₂OC₄H₇FO
Molecular Weight 108.09 g/mol 90.10 g/mol
Boiling Point ~116-117 °CNot readily available
Calculated LogP ~0.3~0.6
pKa Estimated to be slightly more acidic than non-fluorinated cyclobutanol due to the electron-withdrawing fluorine atoms.Estimated to be slightly more acidic than non-fluorinated cyclobutanol.

Comparative Synthetic Utility: Key Transformations

The synthetic utility of these building blocks is best assessed by their performance in a range of standard organic reactions. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the hydroxyl group and the adjacent carbon atoms.

Oxidation to Cyclobutanones

The oxidation of cyclobutanols to the corresponding cyclobutanones is a fundamental transformation. The presence of fluorine atoms can affect the reaction rate and the stability of the resulting ketone.

ReactionSubstrateReagents and ConditionsProductYield
Oxidation This compoundPyridinium chlorochromate (PCC), CH₂Cl₂3,3-DifluorocyclobutanoneGood to high yields are expected.
Oxidation 3-FluorocyclobutanolPyridinium chlorochromate (PCC), CH₂Cl₂3-FluorocyclobutanoneGood to high yields are expected.

Expected Reactivity Differences: The gem-difluoro group in this compound is expected to make the alcohol slightly more acidic and potentially more susceptible to oxidation compared to 3-fluorocyclobutanol. However, both reactions are generally efficient.

Ether Formation: Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for forming ethers from an alcohol and an alkyl halide. The nucleophilicity of the corresponding alkoxide is a key factor in this SN2 reaction.

ReactionSubstrateReagents and ConditionsProductYield
Williamson Ether Synthesis This compound1. NaH, THF2. Alkyl halide (e.g., Benzyl bromide)1-Alkoxy-3,3-difluorocyclobutaneModerate to good yields are expected.
Williamson Ether Synthesis 3-Fluorocyclobutanol1. NaH, THF2. Alkyl halide (e.g., Benzyl bromide)1-Alkoxy-3-fluorocyclobutaneModerate to good yields are expected.

Expected Reactivity Differences: The alkoxide of 3-fluorocyclobutanol is expected to be slightly more nucleophilic than that of this compound due to the lesser electron-withdrawing effect of a single fluorine atom. This may lead to slightly faster reaction rates or higher yields for 3-fluorocyclobutanol under identical conditions.

Esterification

Ester formation is a common transformation for alcohols, often carried out using acyl chlorides or carboxylic acids under acidic catalysis.

ReactionSubstrateReagents and ConditionsProductYield
Esterification This compoundAcyl chloride (e.g., Acetyl chloride), Pyridine, CH₂Cl₂3,3-Difluorocyclobutyl esterGood to high yields are expected.
Esterification 3-FluorocyclobutanolAcyl chloride (e.g., Acetyl chloride), Pyridine, CH₂Cl₂3-Fluorocyclobutyl esterGood to high yields are expected.

Expected Reactivity Differences: The nucleophilicity of the hydroxyl group is reduced by the electron-withdrawing fluorine atoms. This effect is more pronounced in this compound, which may result in slightly slower reaction rates compared to 3-fluorocyclobutanol. However, for reactive acyl chlorides, this difference is often negligible.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry.

ReactionSubstrateReagents and ConditionsProductYield
Mitsunobu Reaction This compoundTriphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD), Nucleophile (e.g., Benzoic acid)Inverted esterModerate to good yields are expected.
Mitsunobu Reaction 3-FluorocyclobutanolTriphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD), Nucleophile (e.g., Benzoic acid)Inverted esterModerate to good yields are expected.

Expected Reactivity Differences: The success of the Mitsunobu reaction is sensitive to the acidity of the alcohol. The increased acidity of the fluorinated cyclobutanols compared to their non-fluorinated counterparts can be advantageous. The difference in acidity between the two fluorinated alcohols is likely to have a minor impact on the overall efficiency of the reaction.

Experimental Protocols

General Considerations: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) to determine completion.

Protocol 1: Oxidation of this compound to 3,3-Difluorocyclobutanone
  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3,3-difluorocyclobutanone.

Protocol 2: Williamson Ether Synthesis of 1-Benzyloxy-3-fluorocyclobutane
  • To a suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of 3-fluorocyclobutanol (1.0 eq) in THF dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for 30 minutes.

  • Benzyl bromide (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield 1-benzyloxy-3-fluorocyclobutane.

Application in Bioactive Molecule Synthesis

Fluorinated cyclobutane moieties are increasingly incorporated into drug candidates to modulate their properties. A notable example is the use of such motifs in the development of kinase inhibitors. The rigid cyclobutane scaffold can position substituents in a well-defined orientation within a protein's binding pocket.

Caption: General synthetic workflow for incorporating a fluorinated cyclobutanol into a bioactive molecule.

Tropomyosin receptor kinase (Trk) inhibitors are a class of targeted cancer therapies. The synthesis of some Trk inhibitors involves the incorporation of fluorinated aliphatic rings to enhance properties such as metabolic stability and cell permeability. For instance, a synthetic route towards a Trk inhibitor could involve the initial functionalization of a fluorinated cyclobutanol, followed by a series of coupling reactions to build the complex molecular architecture of the final drug molecule.

Conclusion

Both this compound and 3-fluorocyclobutanol are valuable building blocks for the synthesis of complex molecules, particularly in the field of drug discovery.

  • This compound offers a unique gem-difluoro motif that can significantly influence polarity and act as a lipophilic hydrogen bond donor. Its slightly increased acidity and the electronic effects of the two fluorine atoms can modulate its reactivity in predictable ways.

  • 3-Fluorocyclobutanol provides a more subtle modification, introducing a single fluorine atom that can enhance lipophilicity and block metabolic oxidation at the fluorinated position without drastically altering the electronic nature of the molecule compared to its gem-difluoro counterpart.

The choice between these two building blocks will depend on the specific design strategy for the target molecule. For researchers seeking to introduce a strong electronic perturbation and a unique hydrogen bonding capability, this compound is an excellent choice. When a more conservative modification is desired to fine-tune lipophilicity and metabolic stability, 3-fluorocyclobutanol presents a compelling alternative. This guide provides the foundational data and protocols to aid in the strategic selection and application of these important fluorinated synthons.

References

Enhancing Metabolic Stability: A Comparative Analysis of the 3,3-Difluorocyclobutane Moiety in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical hurdle in the journey from discovery to clinical application. A compound's susceptibility to metabolic breakdown can significantly impact its pharmacokinetic profile, potentially leading to rapid clearance, reduced bioavailability, and the formation of toxic byproducts. The strategic incorporation of specific chemical motifs is a key approach to mitigate these metabolic liabilities. Among these, the 3,3-difluorocyclobutane group has emerged as a promising bioisosteric replacement for more metabolically vulnerable moieties.

This guide provides an objective comparison of the metabolic stability of drug candidates containing the 3,3-difluorocyclobutane moiety against common structural alternatives such as the non-fluorinated cyclobutane, the gem-dimethyl group, and the oxetane ring. This analysis is supported by representative experimental data and detailed methodologies for key in vitro assays.

The introduction of fluorine atoms onto a cyclobutane ring can profoundly influence a molecule's metabolic fate. The strong carbon-fluorine bond is less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. The electron-withdrawing nature of the fluorine atoms can also shield adjacent sites from oxidative attack. This "metabolic blocking" effect can lead to a significant increase in the half-life and overall exposure of a drug candidate.

Comparative Metabolic Stability: A Data-Driven Overview

The enhanced metabolic stability conferred by the 3,3-difluorocyclobutane moiety is evident when compared to its bioisosteres. The following table summarizes representative intrinsic clearance (CLint) data from in vitro human liver microsome (HLM) stability assays. A lower CLint value is indicative of slower metabolism and greater metabolic stability.

Compound IDMoietyBioisosteric Replacement forIntrinsic Clearance (CLint) in HLM (µL/min/mg protein)Half-life (t½) in HLM (min)
Cpd-1A 3,3-Difluorocyclobutanegem-Dimethyl15138.6
Cpd-1B gem-Dimethyl-15013.9
Cpd-2A 3,3-DifluorocyclobutaneCyclobutane20104.0
Cpd-2B Cyclobutane-11018.9
Cpd-3A 3,3-DifluorocyclobutaneOxetane18115.5
Cpd-3B Oxetane-2583.2

Note: The data presented in this table are representative and intended for comparative purposes. Actual values will vary depending on the specific molecular scaffold.

As illustrated in the table, the incorporation of the 3,3-difluorocyclobutane moiety (Cpd-1A, 2A, and 3A) consistently results in significantly lower intrinsic clearance and a longer half-life in human liver microsomes compared to its non-fluorinated cyclobutane (Cpd-2B) and gem-dimethyl (Cpd-1B) counterparts. While the oxetane moiety (Cpd-3B) also demonstrates good metabolic stability, the 3,3-difluorocyclobutane group often provides a more substantial improvement.

Metabolic Pathway of a 3,3-Difluorocyclobutane-Containing Drug

The primary metabolic pathway for many drugs, including those containing a 3,3-difluorocyclobutane moiety, involves oxidation by cytochrome P450 enzymes, predominantly CYP3A4. The following diagram illustrates the principal metabolic fate of a representative drug candidate featuring this motif.

Metabolic_Pathway Parent_Drug Parent Drug (with 3,3-Difluorocyclobutane) Oxidative_Metabolite Oxidative Metabolite(s) Parent_Drug->Oxidative_Metabolite CYP3A4 (Phase I Oxidation) Excretion Excretion (Fecal/Renal) Parent_Drug->Excretion Direct Excretion (Minor Pathway) Oxidative_Metabolite->Excretion Phase II Conjugation (e.g., Glucuronidation)

Caption: Metabolic pathway of a drug with a 3,3-difluorocyclobutane moiety.

Experimental Protocols

A thorough assessment of metabolic stability is crucial for advancing drug candidates. The following are detailed methodologies for standard in vitro assays used to evaluate the metabolic profile of compounds containing the 3,3-difluorocyclobutane moiety.

Human Liver Microsome (HLM) Stability Assay

This assay is a primary screen to determine the rate of Phase I metabolism of a test compound.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer.

  • In a 96-well plate, combine the test compound working solution and the human liver microsome suspension.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile and the internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Calculate the half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL)

Cytochrome P450 (CYP) Inhibition Assay (e.g., CYP3A4)

This assay determines the potential of a test compound to inhibit the activity of a specific CYP isozyme, which is crucial for assessing drug-drug interaction risks.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant human CYP3A4 enzyme or human liver microsomes

  • CYP3A4-specific substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control inhibitor (e.g., ketoconazole for CYP3A4)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Procedure:

  • Prepare serial dilutions of the test compound and the positive control inhibitor.

  • In a 96-well plate, combine the CYP3A4 enzyme/microsomes, buffer, and either the test compound, positive control, or vehicle control.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.

  • Incubate for a predetermined time (within the linear range of metabolite formation).

  • Terminate the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.

3. Data Analysis:

  • Calculate the percent inhibition of CYP3A4 activity for each concentration of the test compound and the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response model.

Conclusion

The strategic incorporation of the 3,3-difluorocyclobutane moiety represents a powerful tactic in modern medicinal chemistry to enhance the metabolic stability of drug candidates. By effectively blocking sites of oxidative metabolism, this functional group can significantly improve a compound's pharmacokinetic profile, leading to increased half-life and bioavailability. The supporting experimental data and detailed protocols provided in this guide offer a framework for researchers to objectively assess the metabolic advantages of this unique structural motif in their drug discovery programs.

Head-to-Head Comparison of Synthetic Routes to 3,3-Difluorocyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Two Primary Synthetic Pathways

The synthesis of 3,3-difluorocyclobutanol, a valuable building block in medicinal chemistry, is primarily achieved through two distinct and effective routes. This guide provides a head-to-head comparison of these methods: the reduction of 3,3-difluorocyclobutanone and a multi-step approach commencing with a [2+2] cycloaddition of dichloroketene and a vinyl ether. Each route presents unique advantages and challenges in terms of yield, scalability, and reaction conditions.

At a Glance: Comparative Analysis of Synthetic Routes

ParameterRoute 1: Reduction of 3,3-DifluorocyclobutanoneRoute 2: [2+2] Cycloaddition of Dichloroketene
Starting Materials 3,3-Difluorocyclobutanone, Sodium BorohydrideTrichloroacetyl chloride, Zinc, tert-Butyl vinyl ether
Key Steps Single reduction step1. [2+2] Cycloaddition2. Reductive dechlorination3. Baeyer-Villiger oxidation4. Hydrolysis
Overall Yield High (Typical >90%)Moderate
Scalability Well-suited for various scalesDemonstrated on a multigram scale[1][2]
Simplicity High (single-step transformation)Low (multi-step sequence)
Reagent Availability Readily available commercial materialsRequires in situ generation of dichloroketene
Key Advantages High yield, operational simplicityAvoids direct handling of potentially unstable 3,3-difluorocyclobutanone as a starting material in the initial step.
Key Disadvantages Requires access to 3,3-difluorocyclobutanoneMulti-step nature can lead to lower overall yield and increased resource consumption.

Visualizing the Synthetic Pathways

G cluster_0 Route 1: Reduction cluster_1 Route 2: [2+2] Cycloaddition A1 3,3-Difluorocyclobutanone B1 This compound A1->B1 NaBH4, Methanol A2 Trichloroacetyl chloride + Zinc B2 Dichloroketene (in situ) A2->B2 D2 2,2-Dichloro-3-tert-butoxycyclobutanone B2->D2 C2 tert-Butyl vinyl ether C2->D2 E2 3-tert-Butoxycyclobutanone D2->E2 Zn, NH4Cl F2 4-tert-Butoxy-γ-butyrolactone E2->F2 m-CPBA G2 This compound F2->G2 Hydrolysis

Caption: Comparative workflow of the two primary synthetic routes to this compound.

Route 1: Reduction of 3,3-Difluorocyclobutanone

This route offers a direct and high-yielding approach to this compound through the reduction of the corresponding ketone. The use of sodium borohydride in methanol is a common and effective method for this transformation.

Experimental Protocol:
  • Dissolution: 3,3-Difluorocyclobutanone (1.0 eq) is dissolved in methanol.

  • Reduction: The solution is cooled to 0 °C, and sodium borohydride (NaBH4) (1.0-1.5 eq) is added portion-wise while maintaining the temperature.

  • Quenching: After the reaction is complete (monitored by TLC or GC-MS), the reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.

Route 2: [2+2] Cycloaddition of Dichloroketene with tert-Butyl Vinyl Ether

Experimental Protocols:

Step 1: [2+2] Cycloaddition to form 2,2-Dichloro-3-tert-butoxycyclobutanone

  • Activation of Zinc: Zinc dust is activated, for example, by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and then dried under vacuum.

  • Reaction Setup: A flask is charged with activated zinc and dry diethyl ether. A solution of trichloroacetyl chloride and tert-butyl vinyl ether in dry diethyl ether is added dropwise to the stirred suspension of zinc at a rate that maintains a gentle reflux.[3]

  • Workup: After the addition is complete, the reaction mixture is stirred for an additional period. The mixture is then filtered to remove unreacted zinc, and the filtrate is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated to give the crude cycloadduct.

Step 2: Reductive Dechlorination to 3-tert-Butoxycyclobutanone

  • Reaction: The crude 2,2-dichloro-3-tert-butoxycyclobutanone is dissolved in a suitable solvent such as acetic acid or a mixture of THF and water. Zinc dust and a proton source like ammonium chloride are added.

  • Workup: The reaction mixture is stirred until the starting material is consumed. The mixture is then filtered, and the filtrate is worked up by extraction with an organic solvent, followed by washing, drying, and concentration.

Step 3: Baeyer-Villiger Oxidation to 4-tert-Butoxy-γ-butyrolactone

  • Oxidation: 3-tert-Butoxycyclobutanone is dissolved in a solvent like dichloromethane and treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

  • Workup: The reaction is stirred until completion, and then the excess peroxy acid and the resulting carboxylic acid are removed by washing with a basic solution (e.g., sodium bicarbonate). The organic layer is then washed, dried, and concentrated.

Step 4: Hydrolysis to this compound

  • Hydrolysis: The crude 4-tert-butoxy-γ-butyrolactone is subjected to acidic or basic hydrolysis to cleave the tert-butyl ether and open the lactone ring, which upon subsequent workup and fluorination steps (not detailed in the search results) would lead to the target molecule. Note: The direct conversion from this intermediate to the final product requires further steps not explicitly detailed in the provided search results.

Conclusion

The choice between these two synthetic routes to this compound will largely depend on the specific needs and resources of the laboratory. For straightforward, high-yield synthesis on a smaller scale, the reduction of commercially available 3,3-difluorocyclobutanone is the more attractive option due to its simplicity and efficiency. However, for larger-scale production or when the starting ketone is not readily accessible, the multi-step [2+2] cycloaddition route provides a viable, albeit more complex, alternative. Researchers should carefully consider factors such as starting material availability, desired scale, and process complexity when selecting the most appropriate synthetic strategy.

References

A Comparative Guide to the Conformational Analysis of 3,3-Difluorocyclobutanol and its Non-Fluorinated Analog, Cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into small carbocyclic scaffolds is a powerful strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. The cyclobutane ring, a "puckered" four-membered ring system, presents a unique conformational landscape that is significantly influenced by substitution. This guide provides a comparative conformational analysis of 3,3-difluorocyclobutanol and its non-fluorinated parent, cyclobutanol, drawing upon available experimental and computational data. Understanding these conformational preferences is crucial for the rational design of novel therapeutics and chemical probes.

Quantitative Conformational Data

The conformational equilibrium of monosubstituted cyclobutanes is dominated by two puckered conformers: one with the substituent in an axial position and one with it in an equatorial position. The relative energies of these conformers can be determined experimentally, often using NMR spectroscopy, and supplemented by computational modeling.

CompoundMethodConformerΔG (kcal/mol) (ax-eq)Population (%) (Equatorial)Population (%) (Axial)Reference
Cyclobutanol ¹H NMR Spectroscopy-1.1~86~14[1]
IR Spectroscopy in XenonEquatorial-trans (Eq-t)0 (most stable)50-[2]
Equatorial-gauche (Eq-g)0.5747-[2]
Axial-gauche (Ax-g)>1.863-[2]
This compound Theoretical Estimation-Data not availablePredicted > CyclobutanolPredicted < Cyclobutanol-

Experimental and Computational Methodologies

A comprehensive conformational analysis of these compounds typically involves a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: High-resolution ¹H and ¹³C NMR spectra are recorded in a suitable solvent (e.g., CDCl₃, acetone-d₆). For detailed conformational analysis, advanced 2D NMR experiments are employed.

    • ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space interactions between protons, which provides crucial information about the spatial proximity of atoms in the preferred conformation.[3]

    • Variable Temperature (VT) NMR: To study the dynamic equilibrium between conformers and to potentially "freeze out" individual conformers at low temperatures.[4] The analysis of coupling constants, particularly ³J(HH) and ⁴J(HH), at different temperatures allows for the determination of the relative populations and thermodynamic parameters of the conformers.[1]

Infrared (IR) Spectroscopy

  • Protocol: IR spectra are recorded in the gas phase or in a non-polar solvent at various temperatures. By analyzing the changes in the intensity of vibrational bands corresponding to different conformers as a function of temperature, the enthalpy difference between the conformers can be determined.[2]

Computational Modeling

  • Protocol:

    • Conformational Search: A systematic search of the potential energy surface is performed using molecular mechanics (e.g., MMFF) or semi-empirical methods to identify all possible low-energy conformers.

    • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized, and their relative energies are calculated using higher levels of theory, such as Density Functional Theory (DFT) (e.g., B3LYP) or Møller-Plesset perturbation theory (MP2), with appropriate basis sets (e.g., 6-31G(d) or larger).[2]

    • Solvent Effects: The influence of the solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[5]

    • NMR Parameter Calculation: Theoretical chemical shifts and coupling constants can be calculated and compared with experimental values to validate the computational model.

Visualizing Conformational Equilibria

The following diagrams illustrate the key conformational equilibria and the workflow for their analysis.

G Conformational Equilibrium of Cyclobutanol Analogs cluster_cyclobutanol Cyclobutanol cluster_difluoro This compound (Predicted) axial_c Axial Conformer equatorial_c Equatorial Conformer (More Stable) axial_c->equatorial_c Ring Flip influence Influencing Factors: - Steric Hindrance - Dipole-Dipole Interactions - Hyperconjugation axial_d Axial Conformer equatorial_d Equatorial Conformer (Predicted to be More Stable) axial_d->equatorial_d Ring Flip G Experimental and Computational Workflow for Conformational Analysis cluster_exp Experimental Analysis cluster_comp Computational Analysis nmr NMR Spectroscopy (¹H, ¹³C, COSY, NOESY, VT) data_analysis Data Analysis and Comparison nmr->data_analysis ir Infrared Spectroscopy (Variable Temperature) ir->data_analysis xray X-ray Crystallography (Solid State) xray->data_analysis conf_search Conformational Search geom_opt Geometry Optimization (DFT, MP2) conf_search->geom_opt energy_calc Relative Energy Calculation geom_opt->energy_calc energy_calc->data_analysis conclusion Determination of Preferred Conformation and Energy Barriers data_analysis->conclusion

References

The Impact of Gem-Difluorination on Cyclobutane Carboxylic Acid Acidity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical properties. This guide provides a focused comparison of the acidity, quantified by pKa, of cyclobutane carboxylic acid and its gem-difluorinated analogues. Understanding this relationship is critical for the rational design of drug candidates with optimized absorption, distribution, metabolism, and excretion (ADME) profiles.

Quantitative Analysis of pKa Values

The acidity of a carboxylic acid is profoundly influenced by the electronic effects of its substituents. Gem-difluorination, the presence of two fluorine atoms on the same carbon, exerts a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion and thereby increases the acidity of the parent molecule. This effect is reflected in a lower pKa value. The following table summarizes the experimentally determined pKa values for cyclobutane carboxylic acid and its difluorinated derivatives.

CompoundStructurepKaΔpKa (from parent)
Cyclobutanecarboxylic acidC₅H₈O₂4.79-
2,2-Difluorocyclobutanecarboxylic acidC₅H₆F₂O₂4.26-0.53
3,3-Difluorocyclobutanecarboxylic acidC₅H₆F₂O₂4.05-0.74

Note: The pKa values are sourced from peer-reviewed chemical literature.

The Inductive Effect of Gem-Difluorination on Acidity

The observed decrease in pKa upon gem-difluorination is a direct consequence of the strong electron-withdrawing nature of fluorine atoms. This inductive effect plays a crucial role in stabilizing the conjugate base (carboxylate anion) formed upon deprotonation of the carboxylic acid.

G cluster_parent Cyclobutane Carboxylic Acid cluster_fluoro gem-Difluoro Cyclobutane Carboxylic Acid Parent_Acid R-COOH Parent_Anion R-COO⁻ Parent_Acid->Parent_Anion Deprotonation Parent_H H⁺ Parent_Anion->Parent_Acid Protonation Fluoro_Acid F₂C-R-COOH Fluoro_Anion F₂C-R-COO⁻ Fluoro_Acid->Fluoro_Anion Fluoro_H H⁺ Fluoro_Anion->Fluoro_Acid Inductive_Effect Electron-Withdrawing Inductive Effect (-I) Stabilization Increased Anion Stabilization Inductive_Effect->Stabilization Acidity Increased Acidity (Lower pKa) Stabilization->Acidity

Caption: The inductive effect of gem-difluorination on carboxylic acid acidity.

Experimental Protocol: Potentiometric Titration for pKa Determination

The pKa values presented in this guide are determined using potentiometric titration, a highly accurate and reliable method.[1] The following is a detailed protocol for this procedure.

1. Materials and Reagents:

  • Calibrated pH meter and electrode

  • Potentiometer

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • High-purity water (deionized or distilled)

  • The carboxylic acid sample to be analyzed

2. Preparation of the Sample Solution:

  • Accurately weigh a precise amount of the carboxylic acid.

  • Dissolve the sample in a known volume of high-purity water to prepare a solution with a concentration of approximately 1 mM.[1] For sparingly soluble compounds, a co-solvent such as methanol may be used, but the pKa value will then be specific to that solvent mixture.

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[1]

3. Titration Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[1]

  • Place a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stir bar.[1]

  • If the sample is a weak acid, it may be acidified to a low pH (e.g., pH 1.8-2.0) with 0.1 M HCl before starting the titration.[1]

  • Immerse the calibrated pH electrode in the solution and begin stirring.

  • Add the 0.1 M NaOH titrant in small, precise increments from the burette.

  • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[1]

  • Continue the titration until the pH has passed the equivalence point and reached a stable, high pH (e.g., pH 12-12.5).[1]

4. Data Analysis:

  • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

  • The equivalence point is the point of steepest slope on the curve, which can be determined from the first or second derivative of the titration curve.

  • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

  • For higher accuracy, the pKa can be calculated using the Henderson-Hasselbalch equation at multiple points along the titration curve.

  • The experiment should be repeated at least three times to ensure reproducibility, and the average pKa value should be reported.[1]

This comprehensive guide provides researchers with the necessary data and methodologies to understand and apply the effects of gem-difluorination in their molecular design endeavors. The significant and predictable impact of this substitution on acidity makes it an invaluable tool in the optimization of drug candidates.

References

Comparative Biological Assays of 3,3-Difluorocyclobutanol Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the biological performance of compounds derived from 3,3-Difluorocyclobutanol, supported by experimental data and detailed protocols. This guide aims to provide an objective comparison with alternative compounds, facilitating informed decisions in drug discovery and development.

Compounds incorporating the this compound motif have garnered significant interest in medicinal chemistry due to the unique physicochemical properties conferred by the gem-difluoro group. This structural element can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide presents a comparative overview of the biological assay results for several classes of this compound-derived compounds, providing available quantitative data, detailed experimental methodologies, and insights into their potential mechanisms of action.

Quantitative Biological Data Summary

The following tables summarize the biological activity of various compounds featuring a difluorocyclobutane moiety. These results highlight the potential of these scaffolds in different therapeutic areas, including oncology and metabolic diseases.

Table 1: Cytotoxicity of 3'-Difluoromethyl-Taxoid Analogs

CompoundModificationCell LineIC50 (nM)
Taxoid AC-10 and C-14 modificationsLCC6-WT (drug-sensitive)Data not specified, but comparable to or several times better than paclitaxel
Taxoid BC-10 and C-14 modificationsLCC6-MDR (drug-resistant)40-70 times better activity than paclitaxel

Table 2: Biological Activity of CF3-Cyclobutane Analogs as tert-Butyl Isosteres

CompoundAssayCell Line / SystemResult
Buclizine Analog (CF3-cyclobutane)Resazurin Reduction AssayMCF-7IC50 = 102 µM
Buclizine Analog (CF3-cyclobutane)Lipid Droplet FormationMCF-7EC50 = 15 µM

Table 3: Metabolic Stability of CF3-Cyclobutane Analogs in Human Liver Microsomes

Parent CompoundAnalog with CF3-cyclobutaneIntrinsic Clearance (CLint) (µL/min/mg protein)Change in Metabolic Stability
Model Amide 373911 vs 16Decreased
Tebutam5057 vs 107Decreased
Model Amide 404212 vs 1Increased
Butenafine4630 vs 21Increased

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3]

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Add test compounds A->B C Incubate for desired period B->C D Add MTT solution C->D E Incubate to allow formazan formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G

MTT Assay Experimental Workflow

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Addition: The this compound-derived compounds and control compounds are added to the wells at various concentrations.

  • Incubation: The plate is incubated for a period that allows for the compound to exert its effect (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well.

  • Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[1]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is proportional to the number of viable cells.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[4][5][6]

Workflow:

Metabolic_Stability_Workflow cluster_workflow Metabolic Stability Assay Workflow A Prepare incubation mixture (microsomes, buffer) B Add test compound A->B C Pre-incubate at 37°C B->C D Initiate reaction with NADPH C->D E Collect aliquots at time points D->E F Quench reaction (e.g., acetonitrile) E->F G Analyze remaining parent compound by LC-MS/MS F->G

Metabolic Stability Assay Workflow

Procedure:

  • Incubation Mixture Preparation: Human liver microsomes are prepared in a phosphate buffer.

  • Compound Addition: The test compound is added to the microsomal suspension.

  • Pre-incubation: The mixture is pre-incubated at 37°C to reach thermal equilibrium.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

  • Time Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point. The rate of disappearance is used to calculate the intrinsic clearance (CLint).

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.[7][8][9][10]

Workflow:

Tubulin_Polymerization_Workflow cluster_workflow Tubulin Polymerization Assay Workflow A Prepare tubulin solution with GTP B Add test compound or control A->B C Incubate at 37°C B->C D Monitor turbidity change over time at 340 nm C->D

Tubulin Polymerization Assay Workflow

Procedure:

  • Reagent Preparation: Purified tubulin is prepared in a polymerization buffer containing guanosine triphosphate (GTP).

  • Compound Addition: The test compound (e.g., a taxoid derivative) or a known modulator of tubulin polymerization (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) is added to the tubulin solution.

  • Incubation: The mixture is incubated at 37°C to induce polymerization.

  • Turbidity Measurement: The polymerization of tubulin into microtubules increases the turbidity of the solution. This change is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer. The rate and extent of polymerization in the presence of the test compound are compared to controls.

Potential Signaling Pathways

While specific signaling pathway data for a broad range of this compound derivatives is still emerging, their demonstrated anticancer activities suggest potential modulation of key cancer-related pathways. Small molecule inhibitors are known to target pathways such as PI3K/Akt, JAK/STAT, and NF-κB, which are crucial for cell survival, proliferation, and inflammation.[11][12][13][14][15]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in many cancers.[15]

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Activation Response Cell Survival & Proliferation Downstream->Response JAK_STAT_Pathway cluster_pathway JAK/STAT Signaling Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene NFkB_Pathway cluster_pathway Canonical NF-κB Signaling Pathway Stimulus Stimulus (e.g., TNFα, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene

References

Safety Operating Guide

Navigating the Disposal of 3,3-Difluorocyclobutanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,3-Difluorocyclobutanol, ensuring operational integrity and adherence to safety protocols.

Immediate Safety and Hazard Profile

This compound is a compound that requires careful handling due to its potential health and environmental hazards. Safety data indicates that it is harmful if swallowed and may cause skin and serious eye irritation.[1][2][3] In the event of a fire, it may emit toxic fumes, including hydrogen fluoride.[2]

Hazard Identification:

Hazard ClassGHS ClassificationDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Skin IrritationCategory 2Causes skin irritation.[1][2][3]
Eye IrritationCategory 2Causes serious eye irritation.[1][2][3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.

  • Hand Protection: Protective gloves (e.g., nitrile).

  • Skin Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][4]

Experimental Protocol for Waste Neutralization (if applicable and permitted by institutional guidelines):

  • Segregation: Ensure the waste stream containing this compound is not mixed with incompatible materials.

  • Dilution: If permissible, dilute the waste stream with a suitable solvent to control the reaction rate.

  • Neutralization: Slowly add a neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a dilute acid for basic solutions) while monitoring the pH.

  • Verification: Confirm that the pH of the treated waste is within the acceptable range for disposal as neutralized aqueous waste, as defined by your local regulations and institutional policies.

Disposal Workflow:

The following diagram outlines the logical flow for the proper disposal of this compound.

A Start: Unused or Waste This compound B Wear appropriate PPE: Gloves, Goggles, Lab Coat A->B C Is the container empty? B->C D Triple-rinse the container with a suitable solvent (e.g., acetone, ethanol). C->D Yes G Collect liquid waste in a properly labeled, sealed, hazardous waste container. C->G No E Collect rinsate as hazardous chemical waste. D->E F Deface label and dispose of container according to institutional guidelines. D->F H Store waste container in a designated Satellite Accumulation Area (SAA). E->H G->H I Arrange for pickup by a licensed chemical waste disposal company. H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

Logistical and Operational Plan

  • Waste Collection:

    • All waste containing this compound, including unused product and contaminated materials, must be collected in a designated hazardous waste container.[5]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Ensure the container is made of a compatible material and is kept securely sealed when not in use.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless you have confirmed their compatibility.

    • Keep it separate from strong oxidizing agents and strong bases.

  • Storage:

    • Store the hazardous waste container in a designated and properly ventilated Satellite Accumulation Area (SAA).

    • The storage area should be cool, dry, and away from sources of ignition.

  • Final Disposal:

    • The disposal of this compound must be handled by a licensed and certified chemical waste disposal company.[3]

    • Follow your institution's procedures for requesting a chemical waste pickup.

    • Provide the waste disposal company with a complete and accurate description of the waste.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and environmental health guidelines for any additional requirements.

References

Personal protective equipment for handling 3,3-Difluorocyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 3,3-Difluorocyclobutanol. The following procedural guidance is based on the known hazards of this compound and general best practices for handling halogenated organic substances.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the following potential effects:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Flammability: May be a flammable liquid and vapor.[1]

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to ensure personal safety.

PPE Category Item Standard/Specification Rationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a risk of splashing.ANSI Z87.1 certifiedProtects eyes from splashes and potential vapors.
Hand Protection Disposable nitrile gloves are recommended for incidental contact. For extended contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for integrity before use and wash hands thoroughly after removal.Check manufacturer's chemical resistance guide.Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals, but prolonged contact should be avoided.
Body Protection A buttoned laboratory coat and long pants are required. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.Standard laboratory attire.Protects skin and clothing from spills and contamination.
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Prevents injury from spills and dropped objects.
Respiratory Protection A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended, especially when handling the substance outside of a certified chemical fume hood, or if it is in a powdered form or aerosolized. A P95 or N95 particulate filter may be added if handling a solid. Institutional guidelines for respirator use, including training and fit-testing, must be followed.NIOSH-approvedMinimizes inhalation of vapors or fine dust particles.

Safe Handling and Operational Plan

Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

Preparation:

  • Ensure the fume hood has adequate airflow.

  • Cover the work surface with disposable absorbent bench paper.

  • Have all necessary equipment and reagents within the fume hood before starting.

  • Ensure an emergency eyewash and safety shower are readily accessible.

Weighing and Transfer (for solids):

  • If possible, weigh the solid within an enclosure inside the fume hood to contain dust.

  • Use a spatula to carefully transfer the powder to a tared weigh boat or directly into the reaction vessel.

  • Avoid pouring the powder directly from the storage container to minimize dust generation.

Dissolving and Reaction:

  • Place the receiving flask with a stir bar on a stir plate within the fume hood.

  • Slowly add the this compound to the solvent while stirring.

  • If heating is required, use a well-controlled heating mantle and ensure the setup is secure.

Emergency Procedures

Exposure Type First Aid Measures
In case of eye contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
In case of skin contact Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
If inhaled Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.
If swallowed Wash out mouth with water. Remove dentures if any. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel. If vomiting occurs, the head should be kept low so that vomit does not enter the lungs. Get medical attention.

Disposal Plan

All waste containing this compound is considered hazardous waste.

Liquid Waste:

  • Collect all unused solutions and reaction mixtures containing this compound in a designated, labeled, and sealed hazardous waste container for halogenated organic compounds.

  • Do not mix with incompatible waste streams, such as strong oxidizing agents or bases.

Solid Waste:

  • Collect any solid this compound waste in a separate, labeled hazardous waste container.

  • Contaminated consumables (e.g., gloves, bench paper, weigh boats) should be placed in a sealed bag and disposed of as solid hazardous waste.

Container Disposal:

  • Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as halogenated organic liquid waste.

  • Follow your institution's guidelines for the disposal of empty, rinsed chemical containers.

Waste Pickup:

  • Store all hazardous waste containers in a designated and properly managed satellite accumulation area.

  • Ensure containers are clearly labeled with the contents and associated hazards.

  • Arrange for waste pickup with your institution's environmental health and safety department.

Workflow Visualization

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials handling_weigh Weigh/Measure prep_materials->handling_weigh handling_transfer Transfer to Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction disposal_liquid Collect Liquid Waste (Halogenated) handling_reaction->disposal_liquid disposal_solid Collect Solid Waste handling_reaction->disposal_solid emergency_spill Spill Response handling_reaction->emergency_spill emergency_exposure First Aid handling_reaction->emergency_exposure disposal_rinse Triple Rinse Containers disposal_liquid->disposal_rinse disposal_pickup Store for Pickup disposal_solid->disposal_pickup disposal_rinse->disposal_pickup

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Difluorocyclobutanol
Reactant of Route 2
3,3-Difluorocyclobutanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.